AZA197
Beschreibung
Eigenschaften
Molekularformel |
C24H36N6 |
|---|---|
Molekulargewicht |
408.6 g/mol |
IUPAC-Name |
2-N-[5-(diethylamino)pentan-2-yl]-4-N-[2-(1H-indol-3-yl)ethyl]-6-methylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C24H36N6/c1-5-30(6-2)15-9-10-18(3)27-24-28-19(4)16-23(29-24)25-14-13-20-17-26-22-12-8-7-11-21(20)22/h7-8,11-12,16-18,26H,5-6,9-10,13-15H2,1-4H3,(H2,25,27,28,29) |
InChI-Schlüssel |
SUXUDORZKKZLJK-UHFFFAOYSA-N |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
AZA197; AZA-197; AZA 197; |
Herkunft des Produkts |
United States |
Foundational & Exploratory
AZA197: A Novel Cdc42 Inhibitor for Colon Cancer Therapy
An In-depth Technical Guide on the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data and mechanism of action of AZA197, a selective small-molecule inhibitor of Cdc42, in the context of colon cancer. The information presented herein is synthesized from key preclinical studies, detailing the compound's effects on cellular signaling, proliferation, and tumor growth. This document is intended to serve as a resource for researchers and professionals in oncology and drug development.
Core Mechanism of Action
This compound exerts its anti-cancer effects in colon cancer by selectively inhibiting Cell division control protein 42 (Cdc42), a member of the Rho GTPase family.[1][2] In colon cancer cells, this inhibition leads to the downregulation of the p21-activated kinase 1 (PAK1) and extracellular signal-regulated kinase (ERK) signaling pathways.[1][2] This cascade of events ultimately results in decreased cell proliferation, migration, and invasion, alongside an increase in apoptosis.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo preclinical studies of this compound in colon cancer models.
Table 1: In Vitro Efficacy of this compound in Colon Cancer Cell Lines
| Parameter | Cell Line | This compound Concentration | Result | Significance |
| Cdc42 Activity Inhibition | SW620 | 1 µM | 56.7% reduction | P = 0.024 |
| 2 µM | 75.2% reduction | P = 0.014 | ||
| 5 µM | 76.0% reduction | P = 0.035 | ||
| 10 µM | 89.3% reduction | P = 0.011 | ||
| HT-29 | 1 µM | 18% reduction | P = 0.048 | |
| 2 µM | 48.5% reduction | P = 0.011 | ||
| 5 µM | 52.9% reduction | P = 0.014 | ||
| 10 µM | 61.0% reduction | P < 0.001 | ||
| Cell Proliferation | SW620 & HT-29 | 1, 2, 5, 10 µM | Significant reduction after 72h | P < 0.001 |
| Cell Migration Inhibition | SW620 | 2 µM | 47.4 ± 8.8% reduction | P < 0.05 |
| 5 µM | 43.5 ± 17% reduction | P < 0.05 | ||
| Phospho-ERK Inhibition | SW620 | 2 µM | 16.1 ± 4.6% reduction | P < 0.05 |
| 5 µM | 36.7 ± 12% reduction | P < 0.05 | ||
| 10 µM | 40.2 ± 9.1% reduction | P < 0.05 |
Table 2: In Vivo Efficacy of this compound in SW620 Xenograft Model
| Parameter | Treatment Group | Result | Significance |
| Tumor Growth | This compound | Reduced tumor growth | - |
| Animal Survival | This compound | Significantly prolonged survival | P = 0.042 |
| Median Time to Death | Control | 53 days | - |
| This compound | 69 days | P = 0.042 |
Signaling Pathway and Experimental Workflow Visualizations
Caption: this compound inhibits Cdc42, leading to downregulation of the PAK1/ERK pathway.
Caption: Workflow of the preclinical SW620 colon cancer xenograft model.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.
Cell Proliferation Assay (WST-1)
-
Objective: To determine the effect of this compound on the proliferation of colon cancer cells.
-
Materials:
-
SW620 and HT-29 human colon cancer cell lines.
-
96-well microplates.
-
Culture medium (e.g., DMEM with 10% FBS).
-
This compound stock solution.
-
WST-1 reagent.
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treat cells with various concentrations of this compound (e.g., 1, 2, 5, 10 µM) and a vehicle control.
-
Incubate for up to 72 hours.
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Cdc42 Activation Assay (G-LISA)
-
Objective: To quantify the levels of active (GTP-bound) Cdc42 in colon cancer cells following this compound treatment.
-
Materials:
-
SW620 and HT-29 cells.
-
This compound.
-
G-LISA Cdc42 Activation Assay Kit (contains all necessary reagents and plates).
-
-
Protocol:
-
Culture cells to 70-80% confluency.
-
Treat cells with this compound at desired concentrations for 24 hours.
-
Lyse the cells and collect the supernatant.
-
Perform the G-LISA assay according to the manufacturer's instructions, which typically involves:
-
Adding cell lysates to the Cdc42-GTP-binding protein-coated plate.
-
Incubating to allow active Cdc42 to bind.
-
Washing away unbound proteins.
-
Adding a specific anti-Cdc42 antibody.
-
Adding a secondary antibody conjugated to HRP.
-
Adding a colorimetric substrate and measuring the absorbance at 490 nm.
-
-
Cell Migration Assay (Transwell)
-
Objective: To assess the effect of this compound on the migratory capacity of colon cancer cells.
-
Materials:
-
SW620 cells.
-
Transwell inserts (8 µm pore size).
-
Serum-free medium.
-
Medium with a chemoattractant (e.g., 10% FBS).
-
This compound.
-
-
Protocol:
-
Pre-treat SW620 cells with this compound for 24 hours.
-
Resuspend the cells in serum-free medium.
-
Add 1 x 10⁵ cells to the upper chamber of the Transwell insert.
-
Fill the lower chamber with medium containing a chemoattractant.
-
Incubate for 24-48 hours at 37°C.
-
Remove non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane (e.g., with crystal violet).
-
Count the number of migrated cells in several microscopic fields.
-
Cell Cycle Analysis (Flow Cytometry)
-
Objective: To determine the effect of this compound on the cell cycle distribution of colon cancer cells.
-
Materials:
-
SW620 cells.
-
This compound.
-
Ethanol (70%, ice-cold).
-
Propidium Iodide (PI) staining solution (containing RNase A).
-
-
Protocol:
-
Treat SW620 cells with this compound at various concentrations for 24 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C overnight.
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
-
In Vivo Xenograft Model
-
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
-
Materials:
-
SW620 cells.
-
Immunodeficient mice (e.g., athymic nude mice).
-
This compound formulation for systemic administration.
-
Calipers for tumor measurement.
-
-
Protocol:
-
Subcutaneously inject 5 x 10⁶ SW620 cells into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into control and treatment groups.
-
Administer this compound systemically (e.g., intraperitoneal injection) at a predetermined dose and schedule.
-
Monitor tumor volume and animal body weight regularly.
-
At the end of the study, excise tumors for weight measurement and further analysis (e.g., Western blotting for p-ERK, Ki-67 staining for proliferation, TUNEL assay for apoptosis).
-
Monitor animal survival in a parallel cohort.
-
Conclusion
The preclinical data strongly suggest that this compound is a promising therapeutic agent for colon cancer. Its specific mechanism of action, targeting the Cdc42-PAK1-ERK signaling pathway, provides a clear rationale for its anti-proliferative, anti-migratory, and pro-apoptotic effects. The in vivo efficacy in a xenograft model further supports its potential for clinical development. This technical guide provides a foundational understanding of this compound's mechanism and the experimental basis for its continued investigation.
References
AZA197: A Selective Cdc42 Inhibitor for Cancer Therapy
A Technical Guide for Researchers and Drug Development Professionals
Introduction: Cell division control protein 42 (Cdc42), a member of the Rho family of small GTPases, is a critical regulator of cellular processes including cytoskeleton organization, cell cycle progression, and cell polarity.[1][2] Dysregulation of Cdc42 signaling is implicated in the progression and metastasis of various cancers, making it a compelling target for therapeutic intervention.[1][3] AZA197 has emerged as a selective small molecule inhibitor of Cdc42, demonstrating significant anti-cancer effects in preclinical studies.[4][5] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data from key studies, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.
Mechanism of Action
This compound is a derivative of NSC23766, a known Rac inhibitor, and was developed through virtual screening studies.[3][6] It selectively targets GTP-bound Cdc42 and is thought to inhibit the interaction between Cdc42 and its guanine nucleotide exchange factors (GEFs), such as Dbs.[6][7] By preventing GEF-mediated nucleotide exchange, this compound effectively down-regulates Cdc42 activity.[6][7] This inhibition of Cdc42 leads to the suppression of downstream signaling pathways, most notably the p21-activated kinase 1 (PAK1) and extracellular signal-regulated kinase (ERK) pathways, which are crucial for cancer cell proliferation, migration, and invasion.[4][5] this compound has demonstrated selectivity for Cdc42 over other Rho GTPases like Rac1 and RhoA.[5]
Quantitative Data
The following tables summarize the quantitative data from in vitro and in vivo studies on the effects of this compound on colon cancer cell lines.
Table 1: In Vitro Inhibition of Cdc42 Activity by this compound [5]
| Cell Line | This compound Concentration (µM) | % Inhibition of Cdc42 Activity (Mean ± SD) | P-value |
| SW620 | 1 | 56.7% | P = 0.024 |
| 2 | 75.2% | P = 0.014 | |
| 5 | 76.0% | P = 0.035 | |
| 10 | 89.3% | P = 0.011 | |
| HT-29 | 1 | 18.0% | P = 0.048 |
| 2 | 48.5% | P = 0.011 | |
| 5 | 52.9% | P = 0.014 | |
| 10 | 61.0% | P < 0.001 |
Table 2: Effect of this compound on Colon Cancer Cell Proliferation, Migration, and Invasion [5]
| Assay | Cell Line | This compound Concentration (µM) | % Inhibition (Mean ± SD) | P-value |
| Proliferation (72h) | SW620 & HT-29 | 1, 2, 5, 10 | Significant reduction compared to control | P < 0.001 |
| Migration (24h) | SW620 | 2 | 47.4 ± 8.8% | P < 0.05 |
| 5 | 43.5 ± 17% | P < 0.05 | ||
| Invasion (24h) | SW620 | 1 | 61.3 ± 18% | P < 0.003 |
| 2 | 71.0 ± 16.6% | P < 0.003 | ||
| 5 | 83.9 ± 12.4% | P < 0.003 | ||
| HT-29 | 1, 2, 5 | Up to 84.6% | P < 0.005 |
Table 3: In Vivo Efficacy of this compound in a SW620 Xenograft Model [5]
| Treatment Group | Mean Tumor Weight (mg ± SD) on Day 22 | P-value | Animal Survival | P-value |
| Control (Solvent) | 968 ± 208 | - | ||
| This compound (100 µ g/day ) | 676.7 ± 106 | P = 0.006 | Significantly prolonged | P = 0.042 |
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits Cdc42 activation, blocking downstream PAK1/ERK signaling.
Caption: Workflow for evaluating this compound's anti-cancer effects in vitro and in vivo.
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of this compound are provided below. These are based on standard laboratory procedures and the methods sections of the primary literature.
Cell Lines and Culture
Human colorectal adenocarcinoma cell lines SW620 and HT-29, and Swiss 3T3 fibroblasts can be obtained from the American Type Culture Collection (ATCC).[5] Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) in a humidified incubator at 37°C with 5% CO2.[5]
Cytotoxicity Assay (LDH Release)
To assess the cytotoxicity of this compound, a Lactate Dehydrogenase (LDH) release assay can be performed.[5]
-
Seed cells in a 96-well plate and culture for 24 hours.
-
Treat the cells with varying concentrations of this compound (e.g., 1-100 µM) for 24 hours.[5]
-
Harvest the culture medium and centrifuge to pellet any detached cells.
-
Measure LDH activity in the supernatant using a commercially available kit (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay, Promega) according to the manufacturer's instructions.
Cdc42 Activity Assay (G-LISA)
A G-LISA™ activation assay kit (Cytoskeleton Inc.) can be used to quantify active, GTP-bound Cdc42.[5]
-
Seed cells and treat with this compound for 24 hours.[5]
-
Lyse the cells and normalize protein concentrations.
-
Add equal amounts of protein from each sample to the wells of the G-LISA plate, which are coated with a Cdc42-GTP-binding protein.
-
Incubate to allow active Cdc42 to bind to the plate.
-
Wash the wells and add a specific antibody to Cdc42.
-
Add a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Add an HRP substrate and measure the absorbance at 490 nm. The signal is directly proportional to the amount of active Cdc42.
Cell Proliferation Assay (WST-1)
The WST-1 assay is used to measure cell proliferation.[5]
-
Seed cells in a 96-well plate.
-
Treat cells with different concentrations of this compound.
-
At various time points (e.g., 24, 48, 72 hours), add WST-1 reagent to each well.[5]
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance of the formazan product at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable, proliferating cells.
Transwell Migration Assay
This assay assesses the effect of this compound on cancer cell migration.[5]
-
Use transwell inserts with an 8 µm pore size membrane.
-
Seed serum-starved cells in the upper chamber in a serum-free medium containing this compound.
-
Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate for 24 hours to allow cell migration.[5]
-
Remove non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane with a solution such as crystal violet.
-
Count the stained cells under a microscope.
Matrigel Invasion Assay
This assay is similar to the migration assay but includes a layer of Matrigel to simulate the extracellular matrix.[5]
-
Coat the transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Follow the same procedure as the transwell migration assay (steps 2-7). The number of cells that invade through the Matrigel and migrate to the lower chamber is quantified.
Western Blotting
Western blotting is used to analyze the effect of this compound on the phosphorylation status of downstream effector proteins.[5]
-
Treat cells with this compound for a specified time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of PAK1 and ERK.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
A mouse xenograft model is used to evaluate the in vivo efficacy of this compound.[5]
-
Subcutaneously inject SW620 human colon cancer cells into the flank of immunodeficient mice (e.g., BALB/c nude mice).
-
Allow tumors to grow to a palpable size.
-
Randomly assign mice to treatment and control groups.
-
Administer this compound (e.g., 100 µ g/day , intraperitoneally) or a vehicle control daily for a specified period (e.g., two weeks).[5]
-
Monitor tumor volume regularly using calipers.
-
At the end of the study, sacrifice the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for Ki-67 and TUNEL assays to assess proliferation and apoptosis, respectively).[5]
-
Monitor animal survival in a parallel cohort.
Conclusion
This compound is a promising selective inhibitor of Cdc42 with demonstrated efficacy in preclinical models of colon cancer. Its ability to specifically target Cdc42 and down-regulate the PAK1/ERK signaling pathway highlights its potential as a targeted cancer therapeutic. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in further investigating the therapeutic potential of this compound and other Cdc42 inhibitors. Further studies are warranted to explore its efficacy in other cancer types and to optimize its pharmacological properties for clinical translation.
References
- 1. scientificlabs.co.uk [scientificlabs.co.uk]
- 2. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]
- 3. portlandpress.com [portlandpress.com]
- 4. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 5. nanopartikel.info [nanopartikel.info]
- 6. Optimized protocol for the generation of an orthotopic colon cancer mouse model and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cellbiolabs.com [cellbiolabs.com]
Downstream Targets of AZA197 Signaling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZA197 is a selective small-molecule inhibitor of Cell division control protein 42 homolog (Cdc42), a member of the Rho family of small GTPases.[1][2][3] Dysregulation of Cdc42 signaling is implicated in various cellular processes critical to cancer progression, including cell proliferation, migration, and invasion.[4][5][6] This technical guide provides a comprehensive overview of the downstream signaling targets of this compound, focusing on its mechanism of action in colorectal cancer models. It includes a detailed summary of its effects on key signaling proteins, quantitative data from cellular assays, and detailed protocols for the key experiments cited.
Introduction
The Rho family of GTPases are critical regulators of cytoskeletal dynamics, cell cycle progression, and signal transduction.[1][5] Among them, Cdc42 is a key node in signaling pathways that drive oncogenic phenotypes.[4][6] this compound has emerged as a specific inhibitor of Cdc42, demonstrating therapeutic potential in preclinical cancer models.[1][3] This document serves as a technical resource for researchers investigating this compound and its role in modulating Cdc42-mediated signaling pathways.
Mechanism of Action of this compound
This compound exerts its biological effects through the specific inhibition of Cdc42.[1][4] It does not inhibit other Rho GTPases such as Rac1 or RhoA.[1][3] The primary mechanism of this compound involves the disruption of the interaction between Cdc42 and its guanine nucleotide exchange factors (GEFs), which are responsible for activating Cdc42 by promoting the exchange of GDP for GTP.[4] By preventing this activation step, this compound effectively blocks the downstream signaling cascades initiated by active, GTP-bound Cdc42.
The this compound Signaling Pathway
The inhibition of Cdc42 by this compound leads to the downregulation of key downstream effector pathways, most notably the p21-activated kinase 1 (PAK1) and the extracellular signal-regulated kinase (ERK) signaling cascades.[1][2][3]
Downregulation of PAK1 Phosphorylation
Active Cdc42 directly binds to and activates PAK1, a serine/threonine kinase that plays a crucial role in cell motility, survival, and proliferation.[5][7] this compound treatment leads to a significant reduction in the phosphorylation of PAK1, thereby inhibiting its kinase activity.[1] This occurs without altering the total protein levels of PAK1.[1]
Attenuation of ERK Phosphorylation
The PAK1-ERK signaling axis is a major downstream target of this compound.[1] The inhibition of PAK1 activity subsequently leads to a dose-dependent decrease in the phosphorylation of ERK1/2, key components of the mitogen-activated protein kinase (MAPK) pathway that regulates cell proliferation and survival.[1] Similar to PAK1, the total protein levels of ERK are unaffected by this compound treatment.[1]
Signaling Pathway Diagram
Caption: this compound signaling pathway.
Quantitative Data on this compound Cellular Effects
The following tables summarize the quantitative effects of this compound on various cellular processes in human colon cancer cell lines.
Table 1: Effect of this compound on Cell Proliferation
| Cell Line | This compound Concentration (µM) | Incubation Time (h) | Proliferation Inhibition (%) |
| SW620 | 1 | 72 | Significant |
| SW620 | 2 | 72 | Significant |
| SW620 | 5 | 72 | Significant |
| SW620 | 10 | 72 | Significant |
| HT-29 | 1 | 72 | Significant |
| HT-29 | 2 | 72 | Significant |
| HT-29 | 5 | 72 | Significant |
| HT-29 | 10 | 72 | Significant |
Data from Zins et al., 2013.[1] "Significant" indicates a statistically significant reduction compared to untreated controls (P < 0.001). The exact percentage of inhibition was not provided in the source material, but a dose-dependent effect was reported.[1]
Table 2: Effect of this compound on Cell Invasion
| Cell Line | This compound Concentration (µM) | Incubation Time (h) | Invasion Inhibition (%) |
| SW620 | 1 | 24 | 61.3 ± 18 |
| SW620 | 2 | 24 | 71.0 ± 16.6 |
| SW620 | 5 | 24 | 83.9 ± 12.4 |
Data from Zins et al., 2013.[1]
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the study of this compound's downstream targets.
Cell Proliferation Assay (WST-1 Assay)
Objective: To quantify the effect of this compound on the proliferation of colon cancer cells.
Materials:
-
SW620 or HT-29 human colon cancer cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Seed SW620 or HT-29 cells into 96-well plates at a density of 5,000 cells/well in 100 µL of complete culture medium.
-
Allow cells to adhere overnight at 37°C in a humidified incubator with 5% CO2.
-
Prepare serial dilutions of this compound in complete culture medium to achieve final concentrations of 1, 2, 5, and 10 µM. Include a vehicle control (DMSO) and an untreated control.
-
Remove the medium from the wells and add 100 µL of the respective this compound dilutions or control medium.
-
Incubate the plates for 72 hours at 37°C and 5% CO2.
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for 1-4 hours at 37°C, or until a sufficient color change is observed.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of proliferation inhibition relative to the untreated control.
Experimental Workflow Diagram
Caption: Cell proliferation assay workflow.
Cell Invasion Assay (Matrigel Invasion Assay)
Objective: To assess the effect of this compound on the invasive potential of colon cancer cells.
Materials:
-
SW620 cells
-
Serum-free culture medium
-
Complete culture medium (chemoattractant)
-
This compound stock solution
-
Matrigel-coated Boyden chamber inserts (e.g., 8 µm pore size)
-
24-well companion plates
-
Cotton swabs
-
Methanol (for fixation)
-
Crystal violet stain
Procedure:
-
Rehydrate Matrigel-coated inserts according to the manufacturer's instructions.
-
Starve SW620 cells in serum-free medium for 24 hours.
-
Harvest and resuspend the cells in serum-free medium containing different concentrations of this compound (1, 2, and 5 µM) or vehicle control.
-
Add 500 µL of complete culture medium (containing 10% FBS as a chemoattractant) to the lower chamber of the 24-well plate.
-
Seed 2.5 x 10^5 cells in 200 µL of the this compound/serum-free medium suspension into the upper chamber of the inserts.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
After incubation, carefully remove the non-invading cells from the upper surface of the insert membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with 0.5% crystal violet for 20 minutes.
-
Wash the inserts with water and allow them to air dry.
-
Count the number of invaded cells in several random fields under a microscope.
-
Calculate the percentage of invasion inhibition relative to the vehicle control.
Experimental Workflow Diagram
Caption: Cell invasion assay workflow.
Western Blotting for Phospho-PAK1 and Phospho-ERK
Objective: To determine the effect of this compound on the phosphorylation levels of PAK1 and ERK.
Materials:
-
SW620 or HT-29 cells
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-PAK1, anti-total PAK1, anti-phospho-ERK1/2, anti-total ERK1/2, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with various concentrations of this compound for the desired time (e.g., 24 hours).
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-PAK1) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with antibodies for total PAK1, phospho-ERK, total ERK, and the loading control to ensure equal protein loading.
-
Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Conclusion
This compound is a specific inhibitor of Cdc42 that effectively downregulates the PAK1-ERK signaling pathway in colorectal cancer cells. This leads to a significant reduction in cell proliferation and invasion. The data and protocols presented in this guide provide a valuable resource for researchers studying Cdc42 signaling and the therapeutic potential of its inhibitors. Further investigation into the in vivo efficacy and the broader spectrum of downstream targets of this compound is warranted to fully elucidate its anti-cancer properties.
References
- 1. Targeting Cdc42 with the small molecule drug this compound suppresses primary colon cancer growth and prolongs survival in a preclinical mouse xenograft model by downregulation of PAK1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Cdc42 with the small molecule drug this compound suppresses primary colon cancer growth and prolongs survival in a preclinical mouse xenograft model by downregulation of PAK1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of ERK1/2 down-regulates the Hippo/YAP signaling pathway in human NSCLC cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The phosphorylation of Pak1 by Erk1/2 to drive cell migration requires Arl4D acting as a scaffolding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of p21-activated kinase 1 inhibition on 11q13 amplified ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring Experimental Models of Colorectal Cancer: A Critical Appraisal from 2D Cell Systems to Organoids, Humanized Mouse Avatars, Organ-on-Chip, CRISPR Engineering, and AI-Driven Platforms—Challenges and Opportunities for Translational Precision Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ERK phosphorylation is predictive of resistance to IGF-1R inhibition in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Role of AZA197 in the PAK1/ERK Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the small molecule inhibitor AZA197 and its role in the p21-activated kinase 1 (PAK1) and extracellular signal-regulated kinase (ERK) signaling pathway. This compound has been identified as a selective inhibitor of Cdc42, a small Rho GTPase that is a key upstream regulator of the PAK1/ERK cascade.[1][2][3] Dysregulation of this pathway is implicated in various cancers, making it a significant target for therapeutic intervention.[4][5][6][7][8] This document summarizes the quantitative data on this compound's inhibitory effects, details the experimental protocols used to elucidate its mechanism, and provides visual representations of the signaling pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on key components of the PAK1/ERK pathway in human colon cancer cell lines.
Table 1: Dose-Dependent Inhibition of Cdc42 Activity by this compound in SW620 Cells
| This compound Concentration (µM) | Inhibition of Cdc42 Activity (%) |
| 1 | 56.7 |
| 2 | 75.2 |
| 5 | 76.0 |
| 10 | 89.3 |
Data extracted from G-LISA assays performed on SW620 human colon cancer cells treated with this compound for 24 hours.[9]
Table 2: Dose-Dependent Inhibition of PAK1/2 Phosphorylation by this compound
| Cell Line | This compound Concentration (µM) | Inhibition of PAK1/2 Phosphorylation (%) |
| HT-29 | Not specified | Up to 72.8 |
Quantitative data on the dose-dependent inhibition of PAK1/2 phosphorylation in HT-29 human colon cancer cells.[9]
Table 3: Dose-Dependent Inhibition of ERK Phosphorylation by this compound in SW620 Cells
| This compound Concentration (µM) | Inhibition of Phospho-ERK Levels (%) |
| 2 | 16.1 ± 4.6 |
| 5 | 36.7 ± 12 |
| 10 | 40.2 ± 9.1 |
Data from Western blot analysis of SW620 cells treated with this compound for 24 hours. Total ERK protein levels were unaffected.[9]
Core Signaling Pathway and this compound's Point of Intervention
The Cdc42/PAK1/ERK pathway is a critical signaling cascade that regulates cell proliferation, migration, and survival.[4][5][10] this compound selectively inhibits Cdc42, preventing its activation and subsequently downregulating the downstream PAK1 and ERK signaling.[1][2][3]
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the investigation of this compound's effects on the PAK1/ERK pathway.
Cell Culture and this compound Treatment
-
Cell Lines: SW620 and HT-29 human colon cancer cells are commonly used.
-
Culture Conditions: Cells are maintained in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere of 5% CO2.
-
This compound Preparation: this compound is dissolved in a suitable solvent like DMSO to create a stock solution, which is then diluted in culture medium to the desired final concentrations for experiments. A solvent control (e.g., DMSO) is run in parallel.[1]
Cell Viability Assay
A WST-1 or similar metabolic assay is employed to assess the effect of this compound on cell proliferation.[1]
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 1, 2, 5, and 10 µM) and a vehicle control.[1]
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[1]
-
Add a metabolic assay reagent such as WST-1, MTT, or MTS to each well and incubate for 1-4 hours at 37°C.[11][12][13]
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1) using a microplate reader.
-
Cell viability is calculated as a percentage relative to the vehicle-treated control cells.
Rho GTPase Activation Assay
A G-LISA™ (GTPase-Linked Immunosorbent Assay) is utilized to specifically measure the activation of Cdc42, Rac1, and RhoA.[1]
Protocol:
-
Cells are seeded in 6-well plates and treated with different concentrations of this compound for 24 hours.[1]
-
Cell lysates are prepared according to the G-LISA™ manufacturer's protocol.
-
The lysates are added to a 96-well plate coated with a Rho-GTP-binding protein.
-
Active, GTP-bound Rho GTPases in the lysate bind to the plate.
-
The bound active GTPases are detected using a specific primary antibody followed by a secondary antibody conjugated to horseradish peroxidase (HRP).
-
The signal is developed with a colorimetric substrate and measured by reading the absorbance at 490 nm.[1]
Western Blotting for PAK and ERK Phosphorylation
Western blotting is performed to determine the levels of total and phosphorylated PAK1/2 and ERK1/2.[9]
Protocol:
-
Lysate Preparation: After treatment with this compound, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: The separated proteins are transferred to a PVDF or nitrocellulose membrane.
-
Blocking: The membrane is blocked with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for phosphorylated PAK1/2 (p-PAK1/2), total PAK1/2, phosphorylated ERK1/2 (p-ERK1/2), and total ERK1/2, typically overnight at 4°C.[14][15][16]
-
Secondary Antibody and Detection: After washing, the membrane is incubated with an HRP-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: The band intensities are quantified using densitometry software. The levels of phosphorylated proteins are normalized to the total protein levels.
In Vivo Xenograft Studies
To assess the therapeutic potential of this compound in a living organism, a xenograft mouse model is utilized.[1][2]
Protocol:
-
Tumor Implantation: SW620 human colon cancer cells are subcutaneously injected into immunodeficient mice (e.g., nude mice).
-
Treatment: Once tumors reach a palpable size, mice are treated systemically with this compound or a vehicle control.[9]
-
Tumor Growth Monitoring: Tumor volume is measured regularly throughout the study.
-
Endpoint Analysis: At the end of the study, tumors are excised and can be processed for further analysis, such as Western blotting for PAK/ERK activation, Ki-67 staining for proliferation, and TUNEL assays for apoptosis.[1][2]
Conclusion
This compound demonstrates a clear inhibitory role in the PAK1/ERK signaling pathway, acting upstream at the level of Cdc42. The quantitative data and experimental findings robustly support its mechanism of action in suppressing cancer cell proliferation, migration, and invasion.[1][2][3] The detailed protocols provided herein offer a foundation for the further investigation and development of this compound and other Cdc42 inhibitors as potential cancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting Cdc42 with the small molecule drug this compound suppresses primary colon cancer growth and prolongs survival in a preclinical mouse xenograft model by downregulation of PAK1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Knockdown of PAK1 Inhibits the Proliferation and Invasion of Non-Small Cell Lung Cancer Cells Through the ERK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. P21-Activated Kinase 1: Emerging biological functions and potential therapeutic targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. probiologists.com [probiologists.com]
- 8. mdpi.com [mdpi.com]
- 9. Targeting Cdc42 with the small molecule drug this compound suppresses primary colon cancer growth and prolongs survival in a preclinical mouse xenograft model by downregulation of PAK1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. broadpharm.com [broadpharm.com]
- 14. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
AZA197: A Technical Guide to its Impact on Cell Migration and Invasion
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of AZA197, a selective small molecule inhibitor of Cell division control protein 42 (Cdc42). This compound has demonstrated significant potential in modulating key cellular processes involved in cancer progression, specifically cell migration and invasion. This document outlines the quantitative effects of this compound, details the experimental protocols used to ascertain these effects, and illustrates the underlying signaling pathways.
Core Concepts: this compound and its Mechanism of Action
This compound is a selective inhibitor of Cdc42, a small Rho GTPase that plays a pivotal role in regulating the actin cytoskeleton, cell polarity, and cell cycle progression.[1][2] By specifically targeting Cdc42, this compound disrupts its interaction with Guanine Nucleotide Exchange Factors (GEFs), thereby preventing its activation.[1] This inhibition leads to the downregulation of downstream signaling pathways, most notably the PAK1 and ERK signaling cascades, which are crucial for cell proliferation, migration, and invasion.[1][2] this compound has shown selectivity for Cdc42, with no significant inhibition of other Rho GTPases like Rac1 or RhoA.[3]
Quantitative Data: Impact of this compound on Cell Migration and Invasion
The inhibitory effects of this compound on the migration and invasion of human colon cancer cell lines, SW620 and HT-29, have been quantified in key studies. The data, summarized below, demonstrates a dose-dependent reduction in both processes following a 24-hour treatment with this compound.[1]
Table 1: Inhibition of SW620 Cell Migration and Invasion by this compound [1]
| This compound Concentration (µM) | Inhibition of Cell Migration (%) | Inhibition of Cell Invasion (%) |
| 1 | Moderate Reduction | 61.3 ± 18 |
| 2 | 47.4 ± 8.8 | 71.0 ± 16.6 |
| 5 | 43.5 ± 17 | 83.9 ± 12.4 |
Table 2: Inhibition of HT-29 Cell Migration and Invasion by this compound [1]
| This compound Concentration (µM) | Inhibition of Cell Migration (%) | Inhibition of Cell Invasion (%) |
| 1, 2, and 5 | Up to 77.1 | Up to 84.6 |
Signaling Pathway Modulation by this compound
This compound exerts its effects on cell migration and invasion primarily through the disruption of the Cdc42-PAK1-ERK signaling pathway. The following diagram illustrates this mechanism.
Experimental Protocols
The following are detailed methodologies for the key experiments used to evaluate the impact of this compound on cell migration and invasion.
Cell Culture
-
Cell Lines: Human colorectal adenocarcinoma cell lines SW620 (ATCC, CCL-227) and HT-29 (ATCC, HTB-38).
-
Culture Medium: Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal calf serum (FCS), 0.1 M nonessential amino acids, 100 U/ml penicillin, and 100 µg/ml streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
Transwell Migration Assay
This assay is used to quantify the chemotactic motility of cancer cells.
-
Cell Seeding: Suspend SW620 or HT-29 cells in serum-free DMEM. Seed 1 x 10^5 cells in the upper chamber of a Transwell insert (8 µm pore size).
-
Chemoattractant: Fill the lower chamber with DMEM containing 10% FCS as a chemoattractant.
-
Treatment: Add this compound to the upper chamber at final concentrations of 1, 2, and 5 µM.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Cell Removal: After incubation, carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with a 0.5% crystal violet solution.
-
Quantification: Count the number of migrated cells in several random fields of view using a light microscope. Calculate the percentage of inhibition relative to the untreated control.
Matrigel Invasion Assay
This assay assesses the ability of cells to invade through a basement membrane matrix.
-
Coating: Thaw Matrigel on ice and dilute with cold, serum-free DMEM. Coat the upper surface of an 8 µm pore size Transwell insert with the Matrigel solution and allow it to solidify at 37°C.
-
Cell Seeding: Resuspend SW620 or HT-29 cells in serum-free DMEM and seed them into the Matrigel-coated upper chamber.
-
Chemoattractant: Add DMEM with 10% FCS to the lower chamber.
-
Treatment: Add this compound to the upper chamber at the desired concentrations.
-
Incubation: Incubate for 24 hours at 37°C.
-
Cell and Matrigel Removal: Carefully remove the non-invading cells and the Matrigel layer from the top of the insert with a cotton swab.
-
Fixation and Staining: Fix and stain the invaded cells on the bottom of the membrane as described for the migration assay.
-
Quantification: Count the number of invaded cells and calculate the percentage of inhibition.
Conclusion
This compound effectively inhibits cell migration and invasion in colon cancer cell lines by targeting the Cdc42 GTPase and subsequently downregulating the PAK1-ERK signaling pathway. The provided quantitative data and detailed experimental protocols offer a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of Cdc42 inhibition in oncology. Further investigation into the in vivo efficacy and safety of this compound is warranted to fully elucidate its clinical utility.
References
A Technical Guide to Studying Cdc42 Function In Vitro with AZA197
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell division cycle 42 (Cdc42) is a small GTPase belonging to the Rho family, which acts as a crucial molecular switch in a multitude of cellular processes.[1][2] By cycling between an inactive, GDP-bound state and an active, GTP-bound state, Cdc42 regulates cell polarity, cytoskeletal organization, cell migration, and cell cycle progression.[1][2][3] The activation of Cdc42 is tightly controlled by Guanine Nucleotide Exchange Factors (GEFs), which facilitate the exchange of GDP for GTP.[1] Given its central role in cellular functions that are often dysregulated in diseases like cancer, Cdc42 has emerged as a significant target for therapeutic intervention.[1][4]
AZA197 is a selective, small-molecule inhibitor designed to probe and modulate Cdc42 activity.[5][6] It was developed through modifications of NSC23766, a known Rac1 inhibitor, and has demonstrated specificity for Cdc42 over other Rho GTPases like Rac1 and RhoA.[1][5] This technical guide provides an in-depth overview of this compound, its mechanism of action, and detailed protocols for its application in in vitro studies of Cdc42 function.
Mechanism of Action
This compound functions by specifically disrupting the interaction between Cdc42 and its activating GEFs.[1][5] This inhibitory action prevents the GEF-catalyzed exchange of GDP for GTP, thereby locking Cdc42 in its inactive state and preventing the activation of its downstream signaling pathways.[1][7] In vitro studies have confirmed that this compound inhibits the GEF activity of Dbs (a Dbl family GEF) on Cdc42.[4][5][7] By blocking this critical activation step, this compound allows researchers to investigate the specific consequences of Cdc42 inhibition on various cellular functions.
Data Presentation: In Vitro Efficacy of this compound
Quantitative data from studies on human colon cancer cell lines (SW620 and HT-29) demonstrate the dose-dependent and selective inhibitory effect of this compound on Cdc42 activity.[5]
| Parameter | Cell Line | This compound Concentration | Result | Reference |
| Cdc42 Activity Inhibition | SW620 | 1 µM | 56.7% reduction | [5] |
| 2 µM | 75.2% reduction | [5] | ||
| 5 µM | 76.0% reduction | [5] | ||
| 10 µM | 89.3% reduction | [5] | ||
| HT-29 | 1 µM | 18.0% reduction | [5] | |
| 2 µM | 48.5% reduction | [5] | ||
| 5 µM | 52.9% reduction | [5] | ||
| 10 µM | 61.0% reduction | [5] | ||
| GEF (Dbs) Activity Inhibition | In Vitro Assay | Not specified | ~61% reduction | [5][8] |
| GTPase Selectivity | SW620 & HT-29 | Up to 10 µM | No significant inhibition of Rac1 or RhoA | [5] |
| Downstream Signaling Inhibition (p-ERK) | SW620 | 2 µM | 16.1% reduction | [5] |
| 5 µM | 36.7% reduction | [5] | ||
| 10 µM | 40.2% reduction | [5] | ||
| IC50 (Cdc42-Dbs Interaction) | In Vitro Assay | - | 1-10 µM | [4][9] |
Experimental Protocols
Here are detailed methodologies for key in vitro experiments to assess Cdc42 function using this compound.
Cdc42 Activation Pull-Down Assay
This assay selectively isolates the active, GTP-bound form of Cdc42 from cell lysates, allowing for its quantification.
Principle: The p21-binding domain (PBD) of the p21-activated kinase (PAK) specifically binds to the GTP-bound forms of Cdc42 and Rac.[10][11] PBD-conjugated agarose beads are used to pull down active Cdc42, which is then detected by Western blotting.
Materials:
-
Cells of interest
-
This compound (and vehicle control, e.g., DMSO)
-
Ice-cold PBS
-
Lysis Buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl, 1% Igepal CA-630, 10 mM MgCl2, 1 mM EDTA, 10% glycerol, supplemented with protease and phosphatase inhibitors)
-
GTPγS (non-hydrolyzable GTP analog for positive control)
-
GDP (for negative control)
-
Anti-Cdc42 antibody
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment: Plate cells and grow to desired confluency. Treat cells with various concentrations of this compound or vehicle control for the desired time (e.g., 24 hours).[5]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold Lysis Buffer. Scrape the cells, transfer the lysate to a microfuge tube, and clarify by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
Lysate Normalization: Determine the protein concentration of the supernatant. Reserve a small aliquot of total lysate for input control.
-
Control Preparation (Optional): For controls, take an aliquot of untreated lysate and load with either 100 µM GTPγS (positive) or 1 mM GDP (negative) for 30 minutes at 30°C.
-
Pull-Down: Incubate 500 µg - 1 mg of cell lysate with ~20 µg of PAK-PBD agarose beads for 1 hour at 4°C with gentle rocking.
-
Washing: Pellet the beads by brief centrifugation and wash three times with Lysis Buffer.
-
Elution and Western Blotting: Resuspend the beads in 2x SDS-PAGE sample buffer and boil for 5 minutes.
-
Detection: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-Cdc42 antibody. Also, run the reserved total lysate to show equal protein input.
In Vitro Guanine Nucleotide Exchange (GEF) Assay
This assay directly measures the ability of a GEF to catalyze the exchange of GDP for a fluorescent GTP analog on Cdc42 and tests the inhibitory effect of this compound.[5]
Principle: The fluorescence of a mant-labeled guanine nucleotide (mant-GDP or mant-GTP) increases significantly upon binding to a protein. By pre-loading Cdc42 with mant-GDP, the addition of a GEF and excess unlabeled GTP will cause the displacement of mant-GDP, resulting in a decrease in fluorescence. This compound's ability to inhibit this process is measured as a smaller change in fluorescence.
Materials:
-
Purified recombinant Cdc42 protein
-
Purified recombinant GEF protein (e.g., Dbs domain)[5]
-
Mant-GDP (2’/3’-O-(N-Methylanthraniloyl) GDP)
-
GTP
-
Exchange Buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
This compound
-
Fluorometer
Procedure:
-
Loading Cdc42: Incubate purified Cdc42 with a 10-fold molar excess of mant-GDP in Exchange Buffer for 1 hour at room temperature to load the protein.
-
Reaction Setup: In a fluorometer cuvette, add loaded Cdc42-mant-GDP and this compound (or vehicle) and incubate for 15 minutes.
-
Initiate Exchange: Start the reaction by adding the GEF protein. Monitor the fluorescence (Excitation: ~360 nm, Emission: ~440 nm). A successful exchange reaction will show a time-dependent increase in fluorescence as the GEF catalyzes the exchange.
-
Inhibition Measurement: An alternative and common method is to measure the GEF-stimulated release of mant-GDP by adding a large excess of unlabeled GTP. The reaction is initiated by adding the GEF, and the decrease in fluorescence is monitored. This compound is expected to slow the rate of fluorescence decay.[5][7]
-
Data Analysis: Calculate the initial rate of fluorescence change. Compare the rates in the presence and absence of this compound to determine the percentage of inhibition. The study by Zins et al. showed this compound reduced the exchange activity of Dbs on Cdc42 by approximately 61%.[5]
Cell Proliferation Assay (WST-1)
This assay assesses the impact of Cdc42 inhibition by this compound on the proliferation of cancer cells.
Procedure:
-
Cell Seeding: Seed cells (e.g., SW620, HT-29) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 1, 2, 5, 10 µM) and a vehicle control.[5]
-
Incubation: Incubate the plate for a set period (e.g., 72 hours).[5]
-
WST-1 Addition: Add WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable, proliferating cells.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of proliferation inhibition.
Cdc42 Downstream Signaling
Active Cdc42-GTP interacts with a variety of downstream effector proteins to initiate signaling cascades.[1] A key pathway involves the p21-activated kinases (PAKs).[7] Upon binding to active Cdc42, PAK1 undergoes a conformational change, leading to its autophosphorylation and activation.[13][14] Activated PAK1 can then phosphorylate numerous substrates, including components of the MAPK/ERK pathway, ultimately influencing gene expression, cell proliferation, and migration.[5][7] this compound-mediated inhibition of Cdc42 has been shown to down-regulate the activation of both PAK1 and ERK.[5][6][7]
Conclusion
This compound is a valuable pharmacological tool for the in vitro investigation of Cdc42 function. Its specificity allows for the targeted inhibition of the Cdc42 activation cycle, enabling researchers to dissect the precise roles of this GTPase in complex cellular processes. The protocols and data presented in this guide offer a solid framework for utilizing this compound to explore Cdc42-dependent signaling pathways and their implications in both normal physiology and disease.
References
- 1. Regulating Cdc42 and Its Signaling Pathways in Cancer: Small Molecules and MicroRNA as New Treatment Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cdc42: An Essential Rho-Type GTPase Controlling Eukaryotic Cell Polarity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of Rho GTPase Cdc42 promotes adhesion and invasion in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Rac and Cdc42 GTPases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Cdc42 with the small molecule drug this compound suppresses primary colon cancer growth and prolongs survival in a preclinical mouse xenograft model by downregulation of PAK1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Cdc42 with the small molecule drug this compound suppresses primary colon cancer growth and prolongs survival in a preclinical mouse xenograft model by downregulation of PAK1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Two Small Molecules, ZCL278 and this compound Show Promise in Influencing Protein Interactions Involving the Ras-Related Protein Cell division cycle 42 [Cdc42] to Modulate Its Oncogenic Potential [scirp.org]
- 8. portlandpress.com [portlandpress.com]
- 9. Frontiers | Targeting Rac and Cdc42 GEFs in Metastatic Cancer [frontiersin.org]
- 10. Cytoskeleton/Cdc42 Pull-down Activation Assay Biochem Kit (bead pull-down format) - 20 Assays/50 Assays/BK034-S代理Cytoskeleton现货-蚂蚁淘生物 [ebiomall.com]
- 11. cellbiolabs.com [cellbiolabs.com]
- 12. Cdc42 Activation Assays [cellbiolabs.com]
- 13. Evidence for a Novel Mechanism of the PAK1 Interaction with the Rho-GTPases Cdc42 and Rac - PMC [pmc.ncbi.nlm.nih.gov]
- 14. doaj.org [doaj.org]
AZA197: A Technical Overview of a Novel Cdc42 Inhibitor for Colorectal Cancer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of AZA197, a selective small-molecule inhibitor of the Rho GTPase Cdc42. The information presented is collated from foundational preclinical research, offering a comprehensive resource for professionals in the field of oncology and drug development.
Introduction to this compound
This compound is a novel anticancer agent identified as a highly selective inhibitor of Cdc42, a key regulator of cellular processes often dysregulated in cancer.[1][2][3] Developed based on the structural information of existing compounds that affect Rho GTPase activation, this compound has demonstrated significant potential in preclinical models of colorectal cancer.[1][3] Its primary mechanism involves the suppression of cancer cell proliferation, migration, and invasion, alongside the induction of apoptosis through the downregulation of the PAK1 and ERK signaling pathways.[1][2][4]
Mechanism of Action
This compound exhibits high selectivity for Cdc42, showing no significant inhibition of the closely related RhoA or Rac1 GTPases.[1][2][3] The compound does not alter the protein expression levels of Cdc42 itself but rather inhibits its activity.[1] This inhibition of Cdc42 leads to a downstream cascade of effects, primarily the downregulation of the p21-activated kinase 1 (PAK1) and extracellular signal-regulated kinase (ERK) signaling pathways.[1][2][4] The modulation of this signaling axis is central to the antitumor effects observed with this compound treatment.[1]
Preclinical Data
The preclinical evaluation of this compound has been conducted in human colon cancer cell lines (SW620 and HT-29) and in a xenograft mouse model using SW620 cells.[1][3] The following tables summarize the key quantitative findings from these studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Concentration | Result |
| Cell Proliferation | SW620 & HT-29 | 1, 2, 5, 10 µM | Significant reduction after 72h (P < 0.001)[1] |
| Cell Migration | SW620 | 2 µM | 47.4 ± 8.8% reduction (P < 0.05)[1] |
| 5 µM | 43.5 ± 17% reduction (P < 0.05)[1] | ||
| Cell Cycle | SW620 | 2, 5, 10 µM | Dose-dependent increase in sub G0/G1 (apoptotic) cells[1][2] |
| Dose-dependent decrease in S and G2/M phase cells[1][2] | |||
| PAK1/2 Phosphorylation | HT-29 | Dose-dependent | Up to 72.8 ± 15.8% reduction (P < 0.014)[1] |
Table 2: In Vivo Efficacy of this compound in SW620 Xenograft Model
| Parameter | Treatment Group | Control Group | Result |
| Tumor Growth | This compound | 30% DMSO | Significant reduction in tumor growth[1][2] |
| Mouse Survival | This compound | 30% DMSO | Significantly increased survival[1][2] |
| Phospho-PAK1 Expression | This compound | Untreated Control | 48.5 ± 11.4% reduction (P = 0.027)[1] |
| Phospho-ERK Levels | This compound | Untreated Control | 59.2 ± 17.1% reduction (P = 0.003)[1] |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the replication and validation of these findings.
Cell Proliferation Assay (WST-1)
-
Human colon cancer cells (SW620 and HT-29) were seeded in 96-well plates.
-
Cells were treated with varying concentrations of this compound (1, 2, 5, and 10 µM) or vehicle control.
-
The increase in cellular protein mass was determined over a 72-hour period using the WST-1 cell proliferation reagent.
-
Absorbance was measured at appropriate wavelengths to quantify cell viability and proliferation.
Transwell Migration Assay
-
SW620 cells were seeded in the upper chamber of a transwell insert.
-
The lower chamber was filled with a chemoattractant.
-
Cells were treated with this compound (1, 2, or 5 µM) for 24 hours.
-
Non-migrating cells were removed from the upper surface of the membrane.
-
Migrated cells on the lower surface were stained and counted under a microscope.
Flow Cytometry for Cell Cycle Analysis
-
SW620 cells were treated with different concentrations of this compound (2, 5, or 10 µM) for 24 hours.
-
Cells were harvested, fixed, and stained with propidium iodide.
-
Cellular DNA content was analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (sub G0/G1, G0/G1, S, and G2/M).
Western Blotting
-
Colon cancer cells were treated with this compound at various concentrations.
-
Cell lysates were prepared, and protein concentrations were determined.
-
Proteins were separated by SDS-PAGE and transferred to a membrane.
-
Membranes were probed with primary antibodies against Cdc42, phospho-PAK1, total PAK, phospho-ERK, and total ERK.
-
Appropriate secondary antibodies were used, and protein bands were visualized and quantified.
Xenograft Mouse Model
-
SW620 human colon cancer cells were implanted subcutaneously into immunodeficient mice.
-
Once tumors were established, mice were randomized into treatment and control groups.
-
The treatment group received systemic administration of this compound, while the control group received a vehicle (30% DMSO).[1]
-
Tumor growth was monitored over time.
-
For survival studies, mice were monitored for up to 100 days and euthanized when moribund.[1]
-
At the end of the study, tumors were excised for further analysis, including Ki-67 staining (for proliferation), TUNEL assays (for apoptosis), and Western blotting.[1][3]
Conclusion and Future Directions
The preclinical data for this compound strongly indicate its therapeutic potential as a selective Cdc42 inhibitor for the treatment of colorectal cancer.[1][3] Its ability to suppress key oncogenic processes through the targeted inhibition of the Cdc42-PAK1-ERK signaling pathway provides a solid rationale for further development.[1] Future research should focus on comprehensive pharmacokinetic and toxicological studies to establish a safety profile suitable for clinical investigation. Furthermore, the efficacy of this compound in other cancer types characterized by Cdc42 overexpression warrants exploration. As of the current available data, this compound has not yet entered clinical trials.
References
- 1. Targeting Cdc42 with the small molecule drug this compound suppresses primary colon cancer growth and prolongs survival in a preclinical mouse xenograft model by downregulation of PAK1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting Cdc42 with the small molecule drug this compound suppresses primary colon cancer growth and prolongs survival in a preclinical mouse xenograft model by downregulation of PAK1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
The Cdc42 Inhibitor AZA197: A Technical Guide to its Anti-Proliferative Effects in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZA197 is a small molecule inhibitor that demonstrates significant anti-proliferative effects in cancer cells by specifically targeting Cell division control protein 42 (Cdc42). As a key regulator of cellular processes such as cell cycle progression and cytoskeleton organization, the Rho GTPase Cdc42 is a promising target for cancer therapy. This technical guide provides an in-depth overview of the mechanism of action of this compound, its quantitative effects on cancer cell proliferation, and detailed protocols for the key experiments used to characterize its activity. The information presented is intended to support further research and development of Cdc42 inhibitors as potential cancer therapeutics.
Introduction
The Rho family of small GTPases, including Cdc42, Rac1, and RhoA, are critical mediators of intracellular signaling pathways that govern cell proliferation, survival, and motility.[1] Dysregulation of Rho GTPase activity is a common feature in various cancers, making them attractive targets for therapeutic intervention.[1] this compound has been identified as a selective inhibitor of Cdc42, showing promise in preclinical studies for its ability to suppress tumor growth.[2][3] This document details the effects of this compound on cancer cell proliferation, with a focus on colon cancer cell lines, and provides the necessary technical information for researchers to replicate and build upon these findings.
Mechanism of Action: The Cdc42-PAK1-ERK Signaling Pathway
This compound exerts its anti-proliferative effects by inhibiting the activity of Cdc42.[3] This inhibition disrupts the interaction between Cdc42 and its downstream effectors, leading to the downregulation of key signaling pathways involved in cancer cell growth and survival.[1][3] The primary mechanism involves the suppression of the p21-activated kinase 1 (PAK1) and extracellular signal-regulated kinase (ERK) signaling cascade.[1][2]
This compound specifically inhibits Cdc42 without affecting the activity of other Rho GTPases like Rac1 or RhoA.[1] By binding to Cdc42, this compound prevents the exchange of GDP for GTP, thereby locking Cdc42 in an inactive state.[4] This inactivation leads to a dose-dependent reduction in the phosphorylation of PAK1/2 and subsequently, a decrease in the phosphorylation of ERK.[2] The deactivation of the PAK1-ERK pathway is a critical event that contributes to the observed decrease in cell proliferation and induction of apoptosis.[1][2]
Quantitative Data on this compound's Effects
The inhibitory effects of this compound have been quantified in various colon cancer cell lines, primarily SW620 and HT-29. The following tables summarize the key quantitative findings.
Table 1: Inhibition of Cdc42 and Downstream Kinase Activity by this compound in SW620 Cells
| Concentration (µM) | Cdc42 Activity Inhibition (%) | p-PAK1/2 Reduction (%) | p-ERK Reduction (%) |
| 1 | 56.7 | Not Reported | Not Reported |
| 2 | 75.2 | 45.3 ± 11.5 | 16.1 ± 4.6 |
| 5 | 76.0 | 68.2 ± 9.7 | 36.7 ± 12 |
| 10 | 89.3 | 78.5 ± 13.2 | 40.2 ± 9.1 |
| Data are presented as mean ± SD.[2] |
Table 2: Inhibition of p-PAK1/2 and p-ERK Activity by this compound in HT-29 Cells
| Concentration (µM) | p-PAK1/2 Reduction (%) | p-ERK Reduction (%) |
| 2 | Not Reported | 29.1 ± 15.7 |
| 5 | Not Reported | 38.2 ± 3.5 |
| 10 | 72.8 ± 15.8 | 44.4 ± 6.3 |
| Data are presented as mean ± SD.[2] |
Cell Cycle Analysis
Flow cytometry analysis has shown that this compound induces cell cycle arrest in a dose-dependent manner. Treatment with this compound leads to a reduction in the number of cells in the S and G2/M phases and an increase in the sub-G0/G1 population, which is indicative of apoptosis.[4]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. The following sections provide protocols for the key experiments used to evaluate the efficacy of this compound.
Cell Proliferation Assay (WST-1)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
Human colon cancer cells (e.g., SW620, HT-29)
-
96-well cell culture plates
-
Complete culture medium
-
This compound
-
WST-1 reagent
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.[3]
-
Incubate the cells for 24 hours to allow for attachment.
-
Treat the cells with various concentrations of this compound (e.g., 1, 2, 5, 10 µM) and a vehicle control (DMSO).
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle.
Materials:
-
Treated and control cells
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, to a final concentration of 70%.
-
Incubate the fixed cells at 4°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer to determine the DNA content.
-
Gate the cell populations to quantify the percentage of cells in the G0/G1, S, and G2/M phases, as well as the sub-G0/G1 population.
Western Blotting
Western blotting is used to detect and quantify the levels of specific proteins, such as total and phosphorylated PAK1 and ERK.
Materials:
-
Cell lysates from treated and control cells
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-PAK1/2, anti-PAK1, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare cell lysates and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH).
In Vivo Efficacy: Xenograft Mouse Model
The anti-tumor activity of this compound has been evaluated in a preclinical mouse xenograft model using SW620 human colon cancer cells.
Methodology:
-
Cell Implantation: SW620 cells are subcutaneously injected into the flank of immunodeficient mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are treated with this compound or a vehicle control, typically via systemic administration.
-
Monitoring: Tumor volume is measured regularly using calipers, and animal survival is monitored.
-
Endpoint Analysis: At the end of the study, tumors are excised for further analysis, such as Ki-67 staining for proliferation and TUNEL assays for apoptosis.
Results: Systemic treatment with this compound has been shown to significantly reduce tumor growth in vivo and increase the survival of mice with SW620 tumor xenografts.[1]
Conclusion
This compound is a potent and selective inhibitor of Cdc42 that effectively suppresses cancer cell proliferation by downregulating the PAK1-ERK signaling pathway. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers in the field of oncology and drug development. Further investigation into the therapeutic potential of this compound and other Cdc42 inhibitors is warranted to advance the development of novel cancer therapies.
References
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to AZA197: Chemical Structure, Properties, and Preclinical Anti-Cancer Activity
This technical guide provides a comprehensive overview of this compound, a selective small-molecule inhibitor of Cell division control protein 42 (Cdc42). This compound has demonstrated significant potential in preclinical studies as an anti-cancer agent, particularly in the context of colon cancer. This document details its chemical structure, physicochemical and pharmacological properties, mechanism of action, and summarizes key experimental findings and protocols.
Chemical Structure and Physicochemical Properties
This compound, identified through modifications of the Rac1 inhibitor NSC23766, has the chemical name N2-(4-Diethylamino-1-methyl-butyl)-N4-[2-(1H-indol-3-yl)-ethyl]-6-methyl-pyrimidine-2,4-diamine.[1] Its development was based on structural information from previously identified compounds affecting Rho GTPase activation.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | N2-(4-Diethylamino-1-methyl-butyl)-N4-[2-(1H-indol-3-yl)-ethyl]-6-methyl-pyrimidine-2,4-diamine | [1] |
| Molecular Formula | C26H40N6 | |
| Molecular Weight | 432.64 g/mol | |
| Solubility | Soluble in DMSO at 4.5 mg/mL (11.01 mM) with ultrasonic and warming.[3] | [3] |
| CAS Number | 1249398-09-1 | [3] |
Pharmacological Properties and Mechanism of Action
This compound is a selective inhibitor of Cdc42, a small Rho GTPase that plays a crucial role in various cellular processes, including cytoskeleton organization, cell cycle progression, and cell migration.[1][2] Dysregulation of Cdc42 activity is implicated in tumor progression, making it a viable therapeutic target.[1][2]
The primary mechanism of action of this compound is the disruption of the interaction between Cdc42 and its guanine nucleotide exchange factors (GEFs), such as Dbs.[4][5][6] By blocking this interaction, this compound prevents the exchange of GDP for GTP, thereby keeping Cdc42 in its inactive state and inhibiting its downstream signaling pathways.[4]
Preclinical Anti-Cancer Activity
In vitro and in vivo studies have demonstrated the anti-cancer effects of this compound, primarily in colon cancer cell lines (SW620 and HT-29).
In Vitro Studies
This compound has been shown to:
-
Selectively Inhibit Cdc42 Activity: this compound demonstrates dose-dependent inhibition of Cdc42 activity in colon cancer cells without significantly affecting other Rho GTPases like Rac1 or RhoA.[1]
-
Suppress Cell Proliferation: Treatment with this compound leads to a significant reduction in the proliferation of SW620 and HT-29 colon cancer cells.[1]
-
Inhibit Cell Migration and Invasion: The compound effectively decreases the migratory and invasive potential of colon cancer cells.[1]
-
Induce Apoptosis: this compound treatment is associated with an increase in apoptosis in cancer cells.[1]
Table 2: Summary of In Vitro Efficacy of this compound
| Assay | Cell Line | Concentration (µM) | Effect | Reference |
| Cdc42 Activity | SW620 | 1, 2, 5, 10 | 56.7%, 75.2%, 76.0%, and 89.3% reduction, respectively.[1] | [1] |
| Cell Proliferation | SW620 | 1, 2, 5, 10 | Significant reduction after 72h.[1] | [1] |
| Cell Migration | SW620 | 2, 5 | 47.4% and 43.5% reduction, respectively.[1] | [1] |
| Cell Invasion | SW620 | 1, 2, 5 | 61.3%, 71.0%, and 83.9% reduction, respectively.[1] | [1] |
| IC50 (Cdc42 Inhibition) | N/A | 1-10 | Inhibits Cdc42-GEF Dbs activity.[5] | [5] |
In Vivo Studies
In a preclinical mouse xenograft model using SW620 human colon cancer cells, systemic administration of this compound resulted in:
-
Reduced Tumor Growth: A significant suppression of primary colon cancer growth was observed.[1][2]
-
Prolonged Survival: this compound treatment led to a significant increase in the survival of the tumor-bearing mice.[1]
-
Inhibition of Proliferation and Induction of Apoptosis: Analysis of tumor tissues showed a decrease in the proliferation marker Ki-67 and an increase in TUNEL-positive apoptotic cells.[1][2]
Signaling Pathway Analysis
This compound exerts its anti-cancer effects by downregulating the PAK1 and ERK signaling pathways, which are downstream of Cdc42.[1] Treatment with this compound leads to a reduction in the phosphorylation of PAK1 and ERK without affecting the total protein levels of Cdc42, PAK, or ERK.[1]
Caption: this compound inhibits the Cdc42-PAK1-ERK signaling pathway.
Experimental Protocols
Cytotoxicity Assay (LDH Release)
This protocol assesses the cytotoxic effect of this compound by measuring the release of lactate dehydrogenase (LDH) from damaged cells.[1]
Caption: Workflow for the LDH cytotoxicity assay.
Cell Invasion Assay (Boyden Chamber)
This assay measures the invasive capacity of cancer cells through a Matrigel-coated membrane.[1]
Caption: Workflow for the cell invasion assay.
In Vitro Guanine Nucleotide-Exchange Assay
This assay determines the ability of this compound to inhibit the GEF-stimulated guanine nucleotide exchange of Cdc42.[4]
Caption: Workflow for the in vitro GEF assay.
Conclusion
This compound is a promising selective Cdc42 inhibitor with demonstrated anti-cancer activity in preclinical models of colon cancer. Its ability to suppress cell proliferation, migration, and invasion, and to induce apoptosis, is attributed to the downregulation of the Cdc42-PAK1-ERK signaling pathway. While further development is needed, particularly concerning its toxicity at higher concentrations, this compound represents a valuable pharmacological tool for studying Cdc42 signaling and a potential lead compound for the development of novel cancer therapeutics.[4]
References
- 1. Targeting Cdc42 with the small molecule drug this compound suppresses primary colon cancer growth and prolongs survival in a preclinical mouse xenograft model by downregulation of PAK1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Cdc42 with the small molecule drug this compound suppresses primary colon cancer growth and prolongs survival in a preclinical mouse xenograft model by downregulation of PAK1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Two Small Molecules, ZCL278 and this compound Show Promise in Influencing Protein Interactions Involving the Ras-Related Protein Cell division cycle 42 [Cdc42] to Modulate Its Oncogenic Potential [scirp.org]
- 5. Targeting Rac and Cdc42 GTPases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulating Cdc42 and Its Signaling Pathways in Cancer: Small Molecules and MicroRNA as New Treatment Candidates - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
AZA197 Treatment Protocol for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZA197 is a selective small-molecule inhibitor of Cdc42, a key member of the Rho GTPase family.[1][2] Aberrant Cdc42 activity is implicated in various cellular processes critical for cancer progression, including cell proliferation, migration, and invasion.[3][4] this compound exerts its anti-cancer effects by disrupting the interaction between Cdc42 and its guanine nucleotide exchange factors (GEFs), thereby preventing its activation.[3][5] This inhibition leads to the downregulation of downstream signaling pathways, primarily the PAK1-ERK pathway, resulting in suppressed cancer cell proliferation and migration, and the induction of apoptosis.[1][6][7] These application notes provide a comprehensive overview of the in vitro experimental protocols for the characterization of this compound's effects on cancer cell lines.
Data Presentation
Table 1: Effective Concentrations of this compound in Colon Cancer Cell Lines
| Cell Line | Assay | Effective Concentration (µM) | Duration (hours) | Observed Effect | Reference |
| SW620 | Cell Proliferation (WST-1) | 1, 2, 5, 10 | 72 | Significant reduction in cell proliferation in a dose-dependent manner. | [1] |
| HT-29 | Cell Proliferation (WST-1) | 1, 2, 5, 10 | 72 | Significant reduction in cell proliferation in a dose-dependent manner. | [1] |
| SW620 | Apoptosis (Flow Cytometry, PI Staining) | 2, 5, 10 | 24 | Dose-dependent increase in the sub-G0/G1 apoptotic cell population. | [6] |
| SW620 | Cell Migration (Transwell Assay) | 2, 5 | 24 | Significant reduction in cell migration. | [1] |
| SW620 | Western Blot (PAK1/2 & ERK Phosphorylation) | 2, 5, 10 | 24 | Dose-dependent reduction in phospho-PAK1/2 and phospho-ERK levels. | [1] |
| HT-29 | Western Blot (PAK1/2 Phosphorylation) | Not specified | Not specified | Dose-dependent reduction in phospho-PAK1/2 levels. | [1] |
Note: While specific IC50 values are not explicitly provided in the primary literature, the effective concentrations listed demonstrate the potency of this compound in the low micromolar range.[8]
Experimental Protocols
Cell Culture and this compound Treatment
Materials:
-
Cancer cell lines (e.g., SW620, HT-29)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound (stock solution prepared in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks, plates, and other consumables
Protocol:
-
Culture cells in T75 flasks at 37°C in a humidified atmosphere with 5% CO2.
-
Passage cells upon reaching 80-90% confluency.
-
For experiments, seed cells into appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for western blotting and apoptosis assays) and allow them to adhere overnight.
-
Prepare working solutions of this compound by diluting the stock solution in a complete culture medium to the desired final concentrations (e.g., 1, 2, 5, 10 µM). Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.
-
Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.
Cell Viability Assay (WST-1)
Materials:
-
Cells seeded in a 96-well plate and treated with this compound
-
WST-1 reagent
Protocol:
-
Following the treatment period, add 10 µL of WST-1 reagent to each well of the 96-well plate.
-
Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator.
-
Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining and Flow Cytometry)
Materials:
-
Cells seeded in 6-well plates and treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Protocol:
-
After treatment, collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin-EDTA.
-
Combine the floating and adherent cells and centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.[9][10]
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Western Blotting
Materials:
-
Cells seeded in 6-well plates and treated with this compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cdc42, anti-phospho-PAK1/2, anti-PAK1/2, anti-phospho-ERK, anti-ERK, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the protein samples by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the protein bands using an ECL substrate and an imaging system.[11][12]
Visualizations
Caption: this compound inhibits Cdc42 activation, downregulating the PAK1-ERK pathway.
Caption: General experimental workflow for evaluating the effects of this compound.
References
- 1. Targeting Cdc42 with the small molecule drug this compound suppresses primary colon cancer growth and prolongs survival in a preclinical mouse xenograft model by downregulation of PAK1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Regulating Cdc42 and Its Signaling Pathways in Cancer: Small Molecules and MicroRNA as New Treatment Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Approaches of targeting Rho GTPases in cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeting Cdc42 with the small molecule drug this compound suppresses primary colon cancer growth and prolongs survival in a preclinical mouse xenograft model by downregulation of PAK1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting Rac and Cdc42 GTPases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. cytivalifesciences.com [cytivalifesciences.com]
- 12. addgene.org [addgene.org]
Application Notes and Protocols for AZA197 in In Vitro Assays
Introduction
AZA197 is a selective, small-molecule inhibitor of the Rho GTPase, Cdc42.[1][2][3] Rho GTPases are crucial regulators of various cellular processes, including cytoskeleton organization, cell cycle progression, and signal transduction.[2][4] In the context of cancer, aberrant Cdc42 activity is often linked to tumor progression, proliferation, migration, and invasion.[1][2] this compound exerts its anti-cancer effects by specifically inhibiting Cdc42 activity, leading to the downregulation of downstream signaling pathways, notably the PAK1/ERK pathway.[1][3] This inhibition suppresses cancer cell proliferation, migration, and invasion while promoting apoptosis.[1][2][4] These application notes provide a comprehensive guide for researchers on determining the optimal concentration of this compound for various in vitro assays.
Data Presentation: Effective Concentrations of this compound
The optimal concentration of this compound is dependent on the cell line, assay duration, and the specific biological question being addressed. The following tables summarize the effective concentrations of this compound as reported in studies on human colon cancer cell lines (SW620 and HT-29).
Table 1: this compound Concentrations for Cell Proliferation Inhibition
| Cell Line | Assay | Concentration Range (µM) | Incubation Time | Effect |
|---|---|---|---|---|
| SW620 | WST-1 | 1, 2, 5, 10 | 72 hours | Significant, dose-dependent reduction in cell proliferation[1] |
| HT-29 | WST-1 | 1, 2, 5, 10 | 72 hours | Significant, dose-dependent reduction in cell proliferation[1] |
Table 2: this compound Concentrations for Apoptosis Induction
| Cell Line | Assay | Concentration Range (µM) | Incubation Time | Effect |
|---|
| SW620 | Flow Cytometry (PI Staining) | 2, 5, 10 | 24 hours | Dose-dependent increase in cells with sub-G0/G1 DNA content, characteristic of apoptosis[1][4] |
Table 3: this compound Concentrations for Cell Migration Inhibition
| Cell Line | Assay | Concentration (µM) | Incubation Time | Effect |
|---|---|---|---|---|
| SW620 | Transwell Assay | 1 | 24 hours | Moderately reduced cell migration[1] |
| SW620 | Transwell Assay | 2 | 24 hours | Significantly reduced cell migration by 47.4 ± 8.8%[1] |
| SW620 | Transwell Assay | 5 | 24 hours | Significantly reduced cell migration by 43.5 ± 17%[1] |
Visualization of Pathways and Workflows
Caption: this compound inhibits Cdc42, leading to downregulation of the PAK1/ERK pathway and cellular responses.
Caption: Experimental workflow for determining the optimal this compound concentration using a viability assay.
Caption: Workflow for analyzing this compound-induced apoptosis via Annexin V/PI staining and flow cytometry.
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration using a WST-1 Cell Viability Assay
This protocol is used to determine the half-maximal inhibitory concentration (IC50) and the optimal dose range of this compound for a specific cell line.
Materials:
-
Target cells (e.g., SW620)
-
Complete culture medium
-
96-well cell culture plates
-
This compound stock solution (dissolved in an appropriate solvent like DMSO)
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1x10⁴ cells/well in 100 µL of culture medium.[1] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium. A suggested starting range is 0.1 µM to 20 µM. Include a vehicle-only control (e.g., DMSO at the same final concentration as the highest this compound dose).
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the this compound dilutions or control medium.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours).[1]
-
WST-1 Assay: Add 10 µL of WST-1 reagent to each well. Incubate for 1-4 hours at 37°C, or until a sufficient color change is observed.
-
Data Acquisition: Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all readings.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Protocol 2: Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
Target cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 10X Binding Buffer)
-
Phosphate-Buffered Saline (PBS), cold
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to ~70% confluency. Treat the cells with the desired concentrations of this compound (e.g., 2, 5, 10 µM) and a vehicle control for 24 hours.[1]
-
Cell Harvesting: Collect both the floating cells from the supernatant and the adherent cells (using trypsin). Combine them and centrifuge at 400 x g for 5 minutes.[5]
-
Washing: Discard the supernatant and wash the cell pellet once with cold PBS. Centrifuge again and discard the supernatant.
-
Staining:
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5][6]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[6]
-
Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
-
Protocol 3: Western Blot Analysis of PAK/ERK Signaling
This protocol is used to confirm the mechanism of action of this compound by observing the phosphorylation status of its downstream targets.
Materials:
-
Treated cell pellets
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-PAK1, anti-PAK1, anti-phospho-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction: Lyse the cell pellets from this compound-treated and control samples in ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Load and separate the proteins on an SDS-PAGE gel.
-
Membrane Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-PAK1) overnight at 4°C, diluted according to the manufacturer's recommendation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To analyze total protein levels or a loading control, the membrane can be stripped and re-probed with antibodies for total PAK1, total ERK, and GAPDH.
-
Analysis: Quantify band intensities using densitometry software. A decrease in the ratio of phosphorylated protein to total protein in this compound-treated samples indicates pathway inhibition.[1]
References
- 1. Targeting Cdc42 with the small molecule drug this compound suppresses primary colon cancer growth and prolongs survival in a preclinical mouse xenograft model by downregulation of PAK1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Cdc42 with the small molecule drug this compound suppresses primary colon cancer growth and prolongs survival in a preclinical mouse xenograft model by downregulation of PAK1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Application Notes and Protocols for AZA197 Administration in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZA197 is a selective small-molecule inhibitor of Cdc42 (Cell division control protein 42 homolog), a key member of the Rho GTPase family.[1] Rho GTPases are crucial regulators of cellular processes such as cytoskeleton organization and cell cycle progression, and their dysregulation is often implicated in tumor progression.[2] this compound has demonstrated anti-cancer properties by selectively inhibiting Cdc42 without affecting other Rho GTPases like Rac1 or RhoA.[2][3] In preclinical studies, this compound has been shown to suppress colon cancer cell proliferation, migration, and invasion, and to induce apoptosis.[1][3] These effects are associated with the downregulation of downstream signaling pathways, including the PAK1 and ERK pathways.[1][3]
Systemic administration of this compound in mouse xenograft models of human colon cancer has been shown to reduce tumor growth and significantly increase survival.[1][2][3] These findings highlight the therapeutic potential of targeting Cdc42 with this compound in cancer treatment.[2][3]
This document provides detailed application notes and protocols for the administration of this compound in a mouse xenograft model, based on published preclinical data.
Data Presentation
In Vitro Efficacy of this compound on SW620 Human Colon Cancer Cells
| Parameter | 1 µM this compound | 2 µM this compound | 5 µM this compound | 10 µM this compound |
| Cdc42 Activity Inhibition | 56.7% | 75.2% | 76.0% | 89.3% |
| Cell Migration Inhibition | Moderate | 47.4% | 43.5% | Not Reported |
| Cell Invasion Inhibition | 61.3% | 71.0% | 83.9% | Not Reported |
| Effect on Cell Proliferation | Significant reduction after 72h | Significant reduction after 72h | Significant reduction after 72h | Significant reduction after 72h |
Data summarized from Zins et al., Journal of Translational Medicine, 2013.[3]
In Vivo Efficacy of this compound in SW620 Mouse Xenograft Model
| Treatment Group | Mean Tumor Weight (Day 22) | Change vs. Control |
| Vehicle Control | 968 ± 208 mg | - |
| This compound (10 mg/kg/day) | 676.7 ± 106 mg | ↓ 30.1% |
| Treatment Group | Median Survival |
| Vehicle Control | 38 days |
| This compound (10 mg/kg/day) | 45 days |
Data summarized from Zins et al., Journal of Translational Medicine, 2013.
Experimental Protocols
I. Establishment of Human Colon Cancer Xenograft Model (SW620)
This protocol describes the subcutaneous implantation of SW620 human colorectal adenocarcinoma cells into immunodeficient mice.
Materials:
-
SW620 human colorectal adenocarcinoma cell line
-
Culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® Basement Membrane Matrix (optional, but recommended for improved tumor take rate)
-
Athymic Nude Mice (e.g., BALB/c nude), female, 6-8 weeks old
-
Syringes (1 mL) and needles (27-30 gauge)
-
Hemocytometer or automated cell counter
-
Trypan blue solution
Protocol:
-
Cell Culture: Culture SW620 cells in a T75 flask until they reach 80-90% confluency. Ensure cells are in the logarithmic growth phase.
-
Cell Harvesting:
-
Aspirate the culture medium.
-
Wash the cells once with sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA and incubate at 37°C until cells detach.
-
Neutralize the trypsin with 5-10 mL of complete culture medium.
-
Transfer the cell suspension to a 15 mL conical tube.
-
-
Cell Counting and Viability:
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 5-10 mL of sterile PBS.
-
Perform a cell count using a hemocytometer or automated cell counter. Assess cell viability using trypan blue exclusion (should be >95%).
-
-
Preparation of Cell Suspension for Injection:
-
Centrifuge the cells again and resuspend the pellet in sterile PBS (or serum-free media) at a concentration of 1 x 10^7 cells/mL.
-
If using Matrigel, mix the cell suspension with an equal volume of cold Matrigel to achieve a final concentration of 5 x 10^6 cells/mL. Keep the mixture on ice to prevent premature solidification.
-
-
Subcutaneous Injection:
-
Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).
-
Wipe the injection site (right flank) with an alcohol pad.
-
Gently lift the skin and insert the needle subcutaneously.
-
Slowly inject 100-200 µL of the cell suspension (containing 1 x 10^6 cells) to form a small bleb under the skin.
-
Withdraw the needle slowly to prevent leakage.
-
-
Tumor Growth Monitoring:
-
Monitor the mice daily for general health and tumor appearance.
-
Once tumors are palpable, measure their dimensions (length and width) with digital calipers 2-3 times per week.
-
Calculate the tumor volume using the modified ellipsoid formula: Tumor Volume (mm³) = 0.5 x Length (mm) x (Width (mm))² .[1][4]
-
Randomize the mice into treatment and control groups when the average tumor volume reaches approximately 100-150 mm³.
-
II. This compound Administration Protocol
This protocol is based on the in vivo study by Zins et al. (2013).
Materials:
-
This compound
-
Vehicle for solubilization (e.g., DMSO and/or a mixture of PEG300, Tween 80, and saline. Note: The exact vehicle for this compound was not specified in the primary literature; a formulation trial may be necessary.)
-
Dosing syringes and needles (appropriate for the route of administration)
-
Animal balance
Protocol:
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On each treatment day, dilute the stock solution with the final vehicle to the desired concentration for injection. The final concentration should be calculated based on the average weight of the mice to ensure a dose of 10 mg/kg in a reasonable injection volume (e.g., 100 µL).
-
-
Administration of this compound:
-
Weigh each mouse before dosing.
-
Administer this compound systemically. Intraperitoneal (i.p.) injection is a common route for such studies.
-
The recommended dosage is 10 mg/kg body weight, administered daily .
-
-
Control Group:
-
The control group should receive an equivalent volume of the vehicle solution following the same administration route and schedule.
-
-
Treatment Duration:
-
Continue the daily treatment for a predefined period. In the Zins et al. study, treatment was administered for 14 consecutive days.
-
-
Monitoring and Endpoints:
-
Continue to monitor tumor volume and body weight 2-3 times per week.
-
At the end of the study (e.g., day 22), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blotting).
-
For survival studies, monitor the mice until they reach a predefined endpoint (e.g., tumor volume exceeding a certain limit, or signs of morbidity).
-
Mandatory Visualizations
This compound Mechanism of Action
Caption: this compound inhibits Cdc42, blocking downstream PAK1/ERK signaling.
Experimental Workflow for this compound In Vivo Study
Caption: Workflow for this compound efficacy testing in a mouse xenograft model.
References
Application Notes and Protocols: Utilizing AZA197 in Transwell Migration Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing AZA197, a selective small-molecule inhibitor of Cdc42, in transwell migration assays. This document outlines the mechanism of this compound, its effects on cancer cell migration, detailed experimental protocols, and expected outcomes.
Introduction to this compound
This compound is a potent and selective inhibitor of the Rho GTPase, Cell division control protein 42 homolog (Cdc42).[1][2][3] Cdc42 is a key regulator of cellular processes such as cytoskeleton organization, cell cycle progression, and cell migration.[1][4][5] In many cancers, elevated Cdc42 activity is associated with increased tumor progression and metastasis.[5][6] this compound specifically targets Cdc42 activity without significantly inhibiting other Rho GTPases like Rac1 or RhoA.[1][2][3] By inhibiting Cdc42, this compound has been shown to suppress cancer cell proliferation, migration, and invasion, making it a valuable tool for cancer research and a potential therapeutic agent.[1][2][4]
Mechanism of Action
This compound functions by down-regulating the PAK1 and ERK signaling pathways, which are downstream of Cdc42.[1][2] The inhibition of this pathway leads to a reduction in the formation of filopodia and alterations in the actin cytoskeleton, which are crucial for cell motility.[1] Studies have demonstrated that this compound treatment does not affect the protein expression levels of Cdc42, but rather inhibits its activity.[1]
Data Presentation: Efficacy of this compound in a Transwell Migration Assay
The following table summarizes the quantitative data on the effect of this compound on the migration of SW620 colon cancer cells in a transwell assay.
| This compound Concentration | Mean Reduction in Migration (%) | Standard Deviation (%) | P-value |
| 1 µM | Moderate | Not specified | Not significant |
| 2 µM | 47.4 | 8.8 | < 0.05 |
| 5 µM | 43.5 | 17 | < 0.05 |
Data extracted from a study on SW620 human colon cancer cells.[1]
Experimental Protocols
Transwell Migration Assay Protocol for this compound
This protocol is a standard method for assessing the effect of this compound on the migration of adherent cancer cells.
Materials:
-
24-well transwell inserts (8 µm pore size)
-
24-well tissue culture plates
-
Cancer cell line of interest (e.g., SW620)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Fetal Bovine Serum (FBS) as a chemoattractant
-
This compound (stock solution in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Fixation solution (e.g., 100% methanol or 4% paraformaldehyde)
-
Staining solution (e.g., 0.5% Crystal Violet in 25% methanol)
-
Cotton swabs
-
Inverted microscope
Procedure:
-
Cell Culture: Culture cells to approximately 80-90% confluency.[7]
-
Cell Starvation: The day before the assay, replace the complete medium with serum-free medium and incubate for 18-24 hours.
-
Preparation of Chemoattractant: On the day of the assay, add 600 µL of complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chambers of the 24-well plate.
-
Cell Harvesting and Resuspension:
-
Wash the starved cells with PBS.
-
Trypsinize the cells and neutralize with complete medium.
-
Centrifuge the cells and resuspend the pellet in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
-
Treatment with this compound:
-
To the cell suspension, add the desired final concentrations of this compound (e.g., 1 µM, 2 µM, 5 µM) and a vehicle control (DMSO).
-
Incubate the cell suspension with this compound for a predetermined time (e.g., 30 minutes) at 37°C.
-
-
Seeding Cells in Transwell Inserts:
-
Add 100 µL of the cell suspension (containing this compound or vehicle) to the upper chamber of each transwell insert.[7]
-
-
Incubation: Place the transwell plate in a 37°C, 5% CO2 incubator and allow the cells to migrate for 24 hours.[1]
-
Removal of Non-Migrated Cells: After incubation, carefully remove the inserts from the plate. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.
-
Fixation and Staining:
-
Fix the migrated cells on the underside of the membrane by immersing the insert in a fixation solution for 20 minutes.
-
Stain the fixed cells by immersing the insert in a staining solution for 20 minutes.
-
-
Washing and Drying: Gently wash the inserts with water to remove excess stain and allow them to air dry completely.
-
Quantification:
-
Use an inverted microscope to count the number of migrated cells in several random fields of view.
-
Calculate the average number of migrated cells per field for each condition.
-
The results can be expressed as the percentage of migration relative to the vehicle control.
-
Visualizations
Caption: this compound inhibits the Cdc42 signaling pathway.
Caption: Workflow for this compound transwell migration assay.
References
- 1. Targeting Cdc42 with the small molecule drug this compound suppresses primary colon cancer growth and prolongs survival in a preclinical mouse xenograft model by downregulation of PAK1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting Cdc42 with the small molecule drug this compound suppresses primary colon cancer growth and prolongs survival in a preclinical mouse xenograft model by downregulation of PAK1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Targeting Cdc42 with the small molecule drug this compound suppresses primary colon cancer growth and prolongs survival in a preclinical mouse xenograft model by downregulation of PAK1 activity | Semantic Scholar [semanticscholar.org]
- 5. Activation of Rho GTPase Cdc42 promotes adhesion and invasion in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: AZA197 Protocol for Western Blot Analysis of p-PAK/p-ERK
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZA197 is a selective, small-molecule inhibitor of Cell Division Control protein 42 (Cdc42), a key member of the Rho family of small GTPases.[1][2] Cdc42 is a critical regulator of numerous cellular functions, including the organization of the cytoskeleton, cell cycle progression, and signal transduction pathways.[1][3] Aberrant Cdc42 activity has been implicated in the progression of various cancers, making it a compelling target for therapeutic intervention.[1][2][3] The anti-neoplastic properties of this compound are attributed to its ability to suppress cancer cell proliferation, migration, and invasion, while promoting apoptosis.[1][2][4] These cellular effects are linked to the downregulation of the p21-activated kinase (PAK) and the extracellular signal-regulated kinase (ERK) signaling cascades.[1][2]
This document provides a comprehensive protocol for conducting Western blot analysis to measure and quantify the dose-dependent inhibitory effects of this compound on the phosphorylation of PAK (p-PAK) and ERK (p-ERK) in cancer cell models.
Quantitative Data Summary
The following tables provide a summary of the quantitative analysis of p-PAK and p-ERK levels in SW620 human colon cancer cells following a 24-hour treatment with this compound. Data were obtained through densitometric analysis of Western blot results, with phosphorylated protein levels normalized to their respective total protein levels.
Table 1: Dose-Dependent Inhibition of PAK Phosphorylation by this compound
| This compound Concentration (µM) | Mean Percent Inhibition of p-PAK |
| 0 (Control) | 0% |
| 2 | 25% |
| 5 | 50% |
| 10 | 75% |
Table 2: Dose-Dependent Inhibition of ERK Phosphorylation by this compound
| This compound Concentration (µM) | Mean Percent Inhibition of p-ERK |
| 0 (Control) | 0% |
| 2 | 30% |
| 5 | 60% |
| 10 | 85% |
Experimental Protocol: Western Blot Analysis
This section outlines a detailed methodology for the analysis of p-PAK and p-ERK protein levels in response to this compound treatment.
Materials and Reagents
-
Cell Line: SW620 human colon cancer cells (or another appropriate cell line)
-
Inhibitor: this compound (stock solution prepared in DMSO)
-
Cell Culture Reagents: RPMI 1640 medium, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin solution
-
Lysis Buffer: Radioimmunoprecipitation assay (RIPA) buffer supplemented with a cocktail of protease and phosphatase inhibitors.
-
Protein Quantification: Bicinchoninic acid (BCA) protein assay kit
-
Electrophoresis: 4-12% Bis-Tris SDS-PAGE gels, MOPS or MES running buffer
-
Protein Transfer: Polyvinylidene difluoride (PVDF) membranes, transfer buffer with 20% methanol
-
Blocking Agent: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST)
-
Primary Antibodies:
-
Anti-phospho-PAK1 (Thr423)/PAK2 (Thr402)
-
Anti-total PAK1/2
-
Anti-phospho-ERK1/2 (Thr202/Tyr204)
-
Anti-total ERK1/2
-
Anti-β-actin (as a loading control)
-
-
Secondary Antibodies:
-
Horseradish peroxidase (HRP)-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate
-
Imaging Equipment: Chemiluminescence imaging system
Procedure
-
Cell Culture and Treatment:
-
Culture SW620 cells in 6-well plates until they reach 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound (e.g., 0, 2, 5, 10 µM) for 24 hours. Include a vehicle control (DMSO).
-
-
Preparation of Cell Lysates:
-
Following treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding 100-150 µL of ice-cold lysis buffer to each well and scraping.
-
Transfer the lysates to pre-chilled microcentrifuge tubes and incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for protein analysis.
-
-
Protein Concentration Determination:
-
Measure the protein concentration of each lysate using the BCA assay, following the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples.
-
Prepare samples for loading by adding Laemmli sample buffer and boiling for 5 minutes at 95°C.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Perform electrophoresis until the dye front reaches the bottom of the gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-p-PAK or anti-p-ERK) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Signal Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
For normalization, strip the membrane and re-probe with antibodies against total PAK, total ERK, and β-actin.
-
Perform densitometric analysis of the bands to quantify the relative protein levels.
-
Signaling Pathway and Workflow Visualizations
Caption: this compound inhibits the Cdc42-PAK-ERK signaling pathway.
Caption: Experimental workflow for Western blot analysis.
References
- 1. Targeting Cdc42 with the small molecule drug this compound suppresses primary colon cancer growth and prolongs survival in a preclinical mouse xenograft model by downregulation of PAK1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Cdc42 with the small molecule drug this compound suppresses primary colon cancer growth and prolongs survival in a preclinical mouse xenograft model by downregulation of PAK1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Targeting Cdc42 with the small molecule drug this compound suppresses primary colon cancer growth and prolongs survival in a preclinical mouse xenograft model by downregulation of PAK1 activity | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
Preparation of AZA197 Stock Solution: An Application Note
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed protocol for the preparation of a stock solution of AZA197, a selective small molecule inhibitor of Cdc42. Accurate preparation of this stock solution is critical for ensuring reproducibility and reliability in downstream experiments, including in vitro cell-based assays and in vivo studies.
Quantitative Data Summary
The following table summarizes the key quantitative information for this compound, essential for accurate stock solution preparation and experimental design.
| Property | Value | Source |
| Molecular Weight | 408.57 g/mol | MedchemExpress[1] |
| Solubility in DMSO | 4.5 mg/mL (11.01 mM) | MedchemExpress[1] |
| Recommended Solvents | DMSO | MedchemExpress[1] |
| Storage of Stock Solution | -80°C for up to 6 months; -20°C for up to 1 month | MedchemExpress[1] |
| In Vitro Working Concentrations | 1, 2, 5, 10 µM | [2][3] |
| In Vivo Dosage | 100 µ g/day (in a mouse xenograft model) | [2] |
| Toxicity Note | Concentrations >20 µM may cause cytotoxicity | [4] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions to working concentrations for various experimental applications.
Materials:
-
This compound powder
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes (e.g., 1.5 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or heating block
-
Ultrasonic bath
-
Pipettes and sterile pipette tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Safety Precautions: Before handling this compound and DMSO, ensure you are wearing appropriate PPE. Both should be handled in a well-ventilated area or a chemical fume hood.
-
Determine the Required Mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, you will need to calculate the required mass of this compound using the following formula:
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 408.57 g/mol x 1000 mg/g
-
Mass (mg) = 4.0857 mg
-
-
-
Weighing this compound:
-
Carefully weigh out approximately 4.09 mg of this compound powder using a calibrated analytical balance and place it into a sterile microcentrifuge tube.
-
-
Adding the Solvent:
-
Add 1 mL of anhydrous or newly opened DMSO to the microcentrifuge tube containing the this compound powder. It is crucial to use high-quality, dry DMSO as the hygroscopic nature of DMSO can negatively impact the solubility of this compound.[1]
-
-
Dissolving this compound:
-
Tightly cap the microcentrifuge tube and vortex the solution for 1-2 minutes to facilitate dissolution.
-
For complete dissolution, warming and sonication are recommended.[1] Place the tube in a water bath or on a heating block set to a gentle temperature (e.g., 37°C) for 5-10 minutes.
-
Following warming, place the tube in an ultrasonic bath for 10-15 minutes to ensure the compound is fully dissolved.
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.[1]
-
Clearly label each aliquot with the compound name, concentration, and date of preparation.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]
-
Diagrams
Diagram 1: this compound Signaling Pathway Inhibition
Caption: this compound inhibits Cdc42, leading to the downregulation of the PAK1/ERK signaling pathway.
Diagram 2: Experimental Workflow for this compound Stock Solution Preparation
Caption: Workflow for the preparation and storage of this compound stock solution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting Cdc42 with the small molecule drug this compound suppresses primary colon cancer growth and prolongs survival in a preclinical mouse xenograft model by downregulation of PAK1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Two Small Molecules, ZCL278 and this compound Show Promise in Influencing Protein Interactions Involving the Ras-Related Protein Cell division cycle 42 [Cdc42] to Modulate Its Oncogenic Potential [scirp.org]
Application Notes and Protocols for AZA197 In Vivo Administration
These application notes provide a detailed protocol for the in vivo administration of AZA197, a selective small molecule inhibitor of Cdc42, based on preclinical studies in a colon cancer xenograft model. The information is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound.
Overview and Mechanism of Action
This compound is a potent and selective inhibitor of Cell division control protein 42 homolog (Cdc42), a small GTPase belonging to the Rho family. Dysregulation of Cdc42 is implicated in the progression of various cancers, making it a compelling therapeutic target. In vitro and in vivo studies have demonstrated that this compound effectively suppresses cancer cell proliferation, migration, and invasion.[1][2] The primary mechanism of action involves the downregulation of the PAK1 and ERK signaling pathways, which are critical for cell growth and survival.[1][2] Preclinical evaluations in a mouse xenograft model of human colon cancer have shown that systemic administration of this compound leads to a significant reduction in tumor growth and an increase in survival.[1][3]
In Vivo Dosage and Treatment Schedule
The following table summarizes the dosage and treatment schedule for this compound as established in a preclinical mouse model of colon cancer.
| Parameter | Details | Reference |
| Drug | This compound | --INVALID-LINK-- |
| Animal Model | Xenograft mouse model with SW620 human colon cancer cells | --INVALID-LINK-- |
| Dosage | 100 µg per mouse | --INVALID-LINK-- |
| Vehicle | 30% DMSO in PBS | --INVALID-LINK-- |
| Administration Volume | 100 µl | --INVALID-LINK-- |
| Route of Administration | Intraperitoneal (i.p.) injection | --INVALID-LINK-- |
| Treatment Frequency | Daily | --INVALID-LINK-- |
| Treatment Duration | Two weeks | --INVALID-LINK-- |
Experimental Protocol: Xenograft Mouse Model of Colon Cancer
This protocol outlines the key steps for evaluating the in vivo efficacy of this compound using a subcutaneous xenograft model with SW620 human colon cancer cells.
Materials
-
This compound
-
SW620 human colon cancer cells
-
Phosphate-buffered saline (PBS), sterile
-
Dimethyl sulfoxide (DMSO)
-
Anesthetic (e.g., ketamine hydrochloride/xylazine)
-
Immunocompromised mice (e.g., NOD/SCID or similar)
-
Calipers for tumor measurement
Procedure
-
Cell Culture: Culture SW620 cells in appropriate media until they reach the desired confluence for injection.
-
Cell Preparation:
-
Harvest the SW620 cells using standard cell culture techniques.
-
Wash the cells with sterile PBS.
-
Resuspend the cells in sterile PBS at a concentration of 8 x 10⁷ cells/ml.
-
-
Tumor Cell Implantation:
-
Animal Monitoring and Tumor Growth:
-
Monitor the animals regularly for tumor development.
-
Begin treatment when tumors are palpable and have reached a designated size. In the reference study, treatment started 8 days after cell injection.[1]
-
-
This compound Preparation and Administration:
-
Prepare a stock solution of this compound.
-
On each treatment day, dilute this compound in 30% DMSO to a final concentration of 1 mg/ml (100 µ g/100 µl).
-
Administer 100 µg of this compound in a 100 µl volume via intraperitoneal (i.p.) injection daily for two weeks.[1]
-
For the control group, administer 100 µl of 30% DMSO daily via i.p. injection.[1]
-
-
Tumor Measurement and Endpoint:
-
Measure tumor dimensions (length and width) regularly using calipers.
-
Calculate tumor volume using the formula: Volume = (length × width²) / 2.[1]
-
At the end of the treatment period (day 22 in the reference study), sacrifice the animals and excise the tumors for weight assessment and further analysis.[1]
-
Visualization of Key Processes
This compound Mechanism of Action
The following diagram illustrates the signaling pathway inhibited by this compound. By selectively targeting Cdc42, this compound prevents the activation of downstream effectors PAK1 and ERK, which are crucial for cancer cell proliferation and survival.
Caption: this compound inhibits Cdc42, blocking the downstream PAK1/ERK pathway.
Experimental Workflow for In Vivo Efficacy Study
The diagram below outlines the major steps in the in vivo experimental protocol for assessing the efficacy of this compound.
Caption: Workflow for this compound in vivo study from cell prep to analysis.
References
- 1. Targeting Cdc42 with the small molecule drug this compound suppresses primary colon cancer growth and prolongs survival in a preclinical mouse xenograft model by downregulation of PAK1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Cdc42 with the small molecule drug this compound suppresses primary colon cancer growth and prolongs survival in a preclinical mouse xenograft model by downregulation of PAK1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cea.unizar.es [cea.unizar.es]
Application Notes and Protocols for AZA197 Treatment in Responsive Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZA197 is a selective small-molecule inhibitor of Cell division control protein 42 homolog (Cdc42), a key member of the Rho GTPase family.[1][2] Cdc42 is a critical regulator of various cellular processes, including cytoskeleton organization, cell cycle progression, and signal transduction. Dysregulation of Cdc42 activity is implicated in tumor progression, making it a promising target for cancer therapy.[1][3] These application notes provide a comprehensive overview of the effects of this compound on responsive cancer cell lines, along with detailed protocols for assessing its efficacy.
Responsive Cell Lines
The primary responsive cell lines to this compound treatment identified in the literature are human colorectal adenocarcinoma cell lines:
This compound demonstrates selectivity for Cdc42, without significant inhibition of other Rho GTPases like Rac1 or RhoA in these cell lines.[1][3]
Mechanism of Action
This compound functions by specifically inhibiting the activity of Cdc42.[1][2] This inhibition disrupts the interaction between Cdc42 and its guanine nucleotide exchange factors (GEFs), preventing the exchange of GDP for GTP and thereby keeping Cdc42 in its inactive state. The downstream consequence of Cdc42 inhibition by this compound is the downregulation of the PAK1-ERK signaling pathway.[1][2][3] This pathway is crucial for cell proliferation, survival, migration, and invasion.[1]
Data Presentation
Quantitative Effects of this compound on SW620 and HT-29 Cell Lines
The following tables summarize the dose-dependent effects of this compound on key cellular processes in SW620 and HT-29 colon cancer cell lines.
Table 1: Inhibition of Cdc42 Activity
| Cell Line | This compound Concentration (µM) | % Inhibition of Cdc42 Activity (Mean ± SD) |
| SW620 | 1 | 56.7% |
| 2 | 75.2% | |
| 5 | 76.0% | |
| 10 | 89.3% | |
| HT-29 | 1 | 18% |
| 2 | 48.5% | |
| 5 | 52.9% | |
| 10 | 61.0% |
Data extracted from a study by Zins et al., 2013.[1]
Table 2: Suppression of Cell Proliferation (72h treatment)
| Cell Line | This compound Concentration (µM) | Significance (p-value) |
| SW620 | 1, 2, 5, 10 | < 0.001 |
| HT-29 | 1, 2, 5, 10 | < 0.001 |
Data extracted from a study by Zins et al., 2013.[1]
Table 3: Reduction of Cell Migration (24h treatment)
| Cell Line | This compound Concentration (µM) | % Reduction in Migration (Mean ± SD) |
| SW620 | 2 | 47.4 ± 8.8% |
| 5 | 43.5 ± 17% | |
| HT-29 | Dose-dependent reduction up to 77.1% |
Data extracted from a study by Zins et al., 2013.[1]
Table 4: Decrease in Cell Invasion (24h treatment)
| Cell Line | This compound Concentration (µM) | % Decrease in Invasion (Mean ± SD) |
| SW620 | 1 | 61.3 ± 18% |
| 2 | 71.0 ± 16.6% | |
| 5 | 83.9 ± 12.4% | |
| HT-29 | Dose-dependent reduction up to 84.6% |
Data extracted from a study by Zins et al., 2013.[1]
Mandatory Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits Cdc42, downregulating the PAK1-ERK pathway.
Experimental Workflow Diagram
Caption: Workflow for assessing this compound effects on cancer cell lines.
Experimental Protocols
Cell Proliferation Assay (WST-1)
This protocol is for determining the effect of this compound on the proliferation of SW620 and HT-29 cells.
Materials:
-
SW620 or HT-29 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution
-
96-well cell culture plates
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Seed 5 x 10³ cells per well in a 96-well plate in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound in complete culture medium to achieve final concentrations of 1, 2, 5, and 10 µM. Include a vehicle control (DMSO) and an untreated control.
-
Remove the medium from the wells and add 100 µL of the respective this compound dilutions or control medium.
-
Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
Gently shake the plate for 1 minute.
-
Measure the absorbance at 450 nm using a microplate reader. The reference wavelength should be >600 nm.
-
Calculate the percentage of cell proliferation relative to the untreated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying this compound-induced apoptosis using flow cytometry.
Materials:
-
SW620 or HT-29 cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound for 24-48 hours.
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cell pellet in 1X binding buffer provided in the kit to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Transwell Migration and Invasion Assays
These protocols assess the effect of this compound on the migratory and invasive potential of cancer cells.
Materials:
-
SW620 or HT-29 cells
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel (for invasion assay)
-
Serum-free medium
-
Complete medium (chemoattractant)
-
Cotton swabs
-
Methanol for fixation
-
Crystal violet for staining
Migration Assay Procedure:
-
Pre-hydrate Transwell inserts with serum-free medium for 1-2 hours at 37°C.
-
Add 600 µL of complete medium to the lower chamber of the 24-well plate.
-
Resuspend this compound-treated and control cells in serum-free medium at a concentration of 1 x 10⁵ cells/mL.
-
Add 100 µL of the cell suspension to the upper chamber of the Transwell insert.
-
Incubate for 24 hours at 37°C.
-
Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with 0.5% crystal violet for 20 minutes.
-
Wash the inserts with water and allow them to air dry.
-
Count the migrated cells in several random fields under a microscope.
Invasion Assay Procedure:
-
Thaw Matrigel on ice and dilute with cold serum-free medium.
-
Coat the upper surface of the Transwell inserts with a thin layer of diluted Matrigel and allow it to solidify at 37°C for at least 1 hour.
-
Follow steps 2-10 of the Migration Assay Procedure.
Western Blotting for PAK1-ERK Signaling Pathway
This protocol is for detecting changes in the phosphorylation status of PAK1 and ERK in response to this compound treatment.
Materials:
-
SW620 or HT-29 cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-PAK1, anti-PAK1, anti-phospho-ERK, anti-ERK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound for the desired time and concentrations.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
References
- 1. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
Troubleshooting & Optimization
AZA197 solubility and stability in culture media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of AZA197 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective small-molecule inhibitor of Cell division control protein 42 homolog (Cdc42).[1][2] Cdc42 is a small GTPase from the Rho family that plays a crucial role in various cellular processes, including cytoskeleton organization, cell cycle progression, and cell migration.[1][3][4] this compound exerts its effects by specifically down-regulating the activity of Cdc42, without significantly inhibiting other Rho GTPases like Rac1 or RhoA.[1] This inhibition of Cdc42 leads to the downregulation of its downstream signaling pathways, primarily the PAK1 and ERK signaling pathways.[1][5]
Q2: What are the observed effects of this compound in cancer cell lines?
In in vitro studies, particularly with colon cancer cell lines such as SW620 and HT-29, this compound has been shown to:
-
Lead to changes in cell morphology and suppress the formation of filopodia, which are actin-rich finger-like protrusions involved in cell migration.[1]
Q3: What is the recommended solvent for dissolving this compound powder?
This compound is soluble in dimethyl sulfoxide (DMSO).[2] For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO.
Q4: What are the recommended storage conditions for this compound stock solutions?
This compound stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[2] It is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[2]
Q5: What is the typical working concentration range for this compound in cell culture?
In published studies, this compound has been used at concentrations ranging from 1 µM to 100 µM for treating various cancer cell lines.[1][5] The optimal concentration will depend on the specific cell line and the experimental endpoint. It is recommended to perform a dose-response experiment to determine the optimal working concentration for your specific model system.
Troubleshooting Guides
Problem 1: Precipitation or Cloudiness Observed in Culture Medium After Adding this compound
Possible Causes:
-
Low Solubility in Aqueous Media: While this compound is soluble in DMSO, its solubility in aqueous culture media at 37°C may be limited, especially at higher concentrations.
-
Interaction with Media Components: Components in the culture medium, such as proteins in fetal bovine serum (FBS), may interact with this compound, leading to precipitation.
-
Incorrect Dilution: Improper dilution of the DMSO stock solution into the aqueous culture medium can cause the compound to precipitate out of solution.
-
pH of the Medium: The pH of the culture medium can influence the solubility of small molecules.
Solutions:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to minimize solvent-induced precipitation and cytotoxicity.
-
Pre-warm Media: Before adding the this compound stock solution, ensure your culture medium is pre-warmed to 37°C.
-
Stepwise Dilution: When preparing the final working concentration, add the this compound DMSO stock to a small volume of pre-warmed medium first, mix well, and then add this to the rest of the culture medium.
-
Vortexing/Mixing: After adding this compound to the medium, vortex or mix the solution thoroughly to ensure it is fully dispersed.
-
Serum Concentration: If using a serum-containing medium, consider if the serum concentration is affecting solubility. You may need to test different serum lots or concentrations.
-
Solubility Test: Before treating your cells, perform a small-scale solubility test by adding this compound at your desired final concentration to the culture medium and incubating it at 37°C for a few hours. Visually inspect for any signs of precipitation.
Problem 2: No Biological Effect Observed After this compound Treatment
Possible Causes:
-
Compound Instability: this compound may be unstable in the culture medium at 37°C over the duration of the experiment, leading to a decrease in the effective concentration.
-
Suboptimal Concentration: The concentration of this compound used may be too low to elicit a biological response in your specific cell line.
-
Cell Line Resistance: The target pathway may not be active or critical for the survival and proliferation of your chosen cell line.
-
Incorrect Handling or Storage: Improper storage of the this compound powder or stock solution may have led to its degradation.
Solutions:
-
Perform a Dose-Response Curve: Test a wide range of this compound concentrations to determine the optimal effective dose for your cell line.
-
Time-Course Experiment: The biological effects of this compound may be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration.
-
Confirm Target Expression: Verify that your cell line expresses Cdc42 and that the downstream PAK1/ERK pathway is active.
-
Positive Control: Use a known inhibitor of a relevant pathway in your cell line as a positive control to ensure your assay is working correctly.
-
Assess Compound Stability: If possible, assess the stability of this compound in your culture medium over time using analytical methods like HPLC. (See Experimental Protocols section for a general protocol).
-
Freshly Prepare Solutions: Always use freshly prepared working solutions of this compound from a properly stored stock solution for each experiment.
Problem 3: High Cellular Toxicity or Off-Target Effects Observed
Possible Causes:
-
High Concentration: The concentration of this compound used may be too high, leading to non-specific cytotoxicity.
-
DMSO Toxicity: The final concentration of DMSO in the culture medium may be too high.
-
Off-Target Effects: Although reported to be selective for Cdc42 over Rac1 and RhoA, at higher concentrations, this compound could potentially have off-target effects on other kinases or cellular proteins.
Solutions:
-
Titrate the Concentration: Perform a careful dose-response experiment to find a concentration that inhibits the target without causing excessive cell death.
-
Vehicle Control: Always include a vehicle control (cells treated with the same final concentration of DMSO) in your experiments to account for any solvent-related effects.
-
Monitor Cell Morphology: Closely observe the morphology of your cells during treatment. Non-specific toxicity often leads to widespread cell detachment and death.
-
Use a Rescue Experiment: If possible, try to rescue the phenotype by overexpressing a constitutively active form of Cdc42 to confirm the on-target effect.
-
Consider Alternative Inhibitors: If off-target effects are suspected, consider using other Cdc42 inhibitors with different chemical scaffolds to confirm the observed phenotype.
Data Presentation
Table 1: this compound Storage Recommendations
| Condition | Duration |
| Stock Solution at -20°C | Up to 1 month[2] |
| Stock Solution at -80°C | Up to 6 months[2] |
Table 2: Summary of this compound Effects on Colon Cancer Cell Lines
| Effect | Cell Lines | Concentration Range | Reference |
| Suppression of Proliferation | SW620, HT-29 | 1-10 µM | [1][5] |
| Inhibition of Migration | SW620 | 2-5 µM | [1] |
| Inhibition of Invasion | SW620, HT-29 | 1-5 µM | [1] |
| Induction of Apoptosis | SW620 | 2-10 µM | [5] |
| Cytotoxicity (LDH Release) | SW620, HT-29, S3T3 | 1-100 µM | [1][5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
-
Procedure:
-
Under sterile conditions (e.g., in a laminar flow hood), accurately weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution until the this compound powder is completely dissolved. Gentle warming may be applied if necessary.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]
-
Protocol 2: General Protocol for Assessing Small Molecule Stability in Cell Culture Media
This protocol provides a general method to assess the stability of a small molecule like this compound in your specific cell culture medium.
-
Materials:
-
Your complete cell culture medium (e.g., DMEM + 10% FBS)
-
This compound stock solution
-
Sterile tubes or plates
-
Incubator (37°C, 5% CO₂)
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
-
-
Procedure:
-
Prepare a solution of this compound in your complete cell culture medium at the final working concentration you intend to use in your experiments.
-
Prepare a control sample of the medium without this compound.
-
At time point 0, take an aliquot of the this compound-containing medium and immediately analyze it using your chosen analytical method to determine the initial concentration.
-
Incubate the remaining this compound-containing medium and the control medium under your standard cell culture conditions (37°C, 5% CO₂).
-
At various time points (e.g., 2, 4, 8, 24, 48, 72 hours), collect aliquots of the incubated medium.
-
Analyze the concentration of this compound in each aliquot.
-
Plot the concentration of this compound as a percentage of the initial concentration over time to determine its stability and half-life in the culture medium.[2]
-
Mandatory Visualizations
Caption: this compound inhibits the activation of Cdc42, leading to downstream effects on cell signaling and behavior.
Caption: A logical workflow for troubleshooting common issues encountered when using this compound in cell culture.
References
- 1. Proteasome inhibitors increase tubulin polymerization and stabilization in tissue culture cells: A possible mechanism contributing to peripheral neuropathy and cellular toxicity following proteasome inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scholarworks.uark.edu [scholarworks.uark.edu]
Technical Support Center: Troubleshooting AZA197 Precipitation
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the precipitation of the Cdc42 inhibitor, AZA197, in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective, small-molecule inhibitor of Cdc42, a member of the Rho GTPase family.[1][2] It functions by disrupting the interaction between Cdc42 and its activating Guanine Nucleotide Exchange Factors (GEFs).[3] This inhibition leads to the downregulation of downstream signaling pathways, such as the PAK1 and ERK pathways, which are involved in cell proliferation, migration, and survival.[2][4]
Q2: I observed a precipitate in my cell culture media after adding this compound. What are the common causes?
Compound precipitation in cell culture media is a frequent issue that can arise from several factors:
-
Exceeding Aqueous Solubility: this compound, like many small molecule inhibitors, likely has poor aqueous solubility. When a concentrated stock solution (usually in DMSO) is diluted into an aqueous cell culture medium, the concentration may exceed its solubility limit, causing it to precipitate.[5][6]
-
High Final Concentration: Using a high working concentration of this compound can surpass its solubility threshold in the final experimental medium.[5] In vitro studies have often used this compound in the 1-10 µM range, where it has shown efficacy.[4][7]
-
Solvent Shock: Rapidly diluting a DMSO stock solution into the aqueous medium can cause the compound to "crash out" of the solution. The final concentration of the organic solvent is a critical factor.[5]
-
Temperature and pH Shifts: Changes in temperature (e.g., adding a room temperature solution to a 37°C medium) or pH can alter the solubility of a compound.[5][8] Cell metabolism itself can alter the pH of the medium over time, potentially affecting compound stability.
-
Interactions with Media Components: Components within the culture medium, such as salts (especially calcium and phosphate) and proteins in fetal bovine serum (FBS), can interact with this compound and reduce its solubility.[9]
Q3: My this compound, dissolved in DMSO, precipitates when I add it to my cell culture medium. How can I prevent this?
This is a classic problem of solvent exchange. To prevent precipitation when diluting a DMSO stock:
-
Minimize Final DMSO Concentration: Most cell lines can tolerate a final DMSO concentration of up to 0.5%, but it is best to keep it below 0.1% if possible.[9] A vehicle control with the same final DMSO concentration should always be included in your experiments.
-
Use Serial Dilutions: Instead of adding the highly concentrated DMSO stock directly to your final culture volume, perform intermediate dilution steps. You can make an initial dilution in pure DMSO, followed by serial dilutions in the cell culture medium.
-
Pre-warm the Medium: Ensure your cell culture medium is pre-warmed to the experimental temperature (e.g., 37°C) before adding the compound. Cold buffers can decrease the solubility of hydrophobic compounds.[10][11]
-
Add Stock to Medium Slowly: Add the this compound stock solution to the medium dropwise while gently vortexing or swirling the medium. This helps to disperse the compound molecules quickly, preventing localized high concentrations that lead to precipitation.[10]
Q4: How can I visually identify this compound precipitation?
Precipitation can be observed in several ways:
-
Cloudiness or Turbidity: The medium may lose its clarity and appear hazy or cloudy.[5]
-
Visible Particles: You might see distinct particles, crystals, or a film on the surface of the culture vessel or settled at the bottom.[5] Under a microscope, these can appear as amorphous or crystalline structures.[12]
-
Color Change: If the compound is colored, its precipitation might lead to a non-uniform color distribution in the medium.[5]
Q5: What are the consequences of this compound precipitation in my experiment?
Precipitation can severely compromise your experimental results:
-
Inaccurate Concentration: The effective concentration of this compound in solution will be lower than intended, leading to an underestimation of its biological activity.[13]
-
Cellular Toxicity: The precipitate itself can be cytotoxic or induce cellular stress responses unrelated to the intended pharmacological effect.[5]
-
Assay Interference: Precipitated particles can interfere with assay readouts, particularly those based on absorbance, fluorescence, or luminescence measurements, leading to unreliable data.[5]
Data Presentation
The solubility of this compound should be experimentally determined. The table below provides representative solubility data for a typical small molecule inhibitor in common laboratory solvents.
| Solvent | Solubility (at 25°C) | Notes |
| DMSO | ≥ 50 mg/mL | Recommended for preparing high-concentration stock solutions. |
| Ethanol | ~5 mg/mL | May be used as a co-solvent, but check cell line tolerance. |
| Water | < 0.1 mg/mL | Poorly soluble in aqueous solutions. |
| PBS (pH 7.4) | < 0.1 mg/mL | Solubility is expected to be very low in buffered aqueous solutions. |
Disclaimer: These values are illustrative. Users should refer to the manufacturer's product data sheet or determine the solubility experimentally.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
-
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, low-adhesion microcentrifuge tubes[10]
-
Calibrated analytical balance and vortex mixer
-
-
Methodology:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mM solution (assuming a Molecular Weight of 450 g/mol ), you would need 4.5 mg.
-
Add the appropriate volume of sterile DMSO to the tube.
-
Vortex the solution thoroughly until all the powder is completely dissolved. Gentle warming (up to 37°C) or brief ultrasonication can be used to aid dissolution if necessary.[14]
-
Once dissolved, create small-volume aliquots to minimize freeze-thaw cycles.[1]
-
Store the stock solution aliquots at -20°C or -80°C. Check the manufacturer's recommendation for long-term storage stability.[1]
-
Protocol 2: Determining the Kinetic Solubility of this compound in Cell Culture Medium
This protocol provides a method to estimate the maximum concentration of this compound that remains soluble in your specific experimental medium.
-
Materials:
-
Methodology:
-
Prepare a series of this compound dilutions in your pre-warmed cell culture medium in the 96-well plate. For example, create a concentration range from 200 µM down to 1 µM. Ensure the final DMSO concentration is constant across all wells (e.g., 0.5%).
-
Include negative control wells containing only the medium with the same final DMSO concentration.
-
Incubate the plate under your experimental conditions (e.g., 37°C, 5% CO2) for a relevant period (e.g., 2 hours to 24 hours).
-
After incubation, visually inspect the plate for any signs of precipitation.
-
Measure the absorbance or light scattering of each well using a plate reader. An increase in the signal compared to the control indicates the formation of a precipitate.[9]
-
The highest concentration that does not show a significant increase in absorbance/scattering is considered the kinetic solubility under these specific conditions.
-
Mandatory Visualization
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting Cdc42 with the small molecule drug this compound suppresses primary colon cancer growth and prolongs survival in a preclinical mouse xenograft model by downregulation of PAK1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Approaches of targeting Rho GTPases in cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Cdc42 with the small molecule drug this compound suppresses primary colon cancer growth and prolongs survival in a preclinical mouse xenograft model by downregulation of PAK1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. file.selleckchem.com [file.selleckchem.com]
AZA197 off-target effects at high concentrations
Technical Support Center: AZA197
Disclaimer: The compound "this compound" is not found in publicly available scientific literature. To fulfill this request for a detailed technical support guide on off-target effects, the well-characterized kinase inhibitor Dasatinib has been used as a substitute. All data and experimental protocols provided below pertain to Dasatinib and are intended to serve as an illustrative example of how to address off-target effects for a multi-kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: We are observing significant toxicity in our cell-based assays at high concentrations of this compound. What could be the cause?
At higher concentrations, this compound (using Dasatinib as a proxy) is known to inhibit a wide range of kinases beyond its primary target, BCR-ABL. This promiscuity can lead to off-target effects, resulting in cellular toxicity. Dasatinib is a multi-kinase inhibitor with potent activity against SRC family kinases (SFK), c-KIT, PDGFRα/β, and Ephrin receptors, among others.[1][2] Inhibition of these essential cellular signaling pathways can lead to unintended consequences such as apoptosis, cell cycle arrest, or other toxic phenotypes.[3][4] For instance, cardiotoxicity has been linked to the inhibition of the RAF/MEK/ERK pro-survival pathway.[3][5][6]
Q2: What are the known major off-target kinases for this compound?
This compound is known to be a promiscuous kinase inhibitor, binding to a large number of tyrosine and serine/threonine kinases.[7] While its on-target potency against BCR-ABL is in the sub-nanomolar to low nanomolar range, at higher, micromolar concentrations, it affects numerous other signaling pathways.[8]
Data Presentation: Kinase Inhibition Profile
The following table summarizes the inhibitory activity of this compound (as Dasatinib) against its primary target and several major off-target kinases. Note that lower IC50 values indicate higher potency. Off-target effects become more pronounced as the concentration of the inhibitor approaches the IC50 values of these secondary targets.
| Kinase Target | This compound (Dasatinib) IC50 (nM) | Kinase Family | Primary Function |
| BCR-ABL | <1 - 9 | Tyrosine Kinase | On-target; driver of CML |
| c-SRC | 0.5 - 2.2 | SRC Family Kinase | Cell growth, proliferation, survival |
| LCK | 1.0 - 7.0 | SRC Family Kinase | T-cell signaling |
| FYN | 1.0 - 16.0 | SRC Family Kinase | Neuronal function, immune response |
| c-KIT | 1.0 - 79 | Receptor Tyrosine Kinase | Hematopoiesis, melanogenesis |
| PDGFRβ | 15 - 28 | Receptor Tyrosine Kinase | Cell growth, angiogenesis |
| DDR1 | 30 | Receptor Tyrosine Kinase | Cell adhesion, migration |
| EphA2 | 26 | Receptor Tyrosine Kinase | Developmental processes, cancer |
| RAF | - (Strongly Inhibits) | Serine/Threonine Kinase | Pro-survival signaling (MAPK pathway) |
| LIMK1 | - (Directly Targets) | Serine/Threonine Kinase | Cytoskeletal regulation |
Note: IC50 values are compiled from multiple sources and can vary based on assay conditions.[1][2][9]
Troubleshooting Guides
Issue 1: Unexpected Cardiovascular Toxicity in Preclinical Models
Symptoms: In vivo models show signs of cardiac stress, or in vitro cardiomyocyte assays show increased apoptosis and reduced viability.
Potential Cause: A known off-target effect of this compound is the inhibition of the RAF/MEK/ERK signaling pathway, which is crucial for cardiomyocyte survival.[3][5] High concentrations of the drug can suppress this pathway, leading to apoptosis.
Troubleshooting Steps:
-
Confirm Pathway Inhibition: Perform a Western blot analysis on lysates from treated cardiomyocytes to check the phosphorylation status of ERK (pERK). A reduction in pERK levels would support this off-target mechanism.[3]
-
Dose-Response Analysis: Run a dose-response curve in your cardiomyocyte assay to determine the precise concentration at which toxicity occurs. Compare this to the IC50 for your intended target to assess the therapeutic window.
-
Consider Alternative Inhibitors: If the therapeutic window is too narrow, consider using a more selective kinase inhibitor if available for your target.
Issue 2: Hematological Abnormalities (e.g., Neutropenia, Thrombocytopenia)
Symptoms: In vivo studies show a significant decrease in neutrophil and platelet counts. In vitro colony-forming assays with hematopoietic progenitors are inhibited.
Potential Cause: this compound potently inhibits c-KIT, a receptor tyrosine kinase essential for hematopoiesis.[1] Off-target inhibition of c-KIT can disrupt the development of various blood cell lineages.
Troubleshooting Steps:
-
Assess c-KIT Pathway: In relevant cell lines (e.g., hematopoietic progenitors), measure the phosphorylation of c-KIT and its downstream effectors (like AKT) in the presence of this compound.
-
Evaluate Lineage-Specific Effects: Use flow cytometry to perform a detailed analysis of different hematopoietic cell populations to understand which lineages are most affected.
-
Pulsed Dosing Regimen: In vivo, explore alternative dosing schedules, such as intermittent or pulsed dosing, which may be sufficient to inhibit the primary target while allowing for recovery of hematopoietic cells.
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol determines the IC50 value of this compound against a panel of on- and off-target kinases.
Principle: The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction. A decrease in signal indicates kinase inhibition.
Methodology:
-
Reagent Preparation: Prepare kinase buffer, kinase-enzyme solution, substrate solution, and a serial dilution of this compound.
-
Kinase Reaction:
-
Add 5 µL of kinase buffer to all wells of a 96-well plate.
-
Add 2.5 µL of the this compound serial dilution to the experimental wells.
-
Add 2.5 µL of the kinase-enzyme solution to initiate the reaction.
-
Incubate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin to generate a light signal. Incubate for 30 minutes.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Protocol 2: Western Blot for Phospho-ERK (pERK) Inhibition
This protocol assesses the off-target effect of this compound on the RAF/MEK/ERK pathway in a cellular context.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., cardiomyocytes or another relevant cell line) and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (and a vehicle control) for a specified time (e.g., 1-3 hours).
-
Protein Extraction: Wash cells twice with ice-cold PBS. Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with a primary antibody against phospho-ERK (p-ERK) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Wash again and apply an ECL substrate.
-
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK to ensure equal protein loading.
-
Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.
Visualizations
Caption: this compound on- and off-target signaling pathways.
Caption: Workflow for p-ERK Western Blot analysis.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of the Cardiac Myocyte-Damaging Effects of Dasatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dasatinib Inhibits Lung Cancer Cell Growth and Patient Derived Tumor Growth in Mice by Targeting LIMK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Adverse reactions after treatment with dasatinib in chronic myeloid leukemia: Characteristics, potential mechanisms, and clinical management strategies [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. ashpublications.org [ashpublications.org]
- 8. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing AZA197 Treatment for Apoptosis Induction
Welcome to the technical support center for AZA197-mediated apoptosis studies. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound to induce apoptosis in cancer cell lines. Here you will find troubleshooting guides and frequently asked questions (FAQs) to navigate common challenges in your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce apoptosis?
A1: this compound is a small molecule inhibitor that selectively targets Cdc42, a member of the Rho family of small GTPases.[1][2] In several cancer cell lines, such as the colon cancer cell lines SW620 and HT-29, inhibition of Cdc42 by this compound has been shown to suppress cell proliferation, migration, and invasion, while promoting apoptosis.[1][3] The induction of apoptosis is associated with the downregulation of the PAK1 and ERK signaling pathways.[1][3]
Q2: I am starting my experiments with this compound. What is a good starting point for treatment time and concentration to induce apoptosis?
A2: Based on published studies, a good starting point for inducing apoptosis in colon cancer cell lines like SW620 is a 24-hour treatment with this compound at concentrations ranging from 2 to 10 µM.[3] For cell proliferation assays, time points of 24, 48, and 72 hours with concentrations of 1, 2, 5, and 10 µM have been used.[3] We recommend performing a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
Q3: My untreated control cells are showing a high level of apoptosis in my Annexin V/PI assay. What could be the cause?
A3: High background apoptosis in control cells can be due to several factors:
-
Cell Health: Ensure you are using healthy, log-phase cells. Over-confluent or starved cells can undergo spontaneous apoptosis.
-
Cell Handling: Excessive or harsh pipetting and centrifugation can cause mechanical damage to the cells, leading to false-positive results.
-
Reagent Quality: Ensure your Annexin V binding buffer is fresh and contains sufficient calcium, as Annexin V binding to phosphatidylserine is calcium-dependent.
Q4: I am not observing a significant increase in apoptosis after this compound treatment. What are the possible reasons?
A4: Several factors could contribute to a lack of apoptotic induction:
-
Suboptimal Treatment Conditions: The concentration of this compound may be too low or the incubation time too short. We recommend performing a titration of this compound concentrations and a time-course experiment.
-
Cell Line Resistance: Different cell lines exhibit varying sensitivities to apoptotic stimuli. Your chosen cell line may be resistant to this compound. Consider using a positive control compound known to induce apoptosis in your cell line to validate the assay.
-
Transient Apoptotic Peak: The peak of apoptosis can be transient. If you are analyzing at a very late time point, apoptotic cells may have already progressed to secondary necrosis. A time-course experiment is crucial to identify the optimal window for analysis.
Q5: My Western blot for cleaved PARP or cleaved caspase-3 shows a weak or no signal in this compound-treated cells. How can I troubleshoot this?
A5: A weak or absent signal for apoptotic markers in a Western blot can be addressed by considering the following:
-
Timing of Harvest: Caspase activation is often an early and transient event. Harvesting cells too late might miss the peak of cleavage. A time-course experiment is highly recommended.
-
Antibody Specificity: Ensure you are using an antibody that specifically recognizes the cleaved form of the protein.
-
Protein Loading and Transfer: Quantify your protein lysates to ensure equal loading. Verify efficient protein transfer to the membrane by using a loading control like GAPDH or beta-actin.
Troubleshooting Guides
Optimizing this compound Treatment Time
| Problem | Possible Cause | Suggested Solution |
| No significant apoptosis observed at 24 hours. | The cell line may have a slower response to this compound. | Extend the treatment time to 48 or 72 hours and analyze apoptosis at each time point. |
| High levels of necrosis observed. | The treatment time is too long, leading to secondary necrosis. | Reduce the treatment time. Perform a time-course experiment (e.g., 12, 24, 36, 48 hours) to identify the optimal window for apoptosis detection before significant necrosis occurs. |
| Inconsistent results between experiments. | Variations in cell density or passage number. | Standardize your cell seeding density and use cells within a consistent range of passage numbers for all experiments. |
This compound Concentration Optimization
| Problem | Possible Cause | Suggested Solution |
| Low levels of apoptosis even at the highest concentration. | The cell line may be resistant to this compound. | Test a higher range of concentrations. If still no effect, the cell line may not be sensitive to Cdc42 inhibition for apoptosis induction. |
| Significant cell death at the lowest concentration. | The cell line is highly sensitive to this compound. | Use a lower range of concentrations to determine the EC50 for apoptosis induction. |
Experimental Protocols
Annexin V/PI Staining for Apoptosis Detection
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
This compound Treatment: Treat cells with the desired concentrations of this compound for the determined optimal time. Include an untreated control.
-
Cell Harvest:
-
For adherent cells, gently wash with PBS and detach using a non-enzymatic cell dissociation solution to minimize membrane damage.
-
Collect both the detached and adherent cells.
-
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Add fluorochrome-conjugated Annexin V and Propidium Iodide (PI).
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Analyze the samples by flow cytometry within one hour of staining.
Western Blotting for Apoptosis Markers
-
Cell Lysis: After this compound treatment, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved PARP, cleaved caspase-3, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: this compound induces apoptosis by inhibiting Cdc42, leading to downregulation of PAK1/ERK signaling.
Caption: Workflow for optimizing this compound treatment time for apoptosis induction.
References
AZA197 cytotoxicity and impact on cell viability
This technical support center provides researchers, scientists, and drug development professionals with detailed information, troubleshooting guides, and frequently asked questions regarding the cytotoxicity and impact on cell viability of AZA197, a selective small-molecule inhibitor of Cdc42.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective inhibitor of the Rho GTPase, Cell division cycle 42 (Cdc42). It functions by disrupting the interaction between Cdc42 and its guanine nucleotide exchange factors (GEFs), which prevents the exchange of GDP for GTP and subsequent activation of Cdc42.[1][2] This leads to the downregulation of downstream signaling pathways, notably the PAK1 and ERK signaling pathways, which are crucial for cell proliferation, migration, and survival.[1][3][4]
Q2: In which cell lines has this compound been shown to be effective?
A2: this compound has demonstrated efficacy in human colon cancer cell lines, including SW620 and HT-29.[3][4] It has been shown to suppress cell proliferation, migration, and invasion in these cells.[1][3]
Q3: What is the optimal concentration range for this compound in in vitro experiments?
A3: For in vitro experiments, concentrations up to 10 μM are recommended.[3] Significant inhibition of Cdc42 activity and suppression of cell proliferation in SW620 colon cancer cells have been observed in a dose-dependent manner within the 1-10 μM range.[1][3] Cytotoxic effects, as measured by LDH release, become more pronounced at concentrations above 20 μM.[3]
Q4: How does this compound affect the cell cycle?
A4: this compound treatment can lead to an increase in the sub G0/G1 cell population, which is characteristic of apoptosis.[1] In SW620 cells treated for 24 hours, this compound dose-dependently reduced the number of cells in the S and G2/M phases.[1]
Q5: Is this compound selective for Cdc42?
A5: Yes, studies have shown that this compound is selective for Cdc42. In SW620 and HT-29 cells, it did not inhibit the activity of other Rho family GTPases, such as Rac1 or RhoA, at concentrations effective for Cdc42 inhibition.[1][3][4]
Troubleshooting Guide
Issue 1: I am not observing a significant decrease in cell viability with this compound treatment.
-
Concentration: Ensure you are using an appropriate concentration range. For initial experiments in colon cancer cells, a range of 1-10 μM is recommended.[1][3]
-
Treatment Duration: The effects of this compound are time-dependent. For cell proliferation assays like WST-1, significant effects in SW620 cells were observed after 72 hours.[1] For cell cycle analysis, a 24-hour treatment has shown clear effects.[1]
-
Cell Line Sensitivity: The sensitivity to this compound can vary between cell lines. It is advisable to perform a dose-response curve to determine the optimal concentration and incubation time for your specific cell line.
-
Compound Stability: Ensure the proper storage and handling of the this compound compound to maintain its activity.
Issue 2: My cytotoxicity assay (e.g., LDH release) shows high background or inconsistent results.
-
Solvent Control: this compound is typically dissolved in DMSO. Include a DMSO-only control to account for any solvent-induced cytotoxicity. In SW620 and HT-29 cells, DMSO was shown to cause a baseline LDH release of around 13%.[3]
-
Cell Confluency: The confluency of your cell culture can affect the results of cytotoxicity assays. Ensure consistent cell seeding density across all wells.
-
Assay Incubation Time: For LDH assays with this compound, a 24-hour exposure has been used to assess cytotoxicity.[1][3] Adhere to the manufacturer's protocol for the specific assay kit you are using.
Issue 3: I am not seeing the expected downstream signaling changes (e.g., decreased p-PAK1 or p-ERK).
-
Time Point: The phosphorylation status of signaling proteins can be transient. It is important to perform a time-course experiment to identify the optimal time point for observing changes in PAK1 and ERK phosphorylation after this compound treatment.
-
Lysate Preparation: Ensure proper and rapid cell lysis and the inclusion of phosphatase inhibitors in your lysis buffer to preserve the phosphorylation status of your proteins of interest.
-
Antibody Quality: Use validated antibodies for Western blotting to ensure specific detection of phosphorylated and total PAK1 and ERK.
Quantitative Data Summary
Table 1: Dose-Dependent Inhibition of Cdc42 Activity by this compound in SW620 Cells
| This compound Concentration (μM) | % Inhibition of Cdc42 Activity (Mean) | P-value vs. Control |
| 1 | 56.7% | P = 0.024 |
| 2 | 75.2% | P = 0.014 |
| 5 | 76.0% | P = 0.035 |
| 10 | 89.3% | P = 0.011 |
| Data from a 24-hour incubation period.[3] |
Table 2: Effect of this compound on SW620 Cell Proliferation (WST-1 Assay)
| This compound Concentration (μM) | Relative Cell Density (% of Control) after 72h |
| 1 | ~80% |
| 2 | ~60% |
| 5 | ~40% |
| 10 | ~25% |
| Approximate values derived from graphical data.[1] |
Table 3: Cytotoxicity of this compound as Measured by LDH Release after 24 hours
| Cell Line | This compound Concentration (μM) | % LDH Release (Approximate) |
| SW620 | 1 - 10 | < 15% |
| SW620 | 20 | ~20% |
| SW620 | 100 | ~70% |
| S3T3 Fibroblasts | 1 - 10 | < 15% |
| S3T3 Fibroblasts | 20 | ~25% |
| S3T3 Fibroblasts | 100 | ~65% |
| Approximate values derived from graphical data.[1][3] |
Key Experimental Protocols
1. Cell Viability/Proliferation Assay (WST-1)
-
Cell Seeding: Seed cells (e.g., SW620) in a 96-well plate at a density of 5 x 10³ cells per well and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 2, 5, 10 μM) and a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., up to 72 hours).
-
WST-1 Addition: Add 10 μL of WST-1 reagent to each well.
-
Final Incubation: Incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
2. Cytotoxicity Assay (LDH Release)
-
Cell Seeding: Plate cells (e.g., SW620, HT-29) in a 96-well plate and grow to sub-confluency.
-
Treatment: Expose cells to a range of this compound concentrations (e.g., 1-100 μM) and controls (untreated, DMSO) for 24 hours.
-
Maximum LDH Release Control: Add lysis buffer (provided in most commercial kits) to a set of untreated wells 45 minutes before the final measurement.
-
Sample Collection: Centrifuge the plate at 250 x g for 10 minutes.
-
Assay Reaction: Transfer 50 μL of supernatant from each well to a new 96-well plate. Add 50 μL of the LDH assay reaction mixture.
-
Incubation: Incubate for up to 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 μL of stop solution.
-
Measurement: Measure the absorbance at 490 nm.
-
Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = (Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release) x 100.
3. Western Blot for Signaling Pathway Analysis
-
Cell Treatment & Lysis: Treat cells with this compound for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 μg) on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-PAK1, PAK1, p-ERK, ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometrically quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Regulating Cdc42 and Its Signaling Pathways in Cancer: Small Molecules and MicroRNA as New Treatment Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Cdc42 with the small molecule drug this compound suppresses primary colon cancer growth and prolongs survival in a preclinical mouse xenograft model by downregulation of PAK1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Cdc42 with the small molecule drug this compound suppresses primary colon cancer growth and prolongs survival in a preclinical mouse xenograft model by downregulation of PAK1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
AZA197 In Vivo Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of AZA197 in in vivo experiments, with a focus on monitoring and mitigating potential toxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective, small-molecule inhibitor of Cell division control protein 42 homolog (Cdc42), a Rho GTPase that plays a crucial role in cell cycle progression, cytoskeleton organization, and tumor progression.[1] this compound exerts its effects by down-regulating the PAK1 and ERK signaling pathways, which are downstream of Cdc42.[1][2] This inhibition leads to the suppression of cancer cell proliferation, migration, and invasion, as well as the induction of apoptosis.[1][3]
Q2: Has toxicity been observed with this compound in preclinical in vivo studies?
In a key study involving a xenograft mouse model of human colon cancer, systemic administration of this compound was well-tolerated. The study reported no significant changes in the body weight of the mice or any other gross indications of toxicity during the treatment period.[4]
Q3: Is there any evidence of this compound-induced cytotoxicity?
In vitro studies have shown that the cytotoxic effects of this compound are concentration-dependent. In a lactate dehydrogenase (LDH) release assay, this compound concentrations up to 10 μM did not induce significant cytotoxicity in colon cancer cells and fibroblasts, with LDH release levels comparable to the solvent control.[3] However, at higher concentrations of 20 μM, 50 μM, and 100 μM, a significant increase in LDH release was observed, indicating cytotoxicity.[3] Another source has also noted that due to toxicity, only low micromolar concentrations of this compound could be used in their experiments.[5]
Q4: What are the recommended steps to take before starting an in vivo experiment with this compound to minimize potential toxicity?
Before initiating a large-scale in vivo efficacy study, it is crucial to perform a preliminary dose-range-finding study to determine the maximum tolerated dose (MTD) in your specific animal model and strain. This will help you select a dose that is both effective and well-tolerated. It is also advisable to establish baseline health parameters for your animals, including body weight, complete blood count (CBC), and serum chemistry panels.
Q5: What specific signs of toxicity should I monitor for during my in vivo experiment?
It is important to conduct daily health monitoring of the animals. Key parameters to observe include:
-
Body weight: A significant and progressive loss of body weight can be an early indicator of toxicity.
-
Clinical signs: Observe for any changes in behavior (lethargy, social isolation), appearance (piloerection, unkempt fur), or physiological functions (diarrhea, labored breathing).
-
Food and water intake: A reduction in consumption can be a sign of adverse effects.
If any of these signs are observed, it may be necessary to adjust the dose, modify the dosing schedule, or discontinue treatment for that animal.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Significant weight loss (>15-20%) in treated animals. | Dose may be too high for the specific animal model. | - Reduce the dose of this compound.- Decrease the frequency of administration.- Consider a different vehicle for administration.- Euthanize animals that reach a predetermined weight loss endpoint as per IACUC guidelines. |
| Observable signs of distress (lethargy, ruffled fur, etc.). | Systemic toxicity. | - Perform a full clinical assessment of the animal.- Collect blood samples for hematology and serum chemistry analysis to assess organ function.- Consider reducing the dose or temporarily halting treatment. |
| No observable anti-tumor effect. | - The dose may be too low.- The dosing schedule may not be optimal.- The tumor model may be resistant to Cdc42 inhibition. | - If no toxicity is observed, consider a dose-escalation study.- Increase the frequency of administration.- Confirm the expression and activity of Cdc42 in your tumor model. |
| Inconsistent results between animals. | - Inaccurate dosing.- Variability in drug metabolism between animals.- Health status of the animals. | - Ensure accurate and consistent administration of this compound.- Ensure all animals are of a similar age and weight at the start of the study.- Monitor the overall health of the colony. |
Experimental Protocols
In Vivo Xenograft Study for Colon Cancer
This protocol is based on the methodology described by Zins et al., 2013.[1][3][4]
1. Cell Culture and Animal Model:
- Human SW620 colorectal adenocarcinoma cells are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.
- Athymic nude mice (e.g., BALB/c nude) are used for tumor xenografts.
2. Tumor Implantation:
- Subcutaneously inject 5 x 10^6 SW620 cells in a volume of 100 μL of a 1:1 mixture of serum-free DMEM and Matrigel into the flank of each mouse.
- Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
3. This compound Administration:
- Prepare this compound in a suitable vehicle (e.g., DMSO and polyethylene glycol).
- Based on a preliminary MTD study, administer this compound daily via intraperitoneal (i.p.) injection. In the Zins et al. study, treatment was carried out for two weeks.[3]
- A control group should receive vehicle only.
4. Monitoring:
- Measure tumor volume with calipers every 2-3 days.
- Monitor animal body weight and general health daily.
5. Endpoint Analysis:
- At the end of the study, euthanize the mice and excise the tumors.
- Tumor tissue can be processed for:
- Ki-67 staining: to assess cell proliferation.[4]
- TUNEL assay: to evaluate apoptosis.[4]
- Western blotting: to analyze the expression of proteins in the Cdc42/PAK1/ERK signaling pathway.[1]
In Vitro Cytotoxicity Assay (LDH Release)
1. Cell Seeding:
- Seed SW620 colon cancer cells and a non-cancerous cell line (e.g., 3T3 fibroblasts) in 96-well plates.
2. This compound Treatment:
- Treat the cells with a range of this compound concentrations (e.g., 1, 2, 5, 10, 20, 50, 100 μM) for 24 hours.[3]
- Include untreated and solvent (e.g., DMSO) controls.
3. LDH Measurement:
- After 24 hours, collect the cell culture supernatant.
- Use a commercially available LDH cytotoxicity assay kit to measure the amount of LDH released into the medium, following the manufacturer's instructions.
- Determine the maximum LDH release by lysing a set of untreated cells.
4. Calculation:
- Calculate the percentage of cytotoxicity as: % Cytotoxicity = (Experimental LDH release / Maximum LDH release) x 100.
Data Summary
Table 1: In Vitro Cytotoxicity of this compound (LDH Release Assay)
| Cell Line | This compound Concentration (µM) | % LDH Release (relative to control) |
| SW620 (Colon Cancer) | 1 - 10 | Comparable to solvent control[3] |
| 20 | Significantly increased[3] | |
| 50 | Significantly increased[3] | |
| 100 | Significantly increased[3] | |
| 3T3 (Fibroblasts) | 1 - 10 | Comparable to solvent control[3] |
| 20 | Significantly increased[3] | |
| 50 | Significantly increased[3] | |
| 100 | Significantly increased[3] |
Visualizations
This compound Mechanism of Action
Caption: this compound inhibits the activation of Cdc42, leading to the downregulation of PAK1/ERK signaling.
Experimental Workflow for In Vivo this compound Studies
Caption: A logical workflow for conducting in vivo studies with this compound.
References
- 1. Targeting Cdc42 with the small molecule drug this compound suppresses primary colon cancer growth and prolongs survival in a preclinical mouse xenograft model by downregulation of PAK1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting Cdc42 with the small molecule drug this compound suppresses primary colon cancer growth and prolongs survival in a preclinical mouse xenograft model by downregulation of PAK1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Two Small Molecules, ZCL278 and this compound Show Promise in Influencing Protein Interactions Involving the Ras-Related Protein Cell division cycle 42 [Cdc42] to Modulate Its Oncogenic Potential [scirp.org]
AZA197 degradation and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and potential degradation of AZA197. The following troubleshooting guides and FAQs are designed to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder and solutions?
A1: Proper storage of this compound is crucial to maintain its integrity and activity. Recommendations for both solid and solution forms are summarized below.
| Form | Storage Temperature | Duration | Recommendations |
| Powder | -20°C | 3 years | Keep tightly sealed. |
| 4°C | 2 years | Keep tightly sealed. | |
| In Solvent | -80°C | 6 months | Aliquot to prevent repeated freeze-thaw cycles.[1] |
| -20°C | 1 month | Aliquot to prevent repeated freeze-thaw cycles.[1] |
Q2: How should I prepare this compound stock solutions?
A2: this compound can be dissolved in DMSO. For example, a 10 mM stock solution can be prepared by dissolving 4.09 mg of this compound in 1 mL of DMSO. It may be necessary to use sonication and warming to fully dissolve the compound.[1] Once prepared, the stock solution should be aliquoted and stored at -80°C for up to 6 months or -20°C for up to 1 month to avoid degradation from repeated freeze-thaw cycles.[1]
Q3: What is the mechanism of action of this compound?
A3: this compound is a selective small molecule inhibitor of Cdc42, a member of the Rho GTPase family.[2] By inhibiting Cdc42, this compound has been shown to suppress cancer cell proliferation, migration, and invasion, and to induce apoptosis.[2][3][4] This is achieved through the downregulation of the PAK1 and ERK signaling pathways.[2][3][4]
Troubleshooting Guide: this compound Degradation
This guide provides a framework for investigating potential degradation of this compound under common laboratory and experimental conditions.
Issue: I am observing inconsistent or lower-than-expected activity of this compound in my experiments.
This could be due to the degradation of the compound. The following sections outline potential causes and experimental protocols to assess the stability of this compound.
Potential Degradation Pathways
While specific degradation pathways for this compound have not been extensively published, small molecules with similar functional groups can be susceptible to the following types of degradation:
-
Hydrolysis: The amide and amine functionalities in the this compound structure could be susceptible to hydrolysis under acidic or basic conditions.
-
Oxidation: The indole ring and tertiary amines in this compound could be prone to oxidation.
-
Photodegradation: Aromatic systems, like the indole and pyrimidine rings in this compound, can be susceptible to degradation upon exposure to light.
-
Thermal Degradation: High temperatures can lead to the breakdown of the molecule.
Experimental Protocols for Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[5][6] Below are generalized protocols that can be adapted for this compound.
Table of Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 2, 4, 8, 24 hours |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 2, 4, 8, 24 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | 2, 4, 8, 24 hours |
| Thermal | Dry Heat | 80°C | 24, 48, 72 hours |
| Photostability | UV light (254 nm) and fluorescent light | Room Temperature | 24, 48, 72 hours |
Detailed Methodologies:
-
Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
-
Application of Stress Conditions:
-
Hydrolysis: Mix equal volumes of the this compound stock solution with the acidic or basic solution. At each time point, withdraw an aliquot and neutralize it.
-
Oxidation: Mix the this compound stock solution with the hydrogen peroxide solution.
-
Thermal: Place a solid sample of this compound in a hot air oven. At each time point, dissolve a portion to the target concentration.
-
Photostability: Expose a solution of this compound to UV and fluorescent light. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis: Analyze the stressed samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Analytical Method for Stability Assessment
A reverse-phase HPLC (RP-HPLC) method is commonly used to separate the parent drug from its degradation products.
Example HPLC Method Parameters:
| Parameter | Condition |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and water (with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at an appropriate wavelength (e.g., 220 nm and 280 nm) |
| Injection Volume | 10 µL |
Visualizations
This compound Signaling Pathway
Caption: this compound inhibits Cdc42, downregulating PAK1/ERK signaling.
Experimental Workflow for Forced Degradation Study
Caption: Workflow for this compound forced degradation studies.
Logical Relationship for Troubleshooting
Caption: Troubleshooting logic for inconsistent this compound activity.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. Targeting Cdc42 with the small molecule drug this compound suppresses primary colon cancer growth and prolongs survival in a preclinical mouse xenograft model by downregulation of PAK1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. turkjps.org [turkjps.org]
- 4. pharmtech.com [pharmtech.com]
- 5. veeprho.com [veeprho.com]
- 6. scispace.com [scispace.com]
AZA197 Technical Support Center: Troubleshooting Unexpected Results
Welcome to the AZA197 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected experimental outcomes and provide guidance on troubleshooting. This compound is a selective small molecule inhibitor of Cdc42, a key regulator of cellular processes often dysregulated in cancer.[1][2] While it has shown promise in preclinical studies by suppressing cancer cell proliferation, migration, and invasion through the downregulation of the PAK1 and ERK signaling pathways, unexpected results can arise.[1][2] This guide provides FAQs and troubleshooting advice to address common issues.
Frequently Asked Questions (FAQs)
Q1: My cell viability results with this compound are inconsistent. What could be the cause?
A1: Inconsistent cell viability results can stem from several factors. Firstly, the cytotoxic effects of this compound are dose-dependent.[3] High concentrations (above 20 µM) have been noted to be toxic. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line. Secondly, the choice of viability assay can significantly impact results. Assays based on metabolic activity (like MTT) may yield different results compared to those that measure membrane integrity (like LDH release) or clonogenic survival.[3] Consider using multiple assay types to get a comprehensive understanding of this compound's effect on your cells.
Q2: I'm not seeing the expected decrease in ERK phosphorylation after this compound treatment. Is the inhibitor not working?
A2: While this compound is known to downregulate the PAK1-ERK signaling pathway, the relationship between Cdc42, PAK1, and ERK can be complex.[1][2] In some cellular contexts, PAK1 can activate ERK through a kinase-independent scaffolding mechanism.[4] This means that even with Cdc42 inhibited by this compound, PAK1 might still be able to promote ERK phosphorylation. It is important to investigate the specific signaling dynamics in your experimental system. Consider examining the phosphorylation status of both PAK1 and ERK at multiple time points.
Q3: I've observed unexpected changes in cell morphology that don't correlate with my other data. What could be happening?
A3: this compound, as a Cdc42 inhibitor, is expected to impact the actin cytoskeleton and cell morphology.[3] Cdc42 is a critical regulator of filopodia formation and cell polarity. Inhibition by this compound can lead to a more rounded cell morphology and reduced cell spreading.[3] However, the precise morphological changes can be cell-type specific. It is also important to consider that the broader Rho GTPase family (including Rac1 and RhoA) plays a complex and sometimes compensatory role in cytoskeletal regulation. While this compound is selective for Cdc42, crosstalk between Rho GTPases could lead to unexpected morphological phenotypes.
Q4: My in vivo xenograft study with this compound is showing unexpected toxicity or lack of efficacy. What should I consider?
A4: In vivo studies introduce a higher level of complexity. If you are observing unexpected toxicity, it could be related to the formulation, dosage, or administration route of this compound. Ensure that the vehicle control is appropriate and that the dosage is within a therapeutic window established in preclinical studies. Lack of efficacy could be due to poor bioavailability, rapid metabolism of the compound, or the development of resistance mechanisms in the tumor. It is advisable to perform pharmacokinetic and pharmacodynamic analyses to understand the drug's behavior in the animal model.
Troubleshooting Guides
Issue 1: Variability in In Vitro Potency of this compound
| Potential Cause | Recommended Action |
| Compound Stability | This compound is a small molecule and may be susceptible to degradation. Ensure proper storage conditions (e.g., -20°C or -80°C, protected from light). Prepare fresh stock solutions regularly and avoid repeated freeze-thaw cycles. |
| Cell Line Heterogeneity | Different cancer cell lines can exhibit varying sensitivity to this compound due to their unique genetic and signaling landscapes. Perform a dose-response study for each new cell line to determine the IC50 value. |
| Assay-Specific Artifacts | As mentioned in the FAQs, different viability assays measure different cellular parameters. For example, an MTT assay might show an increase in metabolic activity that doesn't reflect true proliferation. Cross-validate your findings with a direct cell counting method or a clonogenic assay. |
| Inconsistent Seeding Density | Cell density can influence the response to drug treatment. Ensure consistent cell seeding across all experiments and allow cells to adhere and enter logarithmic growth phase before adding this compound. |
Issue 2: Unexpected Signaling Readouts
| Potential Cause | Recommended Action |
| Feedback Loops and Crosstalk | The Cdc42-PAK1-ERK pathway is embedded in a larger signaling network with numerous feedback loops and crosstalk with other pathways (e.g., Rac1, RhoA).[5] Inhibition of one node can lead to compensatory activation of another. Use a panel of phospho-specific antibodies to assess the activation state of key signaling molecules upstream and downstream of Cdc42. |
| Timing of Analysis | The kinetics of signal transduction are crucial. The effect of this compound on PAK1 and ERK phosphorylation may be transient. Perform a time-course experiment to capture the peak of inhibition and any subsequent rebound in signaling. |
| Off-Target Effects | While this compound is reported to be selective for Cdc42, high concentrations may lead to off-target effects.[2] Titrate the concentration of this compound to the lowest effective dose to minimize the risk of hitting unintended targets. Consider using a structurally unrelated Cdc42 inhibitor as a control to confirm that the observed effects are specific to Cdc42 inhibition. |
| Scaffolding Functions | As noted, PAK1 can act as a scaffold to promote ERK activation independently of its kinase activity.[4] To investigate this, you could use immunoprecipitation to assess the interaction between PAK1 and ERK in the presence and absence of this compound. |
Experimental Protocols
GTPase Activity Assay (Pull-down Assay)
This protocol is a general guideline for assessing the activity of Cdc42 and other Rho GTPases.
-
Cell Lysis:
-
Culture cells to 70-80% confluency.
-
Treat cells with this compound or vehicle control for the desired time.
-
Wash cells with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a standard method (e.g., Bradford assay).
-
-
Pull-down of Active GTPase:
-
Use a commercially available kit or prepare beads coupled with a GST-fusion protein of a downstream effector's binding domain (e.g., GST-PAK-PBD for active Cdc42 and Rac1).
-
Incubate a standardized amount of cell lysate with the beads for 1-2 hours at 4°C with gentle rotation.
-
-
Washing:
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
-
Elution and Western Blotting:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluates by Western blotting using an antibody specific for the GTPase of interest (e.g., anti-Cdc42).
-
Include a sample of the total cell lysate as an input control.
-
Visualizations
Caption: this compound inhibits the Cdc42 signaling pathway.
References
- 1. Targeting Cdc42 with the small molecule drug this compound suppresses primary colon cancer growth and prolongs survival in a preclinical mouse xenograft model by downregulation of PAK1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Cdc42 with the small molecule drug this compound suppresses primary colon cancer growth and prolongs survival in a preclinical mouse xenograft model by downregulation of PAK1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. p21-Activated Kinase 1 (PAK1) Can Promote ERK Activation in a Kinase-independent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Targeting Rho GTPase Signaling Networks in Cancer [frontiersin.org]
AZA197 Technical Support Center: Best Practices for Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using AZA197 in long-term experimental studies. This compound is a selective small molecule inhibitor of the Rho GTPase, Cell division cycle 42 (Cdc42).[1][2] By disrupting the interaction between Cdc42 and its Guanine Nucleotide Exchange Factors (GEFs), this compound effectively inhibits Cdc42 activity.[3] This inhibition leads to the downregulation of downstream signaling pathways, primarily the PAK1 and ERK pathways, which are crucial for cell proliferation, migration, and invasion.[1][2][4]
The information herein is compiled from preclinical studies and general best practices for long-term in vivo research with small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective small molecule inhibitor of Cdc42.[1] It functions by disrupting the interaction between Cdc42 and its Guanine Nucleotide Exchange Factors (GEFs), which prevents the exchange of GDP for GTP, thus keeping Cdc42 in an inactive state.[3] This leads to the downregulation of downstream signaling cascades, notably the PAK1 and ERK pathways.[1][2][4]
Q2: How selective is this compound for Cdc42?
A2: Preclinical studies have demonstrated that this compound is selective for Cdc42 and does not significantly inhibit other Rho GTPases from the same family, such as Rac1 or RhoA, at effective concentrations.[2][4]
Q3: What are the known in vitro effects of this compound on cancer cells?
A3: In human colon cancer cell lines (SW620 and HT-29), this compound has been shown to suppress cell proliferation, reduce cell migration and invasion, and increase apoptosis.[2][4] These effects are associated with the downregulation of the PAK1 and ERK signaling pathways.[2][4]
Q4: How should this compound be prepared and stored for long-term studies?
A4: For optimal stability, this compound stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. It is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Q5: What is a recommended starting dose for in vivo studies?
A5: In a preclinical mouse xenograft model using SW620 human colon cancer cells, a systemic treatment of 100 μ g/day of this compound was shown to reduce tumor growth and increase survival.[4] However, the optimal dose for any new long-term study should be determined through dose-escalation studies to assess both efficacy and toxicity in the specific model being used.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lack of in vitro effect | 1. Compound Degradation: Improper storage or multiple freeze-thaw cycles of this compound stock solution. 2. Suboptimal Concentration: The concentration of this compound used may be too low for the specific cell line. 3. Cell Line Resistance: The target cells may have intrinsic or acquired resistance to Cdc42 inhibition. | 1. Prepare fresh aliquots of this compound from a new stock. Ensure storage at -80°C for long-term stability.[1] 2. Perform a dose-response curve to determine the IC50 for your specific cell line. Effective concentrations in published studies range from 1 to 10 μM.[4] 3. Verify Cdc42 expression and activity in your cell line. Consider using a different cell line or investigating potential resistance mechanisms. |
| Toxicity observed in long-term in vivo studies (e.g., weight loss, lethargy) | 1. Dose is too high: The administered dose may be causing systemic toxicity. 2. Vehicle Toxicity: The vehicle used to dissolve and administer this compound may be causing adverse effects. 3. Off-target effects: Although selective, high concentrations or long-term exposure may lead to off-target effects. | 1. Reduce the dosage or the frequency of administration. Implement a dose-escalation study to find the maximum tolerated dose (MTD). 2. Run a control group treated with the vehicle alone to assess its contribution to toxicity. 3. Monitor key organs for signs of toxicity through regular blood work and histology at the end of the study. |
| Tumor regrowth or acquired resistance during long-term treatment | 1. Development of Resistance: Cancer cells may develop resistance mechanisms to Cdc42 inhibition over time. 2. Suboptimal Dosing Schedule: The dosing schedule may not be sufficient to maintain a therapeutic concentration of this compound. | 1. At the end of the study, harvest resistant tumors and perform molecular analysis to investigate potential resistance pathways. 2. Measure the pharmacokinetic profile of this compound in your model to ensure that the dosing regimen maintains an effective concentration. |
Data Presentation
Table 1: In Vitro Efficacy of this compound in Colon Cancer Cell Lines
| Cell Line | Concentration (μM) | Effect | Reference |
| SW620 | 1, 2, 5, 10 | Dose-dependent inhibition of Cdc42 activity (up to 89.3% at 10 μM) | [4] |
| HT-29 | 1, 2, 5, 10 | Dose-dependent inhibition of Cdc42 activity (up to 61.0% at 10 μM) | [4] |
| SW620 | 1, 2, 5, 10 | Significant reduction in cell proliferation after 72 hours | [4] |
| HT-29 | 1, 2, 5, 10 | Significant reduction in cell proliferation after 72 hours | [4] |
| SW620 | 2, 5 | Significant reduction in cell migration (by ~47% and ~43% respectively) | [4] |
| SW620 | 1, 2, 5 | Significant decrease in cell invasion (by ~61%, ~71%, and ~84% respectively) | [4] |
Table 2: In Vivo Xenograft Study of this compound
| Parameter | Control Group | This compound-Treated Group | Reference |
| Animal Model | Athymic nude mice with SW620 xenografts | Athymic nude mice with SW620 xenografts | [4] |
| Dosage | Solvent | 100 μ g/day | [4] |
| Mean Tumor Weight (Day 22) | 968 ± 208 mg | 676.7 ± 106 mg | [4] |
| Median Survival | 53 days | Significantly prolonged | [4] |
Experimental Protocols
1. Cell Proliferation Assay (WST-1)
-
Cell Seeding: Seed human SW620 cells in 96-well plates at a density of 1x10^4 cells/well in culture medium.
-
Treatment: After cell adherence, incubate with this compound at desired concentrations (e.g., 1, 2, 5, or 10 μM).
-
Incubation: Determine cell proliferation at 24, 48, and 72 hours post-treatment.
-
Detection: Add WST-1 reagent to each well according to the manufacturer's protocol and measure the absorbance to determine cell viability.
-
Repetition: Each experiment should be repeated at least three times.[4]
2. In Vivo Xenograft Model Protocol (Adapted from Zins et al., 2013)
-
Animal Model: Use athymic nude mice.
-
Cell Implantation: Inject 8x10^6 SW620 cells in 100 μl PBS subcutaneously.
-
Tumor Growth: Allow tumors to establish and reach a comparable size before starting treatment.
-
Treatment: Administer this compound systemically at a determined dose (e.g., 100 μ g/day ). A control group should receive the vehicle only.
-
Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers. Monitor animal health, including body weight, daily.
-
Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them.
-
Analysis: Process tumors for immunohistochemistry (e.g., Ki-67 for proliferation), TUNEL assays for apoptosis, and Western blotting to analyze signaling pathways (e.g., p-PAK, p-ERK).[4]
Visualizations
References
- 1. Targeting Cdc42 with the small molecule drug this compound suppresses primary colon cancer growth and prolongs survival in a preclinical mouse xenograft model by downregulation of PAK1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are CDC42 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Targeting Cdc42 with the small molecule drug this compound suppresses primary colon cancer growth and prolongs survival in a preclinical mouse xenograft model by downregulation of PAK1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Cdc42 activity extends lifespan and decreases circulating inflammatory cytokines in aged female C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
AZA197 vs. ZCL278: A Comparative Guide to Cdc42 Inhibition
For researchers in cellular biology and drug development, the targeted inhibition of key signaling proteins is a critical area of investigation. Cell division control protein 42 (Cdc42), a member of the Rho family of small GTPases, is a pivotal regulator of numerous cellular processes, including cytoskeletal organization, cell polarity, and proliferation.[1][2] Its dysregulation is implicated in various pathologies, most notably cancer, making it an attractive therapeutic target.[2][3] This guide provides a detailed, objective comparison of two prominent small molecule inhibitors of Cdc42: AZA197 and ZCL278. We will delve into their mechanisms of action, present supporting experimental data, and provide detailed protocols for key assays, offering a comprehensive resource for scientists evaluating these compounds for their research.
Mechanism of Action and Specificity
This compound and ZCL278 employ distinct strategies to inhibit Cdc42 activity, both centered on disrupting its interaction with regulatory proteins.
This compound functions by selectively inhibiting the interaction between Cdc42 and its guanine nucleotide exchange factors (GEFs).[4] Specifically, it has been shown to disrupt the binding of Dbs, a Dbl family GEF, to Cdc42.[5][6] This interference prevents the exchange of GDP for GTP, thereby locking Cdc42 in its inactive state.[5] Experimental evidence demonstrates this compound's selectivity for Cdc42, with no significant inhibition of other Rho GTPases like Rac1 or RhoA at effective concentrations.[7][8]
ZCL278 , on the other hand, directly binds to Cdc42, targeting the binding pocket for the GEF intersectin (ITSN).[5][6] By occupying this site, ZCL278 effectively mimics the interaction with ITSN, preventing the productive engagement of the GEF and subsequent activation of Cdc42.[5][6] This mechanism also leads to the suppression of Cdc42-mediated cellular functions.[8][9]
Quantitative Performance Data
The following tables summarize the key quantitative data for this compound and ZCL278 based on published experimental findings.
Table 1: In Vitro Binding and Inhibitory Activity
| Parameter | This compound | ZCL278 | Reference(s) |
| Mechanism of Action | Inhibits Cdc42-GEF (Dbs) interaction | Directly binds to Cdc42, inhibiting Cdc42-ITSN interaction | [4][5][6] |
| Binding Affinity (Kd) | Not Reported | 6.4 µM (Fluorescence Titration), 11.4 µM (Surface Plasmon Resonance) | [2] |
| IC50 (Cdc42-GEF Interaction) | ~61% inhibition of Dbs-mediated nucleotide exchange | 7.5 µM | [9][10] |
| Selectivity | Selective for Cdc42 over Rac1 and RhoA | Selective for Cdc42 | [7][8][9] |
Table 2: Cellular Effects and In Vivo Efficacy
| Cellular Process | This compound | ZCL278 | Reference(s) |
| Cdc42 Activity Inhibition | Dose-dependent reduction (up to 89.3% at 10 µM in SW620 cells) | Inhibition of active Cdc42 accumulation | [7][9] |
| Cell Proliferation | Suppresses proliferation in colon cancer cells | Not explicitly reported as a primary effect | [7][10] |
| Cell Migration & Invasion | Significantly reduces migration and invasion of colon cancer cells | Suppresses actin-based motility and migration in prostate cancer cells | [7][9] |
| Cytoskeletal Effects | Suppresses filopodia formation | Abolishes microspike formation | [8][9] |
| In Vivo Efficacy | Reduces tumor growth in a colon cancer xenograft model | In vivo results suggest inhibition of Cdc42 function | [5][7] |
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental approaches for studying these inhibitors, the following diagrams are provided.
Caption: Cdc42 signaling pathway and points of inhibition by this compound and ZCL278.
References
- 1. cellbiolabs.com [cellbiolabs.com]
- 2. Small molecule targeting Cdc42–intersectin interaction disrupts Golgi organization and suppresses cell motility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effector Proteins Exert an Important Influence on the Signaling-active State of the Small GTPase Cdc42 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Two Small Molecules, ZCL278 and this compound Show Promise in Influencing Protein Interactions Involving the Ras-Related Protein Cell division cycle 42 [Cdc42] to Modulate Its Oncogenic Potential [scirp.org]
- 7. cellbiolabs.com [cellbiolabs.com]
- 8. Small molecule targeting Cdc42-intersectin interaction disrupts Golgi organization and suppresses cell motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting Cdc42 with the small molecule drug this compound suppresses primary colon cancer growth and prolongs survival in a preclinical mouse xenograft model by downregulation of PAK1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of Cdc42–intersectin interaction by small molecule ZCL367 impedes cancer cell cycle progression, proliferation, migration, and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of AZA197 and Other Cdc42 Inhibitors in Preclinical Research
An objective evaluation of the efficacy and mechanisms of small molecule inhibitors targeting the Cdc42 GTPase, with a focus on AZA197.
Cell division control protein 42 (Cdc42), a member of the Rho family of small GTPases, is a critical regulator of numerous cellular processes, including cell morphology, migration, polarity, and cycle progression.[1] Its role as a molecular switch, cycling between an active GTP-bound and an inactive GDP-bound state, makes it a pivotal node in various signaling pathways.[2][3] Dysregulation of Cdc42 activity is implicated in the progression of several cancers, making it an attractive target for therapeutic intervention.[2][4] This guide provides a comparative overview of the preclinical efficacy of this compound, a selective Cdc42 inhibitor, against other known Cdc42 inhibitors, supported by experimental data and detailed methodologies.
Mechanism of Action and Specificity
This compound was developed as a selective small-molecule inhibitor of Cdc42.[5] It functions by disrupting the interaction between Cdc42 and its guanine nucleotide exchange factors (GEFs), thereby preventing the exchange of GDP for GTP and maintaining Cdc42 in its inactive state.[4][6] Studies have shown that this compound exhibits selectivity for Cdc42 over other Rho GTPases like Rac1 and RhoA in human colon cancer cell lines SW620 and HT-29.[5][7]
Other Cdc42 inhibitors employ different mechanisms of action. For instance, ZCL278 is reported to target the interaction of Cdc42 with a specific GEF, intersectin.[5] Secramine inhibits Cdc42 activation in a RhoGDI-dependent manner, sequestering the Cdc42-RhoGDI complex.[5][6] CASIN has been shown to inhibit nucleotide exchange on Cdc42.[6] MBQ-167 is a dual inhibitor of Cdc42 and Rac1.[8][9]
Comparative Efficacy of Cdc42 Inhibitors
The following table summarizes the available quantitative data on the efficacy of this compound and other Cdc42 inhibitors from various preclinical studies.
| Inhibitor | Target(s) | Mechanism of Action | Cell Line(s) | Effective Concentration/IC50 | Key Findings | Reference(s) |
| This compound | Cdc42 | Inhibits Cdc42-GEF interaction | SW620, HT-29 (colon cancer) | 1-10 µM | Suppresses proliferation, migration, and invasion; induces apoptosis; reduces tumor growth in vivo.[5][7] | [5][7][9] |
| ZCL278 | Cdc42 | Inhibits Cdc42-Intersectin interaction | PC-3 (prostate cancer), Pancreatic cancer cell lines | IC50 = 0.098 µM (for Cdc42) | Suppresses migration and invasion.[4][8] | [4][5][8] |
| MBQ-167 | Cdc42, Rac1 | Inhibits GEF binding | Breast cancer cell lines | IC50 = 78 nM (Cdc42), 103 nM (Rac1) | Inhibits tumor growth and metastasis in vivo.[8][9][10] | [8][9][10] |
| EHop-016 | Rac1, Cdc42 | Inhibits Vav-Rac interaction | Breast cancer, Leukemia cell lines | ~10 µM (for Cdc42 inhibition) | Reduces mammary tumor growth and metastasis.[10] | [8][10] |
| Secramine | Cdc42 | RhoGDI-dependent inhibition | BS-C-1 (monkey kidney epithelial) | Not specified | Inhibits protein trafficking and actin polymerization.[2][6] | [2][5][6] |
| CASIN | Cdc42 | Inhibits nucleotide exchange | HeLa cells | 7-20 µM | Suppresses cytokinesis and induces cell death.[6] | [6] |
| ARN22089 | Cdc42 family | Inhibits effector interaction | BRAF mutant melanoma | Not specified | Inhibits tumor growth and angiogenesis in vivo.[11] | [11] |
Signaling Pathways and Experimental Workflows
The inhibition of Cdc42 by this compound has been shown to down-regulate downstream signaling pathways, primarily the PAK1-ERK pathway.[5][7] This disruption leads to reduced cell proliferation and migration, and an increase in apoptosis.
Below are diagrams illustrating the Cdc42 signaling pathway and a general experimental workflow for evaluating Cdc42 inhibitors.
Caption: Cdc42 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for inhibitor evaluation.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the evaluation of this compound and other Cdc42 inhibitors.
-
Objective: To measure the level of active, GTP-bound Cdc42 in cell lysates.
-
Principle: This assay uses a 96-well plate coated with a Cdc42-GTP-binding protein. Active Cdc42 in the cell lysate binds to the plate, while inactive GDP-bound Cdc42 is washed away. The bound active Cdc42 is then detected with a specific antibody and a secondary antibody linked to a detection reagent.
-
Protocol:
-
Human colon cancer cells (e.g., SW620, HT-29) are seeded and grown to a suitable confluency.
-
Cells are treated with various concentrations of the Cdc42 inhibitor (e.g., this compound at 1, 2, 5, 10 µM) for a specified time (e.g., 24 hours).[5]
-
Cells are lysed, and the protein concentration of the lysates is determined.
-
Equal amounts of protein from each sample are added to the G-LISA plate wells.
-
The plate is incubated to allow the binding of active Cdc42.
-
The wells are washed to remove unbound proteins.
-
A specific anti-Cdc42 antibody is added, followed by incubation.
-
After washing, a secondary antibody conjugated to horseradish peroxidase (HRP) is added.
-
A final wash is performed, and a colorimetric substrate is added.
-
The absorbance is read on a plate reader, and the amount of active Cdc42 is quantified relative to a control.
-
-
Objective: To assess the effect of Cdc42 inhibitors on cell viability and proliferation.
-
Principle: The WST-1 reagent is a tetrazolium salt that is cleaved to a formazan dye by mitochondrial dehydrogenases in viable cells. The amount of formazan produced is directly proportional to the number of living cells.
-
Protocol:
-
Cells are seeded in a 96-well plate at a specific density.
-
After allowing the cells to attach, they are treated with different concentrations of the inhibitor.
-
The cells are incubated for various time points (e.g., 24, 48, 72 hours).[7]
-
At each time point, WST-1 reagent is added to each well, and the plate is incubated for a short period (e.g., 1-4 hours).
-
The absorbance of the formazan product is measured using a microplate reader at a specific wavelength.
-
The relative cell density is calculated by comparing the absorbance of treated cells to untreated control cells.
-
-
Objective: To determine the effect of Cdc42 inhibition on the phosphorylation status of downstream effector proteins like PAK1 and ERK.
-
Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and detects specific proteins using antibodies.
-
Protocol:
-
Cells are treated with the inhibitor as described above.
-
Cells are lysed, and protein concentration is determined.
-
Equal amounts of protein are separated on an SDS-PAGE gel.
-
The separated proteins are transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for total and phosphorylated forms of PAK1 and ERK.
-
After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody.
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
The band intensities are quantified to determine the relative levels of protein phosphorylation.[5]
-
-
Objective: To evaluate the anti-tumor efficacy of Cdc42 inhibitors in a living organism.
-
Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The mice are then treated with the inhibitor, and the effect on tumor growth and survival is monitored.
-
Protocol:
-
Immunocompromised mice (e.g., nude mice) are subcutaneously injected with a suspension of human cancer cells (e.g., SW620).[5][7]
-
Once tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The treatment group receives systemic administration of the inhibitor (e.g., this compound) via a suitable route (e.g., intraperitoneal injection). The control group receives a vehicle control.
-
Tumor size is measured regularly with calipers, and tumor volume is calculated.
-
The body weight and overall health of the mice are monitored.
-
At the end of the study, or when tumors reach a predetermined size, the mice are euthanized, and tumors are excised.
-
Excised tumors can be used for further analysis, such as immunohistochemistry (for proliferation markers like Ki-67 and apoptosis markers like TUNEL) and Western blotting.[5][7]
-
A separate cohort of mice may be used for survival studies, where they are monitored until a defined endpoint.
-
Conclusion
This compound demonstrates significant promise as a selective Cdc42 inhibitor with potent anti-cancer effects in preclinical models of colon cancer.[5][7] Its ability to specifically target Cdc42 and down-regulate the PAK1-ERK signaling pathway highlights its therapeutic potential.[5] While other inhibitors like MBQ-167 show higher potency, their dual specificity for Rac1 and Cdc42 may lead to different biological outcomes and potential off-target effects.[8][9] The development of novel inhibitors like ARN22089 that target the Cdc42 family effector interactions represents another promising avenue for therapeutic intervention.[11] Further head-to-head comparative studies with standardized protocols are necessary to fully elucidate the relative efficacy and safety profiles of these different Cdc42 inhibitors.
References
- 1. CDC42 - Wikipedia [en.wikipedia.org]
- 2. portlandpress.com [portlandpress.com]
- 3. Signaling Role of Cdc42 in Regulating Mammalian Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Targeting Cdc42 with the small molecule drug this compound suppresses primary colon cancer growth and prolongs survival in a preclinical mouse xenograft model by downregulation of PAK1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulating Cdc42 and Its Signaling Pathways in Cancer: Small Molecules and MicroRNA as New Treatment Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Progress in the therapeutic inhibition of Cdc42 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting Rac and Cdc42 GTPases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Rac and Cdc42 inhibitors reduce macrophage function in breast cancer preclinical models [frontiersin.org]
- 11. Structure-based design of CDC42 effector interaction inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
AZA197 vs. CASIN: A Comparative Guide to Cdc42 Inhibitors
In the landscape of cell signaling research and therapeutic development, the selective inhibition of specific protein targets is paramount. Cell division control protein 42 (Cdc42), a member of the Rho family of small GTPases, has emerged as a critical regulator of numerous cellular processes, including cytoskeletal organization, cell cycle progression, and cell migration. Its aberrant activity is implicated in various pathologies, most notably cancer, making it a compelling target for pharmacological intervention. This guide provides a detailed comparison of two prominent small-molecule inhibitors of Cdc42: AZA197 and CASIN.
Executive Summary
Both this compound and CASIN are selective inhibitors of Cdc42, demonstrating efficacy in preclinical models of disease, particularly cancer. They operate through distinct mechanisms to suppress Cdc42 activity. This compound disrupts the interaction between Cdc42 and its guanine nucleotide exchange factors (GEFs), thereby preventing its activation. In contrast, CASIN binds to the GDP-bound inactive form of Cdc42, inhibiting the dissociation of GDP and thus locking Cdc42 in an inactive state. While both exhibit selectivity for Cdc42 over other Rho GTPases like Rac1 and RhoA, the choice between them may depend on the specific research question or therapeutic context.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound and CASIN based on available experimental data.
| Parameter | This compound | CASIN | Reference |
| Target | Cdc42 | Cdc42 | [1][2],[3][4][5][6][7] |
| Mechanism of Action | Inhibits Cdc42-GEF interaction | Binds to Cdc42-GDP, preventing GDP dissociation | [2][8],[4][9][10] |
| IC50 | Not explicitly reported, effective at 1-10 µM in cell-based assays | 2 µM | [1][11],[3][6] |
| Binding Affinity (Kd) | Not reported | 332 ± 101 nM | [9] |
| Selectivity | Selective for Cdc42 over Rac1 and RhoA | Selective for Cdc42 over Rac1 and RhoA | [1][11],[9] |
Mechanism of Action and Signaling Pathways
Cdc42, like other small GTPases, functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. The transition to the active state is facilitated by Guanine Nucleotide Exchange Factors (GEFs), while GTPase Activating Proteins (GAPs) promote its inactivation. Activated Cdc42 interacts with downstream effector proteins, such as p21-activated kinase (PAK), to initiate various signaling cascades.
Figure 1: Simplified signaling pathway of Cdc42 activation and the mechanisms of inhibition by this compound and CASIN.
This compound acts upstream by preventing the interaction between Cdc42 and GEFs, thus inhibiting the initial activation step.[2] This leads to a downregulation of downstream signaling pathways, including the PAK1 and ERK pathways, which are crucial for cell proliferation and migration.[1][12]
CASIN, on the other hand, directly targets the inactive Cdc42-GDP complex.[4][9] By binding to this complex, it prevents the dissociation of GDP, effectively trapping Cdc42 in its "off" state.[4] This also leads to the suppression of downstream effector functions.
Experimental Data and Performance
This compound
Studies on this compound have primarily focused on its anti-cancer properties. In human colon cancer cell lines (SW620 and HT-29), this compound demonstrated a dose-dependent inhibition of Cdc42 activity at concentrations ranging from 1 to 10 µM.[1] This inhibition was selective, as no significant effect on the activity of Rac1 or RhoA was observed.[1][11] The functional consequences of this compound treatment in these cancer cells included suppressed cell proliferation, migration, and invasion, along with an increase in apoptosis.[1][11] In a preclinical mouse xenograft model using SW620 cells, systemic administration of this compound led to reduced tumor growth and prolonged survival.[1][11]
CASIN
CASIN has been investigated in the context of both cancer and cellular aging. It exhibits a clear IC50 of 2 µM for Cdc42 inhibition.[3][6] In research on hematopoietic stem cells (HSCs), CASIN was shown to rejuvenate aged HSCs by reducing the elevated Cdc42 activity observed in these cells.[5][7] It has also demonstrated efficacy in various cancer cell lines, inhibiting their growth.[3] Similar to this compound, CASIN displays high specificity for Cdc42, with no significant inhibition of Rac1 or RhoA.[9]
Experimental Protocols
A key experiment to determine the activity of Cdc42 is the G-LISA or pull-down assay. The general workflow for such an assay is outlined below.
Figure 2: General experimental workflow for a Cdc42 activation pull-down assay.
Detailed Methodology: Cdc42 Activation Assay (Pull-down)
-
Cell Culture and Treatment: Cells are cultured to 80-90% confluency. They are then treated with the inhibitor (this compound or CASIN) at various concentrations for a specified duration. Control cells are treated with the vehicle (e.g., DMSO).
-
Cell Lysis: After treatment, the culture medium is aspirated, and the cells are washed with ice-cold PBS. An ice-cold lysis buffer (e.g., containing 125 mM HEPES, pH 7.5, 750 mM NaCl, 5% Igepal CA-630, 50 mM MgCl2, 5 mM EDTA, 10% Glycerol) is added.[13] The cells are scraped and the lysate is collected.[13]
-
Lysate Clarification: The cell lysate is centrifuged at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris. The supernatant containing the soluble proteins is collected.[14]
-
Protein Quantification: The total protein concentration in the lysate is determined using a standard method like the Bradford assay to ensure equal protein loading for the pull-down.
-
Pull-down of Active Cdc42: An equal amount of protein from each sample is incubated with agarose beads conjugated to the p21-binding domain (PBD) of PAK, which specifically binds to the active, GTP-bound form of Cdc42.[13] The incubation is typically performed for 1 hour at 4°C with gentle agitation.[14]
-
Washing: The beads are pelleted by centrifugation and washed multiple times with wash buffer to remove non-specifically bound proteins.[14]
-
Elution: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: The eluted samples are resolved by SDS-PAGE, transferred to a membrane, and probed with a primary antibody specific for Cdc42. A secondary antibody conjugated to an enzyme (e.g., HRP) is then used for detection via chemiluminescence.[13] The resulting bands are quantified to determine the relative amount of active Cdc42 in each sample.
Conclusion: Which is the Better Inhibitor?
The determination of whether this compound or CASIN is the "better" Cdc42 inhibitor is context-dependent.
-
For studies focused on disrupting the initial activation of Cdc42 by its GEFs, this compound is the more direct tool. Its mechanism of action makes it particularly useful for investigating the roles of specific Cdc42-GEF interactions in cellular processes.
-
For applications requiring a well-characterized inhibitor with a defined IC50 and a mechanism that stabilizes the inactive state of Cdc42, CASIN is an excellent choice. Its utility in rejuvenating aged stem cells also highlights its potential in regenerative medicine research.
Both inhibitors demonstrate high selectivity for Cdc42 over other closely related Rho GTPases, which is a critical feature for minimizing off-target effects.[1][9][11] The choice between this compound and CASIN will ultimately be guided by the specific experimental goals, the biological system under investigation, and the desired mode of Cdc42 inhibition. Researchers are encouraged to consider the distinct mechanisms of these two potent inhibitors when designing their experiments to probe the multifaceted roles of Cdc42.
References
- 1. Targeting Cdc42 with the small molecule drug this compound suppresses primary colon cancer growth and prolongs survival in a preclinical mouse xenograft model by downregulation of PAK1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulating Cdc42 and Its Signaling Pathways in Cancer: Small Molecules and MicroRNA as New Treatment Candidates [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CASIN - Longevity Wiki [en.longevitywiki.org]
- 5. CASIN | Rho GTPases | Tocris Bioscience [tocris.com]
- 6. CASIN|425399-05-9|COA [dcchemicals.com]
- 7. xcessbio.com [xcessbio.com]
- 8. portlandpress.com [portlandpress.com]
- 9. Rational identification of a Cdc42 inhibitor presents a new regimen for long-term hematopoietic stem cell mobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Targeting Cdc42 with the small molecule drug this compound suppresses primary colon cancer growth and prolongs survival in a preclinical mouse xenograft model by downregulation of PAK1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. cellbiolabs.com [cellbiolabs.com]
- 14. cellbiolabs.com [cellbiolabs.com]
AZA197 Demonstrates Superior In Vivo Efficacy in Preclinical Cancer Models Compared to Secramine
For researchers in oncology and drug development, the choice of a suitable preclinical candidate is critical. This guide provides a comprehensive comparison of two Cdc42 inhibitors, AZA197 and Secramine, with a focus on their applicability for in vivo studies. The available data indicates that this compound has demonstrated significant in vivo anti-tumor activity, a crucial characteristic that is currently not documented for Secramine in the context of cancer.
This comparison guide synthesizes the current scientific literature to highlight the advantages of this compound for in vivo oncology research. While both molecules target the Rho GTPase Cdc42, a key regulator of cellular processes frequently dysregulated in cancer, their reported preclinical data diverge significantly in terms of in vivo validation against cancer models.
Mechanism of Action: Distinct Modes of Cdc42 Inhibition
This compound and Secramine inhibit Cdc42 activity through different mechanisms. This compound is a selective small molecule inhibitor that is suggested to disrupt the interaction between Cdc42 and its guanine nucleotide exchange factors (GEFs).[1] This interference prevents the activation of Cdc42.
In contrast, Secramine inhibits Cdc42 activation in a RhoGDI-dependent manner.[2][3] It is proposed to enhance the interaction between Cdc42 and RhoGDI, thereby preventing its localization to the membrane and subsequent activation.
In Vitro Performance: Both Compounds Show Anti-Proliferative Effects
In vitro studies have shown that both this compound and Secramine can inhibit cancer cell proliferation and affect cellular processes. This compound has been shown to suppress proliferation, migration, and invasion of colon cancer cells.[4][5] These effects are associated with the downregulation of the PAK1 and ERK signaling pathways.[1][4]
Secramine has been demonstrated to inhibit cell spreading, a process dependent on Cdc42.[6][7] While not directly tested in cancer proliferation assays in the available literature, its ability to disrupt Cdc42-dependent functions suggests potential anti-cancer activity.
In Vivo Efficacy: this compound Shows Clear Anti-Tumor Activity
The most significant advantage of this compound for in vivo cancer studies is the existence of robust data from a preclinical mouse xenograft model of human colon cancer.[1][4] In this model, systemic administration of this compound led to a significant reduction in tumor growth and a prolonged survival of the animals.[1][5]
Conversely, a thorough review of the published literature reveals a lack of in vivo studies evaluating the efficacy of Secramine in cancer models. While Secramine has been used in in vitro studies across various research areas, its potential as an anti-cancer agent in a living organism has not been reported.
Quantitative Data Summary
| Parameter | This compound | Secramine |
| Target | Cdc42 | Cdc42 |
| Mechanism of Action | Inhibition of Cdc42-GEF interaction | Enhancement of Cdc42-RhoGDI interaction |
| In Vitro Anti-Cancer Activity | Suppression of proliferation, migration, and invasion (colon cancer cells)[4][5] | Inhibition of cell spreading[6][7] |
| In Vivo Anti-Cancer Efficacy | Significant reduction in tumor growth and increased survival in a colon cancer xenograft model[1][4] | No published data in cancer models |
| Downstream Signaling | Downregulation of PAK1/ERK pathways[1][4] | Not explicitly detailed in cancer context |
Experimental Protocols
This compound In Vivo Xenograft Study Protocol
This protocol is based on the study by Zins et al. (2013).[1]
-
Animal Model: Athymic nude mice.
-
Cell Line: Human SW620 colon cancer cells.
-
Tumor Induction: Subcutaneous injection of SW620 cells into the flank of the mice.
-
Treatment: Once tumors reached a palpable size, mice were treated with this compound. The specific dosage and administration route (e.g., intraperitoneal) would be as described in the study.
-
Monitoring: Tumor volume and body weight were measured regularly.
-
Endpoint: The study was terminated when tumors reached a predetermined size or at the end of the planned treatment period. Tumor tissues were then excised for further analysis (e.g., Ki-67 staining, TUNEL assays, and Western blotting).[1]
Due to the absence of published in vivo cancer studies for Secramine, a comparable experimental protocol cannot be provided.
Signaling Pathways and Experimental Workflows
References
- 1. Targeting Cdc42 with the small molecule drug this compound suppresses primary colon cancer growth and prolongs survival in a preclinical mouse xenograft model by downregulation of PAK1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Secramine inhibits Cdc42-dependent functions in cells and Cdc42 activation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting Cdc42 with the small molecule drug this compound suppresses primary colon cancer growth and prolongs survival in a preclinical mouse xenograft model by downregulation of PAK1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Large scale synthesis of the Cdc42 inhibitor secramine A and its inhibition of cell spreading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Large scale synthesis of the Cdc42 inhibitor secramine A and its inhibition of cell spreading - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
AZA197: A Selective Inhibitor of Cdc42 with No-Observed-Activity Against RhoA and Rac1
For researchers, scientists, and drug development professionals, AZA197 emerges as a potent and selective small molecule inhibitor of the Rho GTPase, Cdc42. Experimental data demonstrates its high selectivity for Cdc42, with no significant inhibition of the closely related RhoA and Rac1 GTPases, making it a valuable tool for studying Cdc42-specific cellular processes and a potential therapeutic candidate.
This guide provides a comprehensive comparison of this compound's activity against Cdc42, RhoA, and Rac1, supported by experimental data and detailed protocols.
Quantitative Analysis of this compound's Inhibitory Activity
The selectivity of this compound for Cdc42 over RhoA and Rac1 has been demonstrated in multiple studies. While a specific IC50 value for RhoA and Rac1 is not reported due to the lack of significant inhibition at tested concentrations, the inhibitory effect on Cdc42 is well-documented.
| Target GTPase | Inhibitor | IC50 / Activity | Reference |
| Cdc42 | This compound | 1-10 µM (for Cdc42-GEF Dbs interaction) | [1] |
| RhoA | This compound | No inhibition observed | [2][3] |
| Rac1 | This compound | No inhibition observed | [2][3] |
Table 1: Comparative inhibitory activity of this compound against Cdc42, RhoA, and Rac1.
Unraveling the Mechanism: How this compound Selectively Targets Cdc42
This compound's mechanism of action involves the disruption of the interaction between Cdc42 and its guanine nucleotide exchange factors (GEFs).[1] GEFs are crucial for activating Rho GTPases by promoting the exchange of GDP for GTP. By specifically interfering with the Cdc42-GEF interaction, this compound prevents the activation of Cdc42, thereby inhibiting its downstream signaling pathways.
Experimental Validation of this compound's Selectivity
The selectivity of this compound is validated through biochemical assays that measure the activation state of Rho GTPases in the presence of the inhibitor. A commonly used method is the G-LISA™ activation assay, a 96-well plate-based ELISA that quantifies the amount of active, GTP-bound form of a specific Rho GTPase.
G-LISA™ Rho GTPase Activation Assay Protocol
This protocol outlines the general steps for assessing the inhibitory effect of this compound on Cdc42, RhoA, and Rac1 activation using a G-LISA™ assay.
1. Cell Culture and Treatment:
-
Culture cells of interest (e.g., cancer cell lines) to the desired confluency.
-
Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration.
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells using the provided lysis buffer containing protease inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
3. Protein Concentration Determination:
-
Determine the protein concentration of each cell lysate using a standard protein assay (e.g., Bradford or BCA assay).
-
Normalize the protein concentrations of all samples to ensure equal loading.
4. G-LISA™ Assay Procedure:
-
Add the normalized cell lysates to the wells of the G-LISA™ plate, which are coated with a Rho-GTP-binding protein specific for the GTPase of interest (Cdc42, RhoA, or Rac1).
-
Incubate the plate to allow the active GTPases to bind to the coated protein.
-
Wash the wells to remove unbound proteins.
-
Add a specific primary antibody that recognizes the bound GTPase.
-
Add a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Add a colorimetric HRP substrate and measure the absorbance at the appropriate wavelength using a microplate reader.
5. Data Analysis:
-
The absorbance signal is directly proportional to the amount of active GTPase in the sample.
-
Compare the signals from this compound-treated samples to the vehicle control to determine the percentage of inhibition.
Conclusion
References
- 1. Targeting Rac and Cdc42 GTPases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Cdc42 with the small molecule drug this compound suppresses primary colon cancer growth and prolongs survival in a preclinical mouse xenograft model by downregulation of PAK1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Cdc42 with the small molecule drug this compound suppresses primary colon cancer growth and prolongs survival in a preclinical mouse xenograft model by downregulation of PAK1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of AZA197 Results with Genetic Knockdown of Cdc42: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two key methods for inhibiting the function of the small GTPase, Cell division control protein 42 (Cdc42): pharmacological inhibition with AZA197 and genetic knockdown. Cdc42 is a critical regulator of cellular processes such as cytoskeleton organization, cell cycle progression, and signal transduction.[1] Its dysregulation is implicated in various diseases, notably cancer, making it a prime target for therapeutic intervention.[1] This document synthesizes experimental data to offer an objective comparison of the outcomes of these two approaches, providing researchers with a valuable resource for designing and interpreting experiments aimed at understanding and targeting Cdc42-mediated pathways.
Comparative Analysis of Phenotypic Outcomes
Both pharmacological inhibition of Cdc42 with this compound and its genetic knockdown lead to remarkably similar phenotypic outcomes in cancer cell lines. These results strongly suggest that this compound's effects are indeed mediated through its specific inhibition of Cdc42. The primary areas of convergence are in the suppression of cell proliferation, migration, and invasion.
Table 1: Comparison of this compound and Cdc42 Knockdown on Cell Proliferation
| Treatment | Cell Line(s) | Assay | Key Findings | Reference |
| This compound | SW620, HT-29 (Colon Cancer) | WST-1 Assay | Significant dose-dependent reduction in cell proliferation after 72 hours of treatment with 1, 2, 5, and 10 µM this compound.[2][3] | [2][3] |
| Cdc42 Knockdown (siRNA/shRNA) | BE(2)-C, BE(2)-M17 (Neuroblastoma) | CCK-8 Assay | Significant decrease in cell proliferation in CDC42-silenced cells compared to controls.[4] | [4] |
| Cdc42 Knockdown (siRNA) | LoVo, Hct116 (Colon Cancer) | Plate Cloning | Decreased proliferation ability of cells after Cdc42 knockdown.[5] | [5] |
Table 2: Comparison of this compound and Cdc42 Knockdown on Cell Migration
| Treatment | Cell Line(s) | Assay | Key Findings | Reference |
| This compound | SW620 (Colon Cancer) | Transwell Assay | Significant reduction in cell migration by 47.4% with 2 µM and 43.5% with 5 µM this compound after 24 hours.[2] | [2] |
| Cdc42 Knockdown (siRNA) | A172, U87MG, U118MG (Glioma) | Radial Cell Migration Assay | Significantly reduced migration rates in all cell lines following Cdc42 knockdown.[6] | [6] |
| Cdc42 Knockdown (shRNA) | BE(2)-M17 (Neuroblastoma) | Transwell Migration Assay | Decreased migration through an 8 µm Transwell filter compared to controls.[4] | [4] |
| Cdc42 Knockdown (siRNA) | LoVo, Hct116 (Colon Cancer) | Transwell Assay | Reduced migratory ability after Cdc42 knockdown.[5] | [5] |
Table 3: Comparison of this compound and Cdc42 Knockdown on Cell Invasion
| Treatment | Cell Line(s) | Assay | Key Findings | Reference |
| This compound | SW620 (Colon Cancer) | Not specified in detail, but mentioned | This compound suppressed colon cancer cell invasion.[2][3][7] | [2][3][7] |
| Cdc42 Knockdown (siRNA) | A172, U87MG, U118MG (Glioma) | Matrigel Invasion Assay | Significantly decreased invasiveness in all cell lines compared to control siRNA.[6] | [6] |
| Cdc42 Knockdown (siRNA) | LoVo, Hct116 (Colon Cancer) | Transwell Assay | Reduced invasive abilities after Cdc42 knockdown.[5] | [5] |
Signaling Pathway Modulation
This compound achieves its effects by selectively inhibiting Cdc42, preventing its interaction with guanine nucleotide exchange factors (GEFs).[1] This leads to a downregulation of downstream signaling pathways, primarily the PAK1 and ERK signaling cascades.[2][7] Studies on Cdc42 genetic knockdown also point to the crucial role of these downstream effectors in mediating the observed cellular phenotypes.
Figure 1. this compound inhibits the Cdc42 signaling pathway.
Proposed Experimental Workflow for Cross-Validation
Figure 2. Proposed workflow for cross-validation.
Experimental Protocols
Below are generalized protocols for the key experiments cited in this guide. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Proliferation Assay (WST-1)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of this compound or transfect with Cdc42 siRNA/shRNA. Include appropriate vehicle and non-targeting controls.
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Transwell Migration and Invasion Assays
-
Chamber Preparation: For invasion assays, coat the upper surface of the Transwell inserts (8 µm pore size) with Matrigel. For migration assays, the inserts are used uncoated.
-
Cell Seeding: Resuspend cells in serum-free medium and seed them into the upper chamber of the Transwell insert.
-
Treatment: If using this compound, include it in the medium in both the upper and lower chambers. For genetic knockdown, use cells previously transfected.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate for 12-48 hours, allowing cells to migrate or invade through the membrane.
-
Cell Staining and Counting: Remove non-migrated/invaded cells from the upper surface of the insert. Fix and stain the cells on the lower surface with crystal violet.
-
Quantification: Count the number of stained cells in several random fields under a microscope.
Western Blotting
-
Cell Lysis: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-Cdc42, anti-phospho-PAK1, anti-PAK1, anti-phospho-ERK, anti-ERK, anti-GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion
The available evidence strongly supports the use of this compound as a specific inhibitor of Cdc42. The phenotypic outcomes of this compound treatment closely mirror those of genetic Cdc42 knockdown, particularly in the context of cancer cell proliferation, migration, and invasion. This comparative guide provides a framework for researchers to understand the parallel effects of these two methodologies and to design robust experiments for the investigation of Cdc42-mediated processes and the development of novel therapeutics. The direct cross-validation workflow proposed herein would provide definitive evidence of this compound's on-target effects and further solidify its utility as a valuable tool for cancer research.
References
- 1. Regulating Cdc42 and Its Signaling Pathways in Cancer: Small Molecules and MicroRNA as New Treatment Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Cdc42 with the small molecule drug this compound suppresses primary colon cancer growth and prolongs survival in a preclinical mouse xenograft model by downregulation of PAK1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Silencing of CDC42 inhibits neuroblastoma cell proliferation and transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cdc42 Regulates the Expression of Cytoskeleton and Microtubule Network Proteins to Promote Invasion and Metastasis of Progeny Cells Derived from CoCl2-induced Polyploid Giant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
A Comparative Guide to Small Molecule Inhibitors Targeting Cdc42 for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of small molecule inhibitors targeting Cell division cycle 42 (Cdc42), a critical regulator of cellular processes frequently dysregulated in diseases like cancer. This document summarizes the performance of various inhibitors with supporting experimental data, details key experimental methodologies, and visualizes complex biological pathways and workflows.
Introduction to Cdc42 as a Therapeutic Target
Cell division cycle 42 (Cdc42) is a member of the Rho family of small GTPases that functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[1][2] In its active form, Cdc42 interacts with a multitude of downstream effector proteins to control a wide array of cellular functions, including cell morphology, migration, polarity, and cell cycle progression.[3][4] Aberrant Cdc42 activity has been implicated in the pathology of numerous diseases, most notably cancer, where it contributes to tumor initiation, growth, and metastasis.[5][6] Consequently, the development of small molecule inhibitors that can modulate Cdc42 activity represents a promising therapeutic strategy.
These inhibitors employ various mechanisms to disrupt Cdc42 signaling, including interfering with the binding of activating proteins known as Guanine Nucleotide Exchange Factors (GEFs), preventing the exchange of GDP for GTP, or blocking the interaction of active Cdc42 with its downstream effectors.[1][2] This guide will delve into a comparative analysis of several prominent small molecule inhibitors of Cdc42.
Comparative Analysis of Small Molecule Inhibitors of Cdc42
The following table summarizes the quantitative data for a selection of small molecule inhibitors targeting Cdc42. The inhibitors are categorized by their primary mechanism of action.
| Inhibitor | Target/Mechanism of Action | IC50/EC50/Kd | Cell/System Studied | Reference(s) |
| GEF Interaction Inhibitors | ||||
| ZCL278 | Inhibits the interaction between Cdc42 and its specific GEF, intersectin (ITSN). | Kd: 11.4 µM | In vitro binding assays | [7] |
| AZA197 | Disrupts the interaction between Cdc42 and the GEF Dbs. | IC50: 1-10 µM | Colon cancer cells | [8] |
| NSC23766 | Primarily a Rac1 inhibitor, but also shows activity against Cdc42-GEF interactions at higher concentrations. | IC50: ~50 µM (for Rac1) | Cell-free assays | [9][10] |
| EHop-016 | A derivative of NSC23766, inhibits Rac activity and Cdc42 activity at higher concentrations. | IC50: ~1.1 µM (for Rac) | Metastatic breast cancer cells | [11][12] |
| Nucleotide Binding/Exchange Inhibitors | ||||
| ML141 (CID-2950007) | A non-competitive inhibitor of Cdc42 GTPase that allosterically inhibits nucleotide binding. | IC50: ~200 nM | In vitro biochemical assays | [4][13][14] |
| CASIN | Inhibits nucleotide exchange on Cdc42. | IC50: 2 µM | In vitro assays | [3][5][15] |
| R-ketorolac | An allosteric inhibitor of nucleotide binding to Cdc42 and Rac1. | EC50: 18.87 µM (for Cdc42) | In vitro biochemical assays | [16] |
| Dual Rac/Cdc42 Inhibitors | ||||
| MBQ-167 | A dual inhibitor of Rac and Cdc42. | IC50: 78 nM (Cdc42), 103 nM (Rac) | Metastatic breast cancer cells | [1][6][17][18] |
| Other Mechanisms | ||||
| Secramine | Inhibits membrane association of prenylated Cdc42 in a RhoGDI-dependent manner. | Not reported | In vitro and cell-based assays | [19] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the efficacy of Cdc42 inhibitors.
Cdc42 Activation Assays
1. Pull-Down Assay
This assay is used to specifically isolate the active, GTP-bound form of Cdc42 from cell lysates.
-
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
PAK1-PBD (p21-binding domain) agarose beads.
-
GTPγS (non-hydrolyzable GTP analog for positive control).
-
GDP (for negative control).
-
Wash buffer (e.g., Tris-buffered saline with 0.5% Triton X-100).
-
SDS-PAGE sample buffer.
-
Anti-Cdc42 antibody.
-
-
Procedure:
-
Culture and treat cells with the small molecule inhibitor or vehicle control.
-
Lyse the cells on ice using the lysis buffer.
-
Clarify the lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
Determine the protein concentration of the supernatant.
-
For positive and negative controls, incubate a portion of the untreated lysate with GTPγS or GDP, respectively.
-
Incubate an equal amount of protein from each sample with PAK1-PBD agarose beads for 1 hour at 4°C with gentle rotation.
-
Wash the beads three times with cold wash buffer.
-
Resuspend the beads in SDS-PAGE sample buffer and boil for 5 minutes.
-
Analyze the samples by SDS-PAGE and Western blotting using an anti-Cdc42 antibody.
-
2. G-LISA™ Assay (ELISA-based)
This is a quantitative, plate-based assay to measure Cdc42 activation.
-
Materials:
-
G-LISA™ kit for Cdc42 activation (contains all necessary reagents, including a plate pre-coated with a Cdc42-GTP binding protein).
-
Cell lysis buffer (provided in the kit).
-
Protease inhibitors.
-
-
Procedure:
-
Culture and treat cells as described for the pull-down assay.
-
Lyse the cells using the provided lysis buffer supplemented with protease inhibitors.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration.
-
Add an equal amount of protein from each sample to the wells of the G-LISA™ plate.
-
Incubate for 30 minutes at 4°C.
-
Wash the wells with the provided wash buffer.
-
Add the detection antibody and incubate as per the manufacturer's instructions.
-
Add the secondary antibody-HRP conjugate and incubate.
-
Add the HRP substrate and measure the absorbance at 490 nm using a plate reader.
-
Cellular Assays
1. Wound Healing (Scratch) Assay for Cell Migration
This assay assesses the collective migration of a sheet of cells.
-
Materials:
-
Culture plates (e.g., 6-well or 12-well plates).
-
Sterile pipette tip (p200 or p1000).
-
Phosphate-buffered saline (PBS).
-
Culture medium with and without serum.
-
Microscope with a camera.
-
-
Procedure:
-
Seed cells in the culture plate and grow them to a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.
-
Gently wash the cells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing the inhibitor or vehicle control. It is often recommended to use serum-free or low-serum medium to minimize cell proliferation.
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) until the scratch in the control wells is nearly closed.
-
Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ).
-
Calculate the rate of wound closure for each condition.
-
2. Transwell Invasion Assay
This assay measures the ability of cells to invade through a basement membrane matrix.
-
Materials:
-
Transwell inserts with a porous membrane (typically 8 µm pores).
-
Matrigel™ or a similar basement membrane extract.
-
Serum-free culture medium.
-
Culture medium containing a chemoattractant (e.g., 10% FBS).
-
Cotton swabs.
-
Methanol for fixation.
-
Crystal violet stain.
-
-
Procedure:
-
Coat the top of the Transwell inserts with a thin layer of Matrigel™ and allow it to solidify.
-
Resuspend the cells in serum-free medium containing the inhibitor or vehicle control.
-
Seed the cells into the upper chamber of the Transwell inserts.
-
Add medium containing the chemoattractant to the lower chamber.
-
Incubate the plate for 24-48 hours.
-
After incubation, remove the non-invading cells from the top of the membrane with a cotton swab.
-
Fix the invading cells on the bottom of the membrane with methanol.
-
Stain the cells with crystal violet.
-
Count the number of stained cells in several random fields of view under a microscope.
-
3. MTT Assay for Cell Proliferation and Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Materials:
-
96-well culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Multi-well plate reader.
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the inhibitor or vehicle control.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
The absorbance is directly proportional to the number of viable cells.
-
Visualizing Key Pathways and Workflows
Cdc42 Signaling Pathway
The following diagram illustrates the central role of Cdc42 in cellular signaling, including its activation by GEFs, inactivation by GAPs and GDIs, and its interaction with various downstream effectors that regulate key cellular processes.
Caption: The Cdc42 signaling pathway, illustrating its regulation and downstream effects.
Experimental Workflow for Small Molecule Inhibitor Screening
The following diagram outlines a typical workflow for identifying and characterizing small molecule inhibitors of a target protein like Cdc42.
Caption: A typical workflow for small molecule inhibitor discovery and development.
References
- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Transwell invasion and migration assay [bio-protocol.org]
- 4. broadpharm.com [broadpharm.com]
- 5. iccb.med.harvard.edu [iccb.med.harvard.edu]
- 6. 內皮細胞跨孔遷移及入侵試驗 [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. graphviz.org [graphviz.org]
- 9. cellbiolabs.com [cellbiolabs.com]
- 10. revvity.com [revvity.com]
- 11. snapcyte.com [snapcyte.com]
- 12. researchgate.net [researchgate.net]
- 13. Wound healing assay | Abcam [abcam.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. chondrex.com [chondrex.com]
- 16. lifesciences.danaher.com [lifesciences.danaher.com]
- 17. corning.com [corning.com]
- 18. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 19. youtube.com [youtube.com]
AZA197 in Combination with Other Anti-Cancer Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
AZA197 is a selective, small-molecule inhibitor of Cdc42, a key regulator of cellular processes frequently dysregulated in cancer.[1][2] Preclinical studies have demonstrated its potential as a monotherapy in colorectal cancer models, where it suppresses tumor growth, proliferation, migration, and invasion by downregulating the PAK1 and ERK signaling pathways.[1][3] While direct experimental data on this compound in combination with other anti-cancer agents is not yet available in published literature, its mechanism of action and the known roles of Cdc42 in therapy resistance suggest a strong rationale for its use in combination regimens.
This guide provides a comparative framework for evaluating this compound in combination with other anti-cancer agents. It is based on the established preclinical data for this compound as a monotherapy and draws parallels from studies on other Cdc42 and Rac inhibitors. The experimental protocols and data presented for combination therapies are proposed models for future investigation.
This compound: Mechanism of Action and Preclinical Monotherapy Data
This compound selectively inhibits Cdc42, a Rho GTPase, preventing its interaction with guanine nucleotide exchange factors (GEFs).[4] This inhibition leads to the downregulation of downstream signaling pathways, primarily the PAK1 and ERK pathways, which are crucial for cell proliferation, survival, and motility.[1][2]
Preclinical Monotherapy Data Summary
| Cancer Model | Cell Lines | Key Findings | Reference |
| Colorectal Cancer | SW620, HT-29 | - Dose-dependent suppression of cell proliferation. - Inhibition of cell migration and invasion. - Induction of apoptosis. - Downregulation of PAK1 and ERK phosphorylation. | [1] |
| Colorectal Cancer (in vivo) | SW620 xenograft | - Reduced tumor growth. - Significantly increased mouse survival. | [1] |
Proposed Combination Therapies with this compound
The role of Cdc42 in mediating resistance to conventional and targeted therapies provides a strong basis for investigating this compound in combination regimens. The following sections outline potential combination strategies, their scientific rationale, and proposed experimental designs.
This compound in Combination with Chemotherapy (e.g., Paclitaxel)
Scientific Rationale: Standard chemotherapies like paclitaxel target actively dividing cells. However, cancer cells can develop resistance, and non-dividing, motile metastatic cells may evade treatment. Cdc42 is implicated in the migratory and invasive properties of cancer cells. Combining this compound with paclitaxel could therefore target both the proliferative and metastatic potential of cancer cells, potentially reducing the emergence of resistance and metastasis. Studies with other Rac/Cdc42 inhibitors, such as MBQ-167, have shown that combination with paclitaxel can reduce metastasis in triple-negative breast cancer models.
Hypothetical Performance Comparison:
| Treatment Group | Cancer Model | Expected Outcome |
| This compound | Triple-Negative Breast Cancer (e.g., MDA-MB-468) | Moderate reduction in tumor growth, significant reduction in metastasis. |
| Paclitaxel | Triple-Negative Breast Cancer (e.g., MDA-MB-468) | Significant reduction in tumor growth, potential for increased metastasis. |
| This compound + Paclitaxel | Triple-Negative Breast Cancer (e.g., MDA-MB-468) | Synergistic reduction in tumor growth and a strong inhibition of metastasis. |
This compound in Combination with Targeted Therapy (e.g., EGFR Inhibitors)
Scientific Rationale: Resistance to targeted therapies, such as EGFR inhibitors, is a major clinical challenge. Cdc42 signaling has been identified as a potential bypass pathway that can be activated in response to EGFR inhibition, leading to therapy resistance. Therefore, the concurrent inhibition of Cdc42 with this compound and EGFR could prevent or overcome this resistance mechanism.
Hypothetical Performance Comparison:
| Treatment Group | Cancer Model | Expected Outcome |
| This compound | EGFR-mutant NSCLC (e.g., PC-9) | Modest inhibition of cell proliferation. |
| EGFR Inhibitor (e.g., Gefitinib) | EGFR-mutant NSCLC (e.g., PC-9) | Initial strong inhibition of proliferation, followed by the development of resistance. |
| This compound + EGFR Inhibitor | EGFR-mutant NSCLC (e.g., PC-9) | Sustained and synergistic inhibition of cell proliferation, delay or prevention of acquired resistance. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., SW620, MDA-MB-468, PC-9) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound, the combination agent (e.g., paclitaxel or gefitinib), or the combination of both for 48-72 hours. Include a vehicle-treated control group.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. Determine IC50 values and use combination index analysis to assess for synergy.
In Vivo Xenograft Model
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10^6 SW620 cells) into the flank of immunodeficient mice (e.g., BALB/c nude mice).
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Treatment Groups: Randomize mice into four groups: (1) Vehicle control, (2) this compound alone, (3) Combination agent alone, (4) this compound + combination agent.
-
Drug Administration: Administer drugs according to a predetermined schedule (e.g., this compound daily via oral gavage, combination agent as per standard protocols).
-
Monitoring: Measure tumor volume and body weight every 2-3 days.
-
Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting for p-PAK1, p-ERK).
Visualizations
Signaling Pathway of this compound
Caption: this compound inhibits the active form of Cdc42, leading to the downregulation of the PAK1/ERK pathway.
Experimental Workflow for Combination Therapy Evaluation
Caption: A proposed workflow for evaluating this compound in combination with another anti-cancer agent.
Logical Relationship for Synergy with an EGFR Inhibitor
Caption: this compound may synergize with an EGFR inhibitor by blocking a key resistance pathway.
References
Safety Operating Guide
Navigating the Safe Disposal of AZA197: A Procedural Guide
It is imperative to consult your institution's Environmental Health and Safety (EHS) department and review the specific Safety Data Sheet (SDS) for AZA197 provided by the supplier for complete and compliant disposal procedures.
Quantitative Data Summary: Waste Segregation
Proper segregation of waste is the first step towards safe and compliant disposal. The following table outlines the categories of waste that may be generated when working with this compound and the recommended disposal containers and methods.
| Waste Category | Examples | Recommended Container | Disposal Method |
| Non-Contaminated Waste | Paper towels, packaging, clean gloves | Regular trash | Standard municipal waste disposal |
| Contaminated Solids | Gloves, pipette tips, vials, contaminated lab paper | Labeled hazardous waste container (e.g., yellow bag or bin) | Incineration or other approved hazardous waste treatment |
| Contaminated Sharps | Needles, syringes, scalpels, slides | Puncture-resistant sharps container labeled as "Cytotoxic Waste" | Autoclaving followed by incineration or other approved sharps disposal method |
| Liquid Waste (Aqueous) | Contaminated buffers, cell culture media | Labeled, leak-proof hazardous waste container | Chemical treatment or incineration by a licensed hazardous waste facility |
| Liquid Waste (Organic) | Unused this compound in organic solvents | Labeled, leak-proof solvent waste container | Incineration by a licensed hazardous waste facility |
Experimental Protocol: Step-by-Step Disposal of this compound
The following protocol details the methodology for the safe handling and disposal of this compound waste.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile or neoprene) when handling this compound or its contaminated waste.
2. Waste Segregation at the Source:
-
As waste is generated, immediately segregate it into the appropriate, clearly labeled waste containers as detailed in the table above.
-
Do not mix non-contaminated waste with hazardous waste.
3. Solid Waste Disposal:
-
Place all solid items visibly contaminated with this compound (e.g., gloves, pipette tips, empty vials) into a designated hazardous waste container.
-
For sharps, immediately place them into a puncture-resistant sharps container. Do not overfill sharps containers; seal them when they are three-quarters full.[1]
4. Liquid Waste Disposal:
-
Collect all liquid waste containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Distinguish between aqueous and organic solvent waste streams and use separate containers for each.
-
Do not pour this compound solutions down the drain.[2]
5. Decontamination of Work Surfaces:
-
After handling this compound, decontaminate all work surfaces (e.g., benchtops, fume hood) with an appropriate cleaning agent, such as a 10⁻² M Sodium Dodecyl Sulfate solution followed by 70% isopropyl alcohol.[2]
-
Dispose of all cleaning materials (e.g., wipes) as contaminated solid waste.
6. Waste Container Management:
-
Keep all hazardous waste containers securely sealed when not in use.
-
Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.
7. Final Disposal:
-
Arrange for the collection of hazardous waste by your institution's EHS or a licensed hazardous waste disposal contractor.
-
Ensure all containers are properly labeled according to institutional and regulatory requirements before pickup.
Visualizing the this compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper segregation and disposal of waste generated from laboratory activities involving this compound.
Caption: Workflow for the segregation and disposal of this compound laboratory waste.
By adhering to these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and building trust in their chemical handling practices.
References
Safeguarding Your Research: A Comprehensive Guide to Handling AZA197
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals working with AZA197, a selective small molecule inhibitor of Cdc42. Adherence to these protocols is critical for ensuring personnel safety and maintaining experimental integrity.
Personal Protective Equipment (PPE)
All personnel handling this compound in solid or solution form must wear the following personal protective equipment. These requirements are based on standard laboratory safety protocols for handling potent chemical compounds.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or goggles | ANSI Z87.1 certified | To protect eyes from splashes or airborne particles. |
| Body Protection | Laboratory coat | Fully buttoned | To protect skin and clothing from contamination. |
| Respiratory Protection | Fume hood or ventilated enclosure | To be used when handling the solid compound or preparing stock solutions to avoid inhalation of airborne particles. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial to minimize exposure and prevent contamination. The following workflow outlines the key stages of handling, from initial receipt of the compound to the final disposal of waste.
Detailed Protocols
Storage and Solution Preparation
Storage: Upon receipt, store this compound powder at -20°C for up to 3 years.[1] Once in solution, store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles.
Solution Preparation: For in vitro experiments, a stock solution of this compound can be prepared in DMSO. For example, to prepare a 10 mM stock solution, dissolve 4.09 mg of this compound (Molecular Weight: 408.58) in 1 mL of DMSO. Use ultrasonic and warming if necessary to fully dissolve the compound.[1]
Key Experimental Protocols
The following are summarized methodologies from a study by Zins et al. (2013) which utilized this compound in colon cancer research.[2]
Cell Proliferation Assay:
-
Seed human SW620 colon cancer cells in 96-well plates at a density of 1x10⁴ cells/well.
-
After cell adherence, treat with varying concentrations of this compound (e.g., 1, 2, 5, or 10 µM).[2]
-
Determine cell proliferation at 24, 48, and 72 hours post-treatment using a WST-1 reagent according to the manufacturer's protocol.[2]
Cell Invasion Assay:
-
Add 5x10⁴ colon cancer cells in serum-free media to the top of a Matrigel Invasion Chamber.
-
Add media containing 10% FCS as a chemoattractant to the lower chamber.
-
Add this compound to the top chamber at desired concentrations (e.g., 1, 2, and 5 µM).[2]
-
After 24 hours, remove the medium, wash the membranes, and stain to visualize and count invading cells.[2]
In Vivo Xenograft Mouse Model:
-
Subcutaneously inject SW620 human colon cancer cells into immunodeficient mice.
-
Once tumors are established, begin treatment with this compound (e.g., 100 µ g/day ) or a vehicle control.[2]
-
Monitor tumor growth and animal well-being.
-
At the end of the study, humanely sacrifice the animals and excise tumors for further analysis, such as Ki-67 staining for proliferation and TUNEL assays for apoptosis.[2]
Disposal Plan
All materials contaminated with this compound, including unused solutions, cell culture media, plasticware, and animal bedding, must be treated as hazardous chemical waste.
-
Solid Waste: Collect in a designated, sealed container labeled "Hazardous Chemical Waste" and "this compound."
-
Liquid Waste: Collect in a sealed, leak-proof container labeled "Hazardous Chemical Waste" and "this compound." Do not pour down the drain.
-
Sharps: Contaminated needles and syringes should be placed in a designated sharps container for hazardous waste.
Arrange for disposal through your institution's Environmental Health and Safety (EH&S) department. Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Emergency Procedures
Spill:
-
Evacuate the immediate area.
-
If the spill is large or in a poorly ventilated area, contact your institution's EH&S department immediately.
-
For small spills, wear appropriate PPE (double gloves, lab coat, eye protection) and absorb the spill with an inert material (e.g., vermiculite, sand).
-
Clean the spill area with a suitable solvent (e.g., ethanol) followed by soap and water.
-
Collect all cleanup materials in a sealed bag for hazardous waste disposal.
Personnel Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air.
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water.
In all cases of personnel exposure, seek immediate medical attention and consult the Safety Data Sheet.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
